molecular formula C15H31NO3 B015362 tert-Butyl (10-hydroxydecyl)carbamate CAS No. 173606-54-7

tert-Butyl (10-hydroxydecyl)carbamate

Cat. No.: B015362
CAS No.: 173606-54-7
M. Wt: 273.41 g/mol
InChI Key: ZEWLESIFIREKBL-UHFFFAOYSA-N
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Description

tert-Butyl (10-hydroxydecyl)carbamate (CAS 173606-54-7) is a high-value chemical building block predominantly employed in sophisticated organic and medicinal chemistry synthesis. This Boc-protected amino alcohol features a ten-carbon aliphatic spacer terminated with a hydroxyl group, making it a versatile scaffold for constructing molecular architectures, particularly in pharmaceutical development. Key Research Applications: • Synthetic Intermediate: Serves as a critical precursor in multi-step organic syntheses. Its functional groups allow for further modifications; the hydroxyl can be oxidized, alkylated, or used to form ester and ether linkages, while the Boc-protected amine can be readily deprotected to reveal a free amine for subsequent coupling reactions. • Pharmaceutical Research: Functions as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif is valuable for creating molecules with specific chain lengths and functional group geometry. • Material Science: Used in the preparation of specialty polymers and fine chemicals where a defined hydrocarbon chain with protected amine and alcohol functionalities is required. Storage and Handling: To maintain stability and purity, this compound should be stored sealed in a dry environment at -20°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(10-hydroxydecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLESIFIREKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402384
Record name 10-(t-Boc-amino)-1-decanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173606-54-7
Record name 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173606-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(t-Boc-amino)-1-decanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (10-hydroxydecyl)carbamate, a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a theoretical framework for its synthesis, outlines its known applications, and discusses its potential role in drug development. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides generalized protocols and expected analytical data based on the well-established chemistry of carbamates and long-chain amino alcohols.

Introduction

This compound (CAS No. 173606-54-7) is a chemical compound featuring a ten-carbon aliphatic chain functionalized with a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.[1] This structure makes it a valuable bifunctional linker and building block in organic synthesis. The presence of both a reactive hydroxyl group and a protected amine allows for sequential and controlled modifications, making it an attractive intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The long hydrocarbon chain also imparts lipophilicity, a property that can be crucial in modulating the pharmacokinetic profiles of drug candidates. While specific biological activities of this compound itself have not been extensively reported, long-chain amino alcohols are known to exhibit a range of biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[2]

Chemical and Physical Properties

PropertyValueSource/Justification
CAS Number 173606-54-7[1]
Molecular Formula C₁₅H₃₁NO₃[1]
Molecular Weight 273.42 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar long-chain carbamates
Melting Point Not reportedExpected to be a low-melting solid
Boiling Point Not reportedHigh boiling point expected due to molecular weight and hydrogen bonding
Density Not reportedExpected to be slightly less than 1 g/mL
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Based on the presence of both polar and non-polar moieties
Storage -20°C, under inert atmosphere[1]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, its synthesis can be readily achieved through the well-established procedure of Boc protection of the corresponding amino alcohol, 10-aminodecan-1-ol.

General Experimental Protocol: Boc Protection of 10-Aminodecan-1-ol

This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product node_10_aminodecan_1_ol 10-Aminodecan-1-ol node_product This compound node_10_aminodecan_1_ol->node_product + (Boc)₂O node_boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O node_base Base (e.g., Triethylamine) node_solvent Solvent (e.g., Dichloromethane)

Synthesis of this compound.

Materials:

  • 10-Aminodecan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodecan-1-ol (1.0 eq) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5br s1H-NH -COO-
3.64t2H-CH₂-OH
3.09q2H-CH₂ -NH-
1.57p2H-CH₂-CH₂ -OH
1.44s9H-C(CH₃ )₃
1.2-1.4m14H-(CH₂ )₇-
¹³C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to display the following signals:

Chemical Shift (δ, ppm)Assignment
~156.1-NH-C OO-
~79.0-C (CH₃)₃
~63.1-C H₂-OH
~40.8-C H₂-NH-
~32.8-C H₂-CH₂-OH
~30.0-C H₂-CH₂-NH-
~29.5-29.3Methylene carbons of the decyl chain
~28.4-C(C H₃)₃
~26.8Methylene carbon of the decyl chain
~25.7Methylene carbon of the decyl chain
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (alcohol)
~3340N-H stretch (carbamate)
~2920, ~2850C-H stretch (aliphatic)
~1685C=O stretch (carbamate)
~1520N-H bend (carbamate)
~1160C-O stretch (carbamate)
Mass Spectrometry (MS)

In a mass spectrum (e.g., using electrospray ionization), the protonated molecule [M+H]⁺ would be expected at m/z 274.24. Fragments corresponding to the loss of the tert-butyl group or the entire Boc group would also be anticipated.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in several areas of chemical research and development.

Synthetic Intermediate

The primary application of this compound is as a building block in multi-step organic synthesis.[1] The hydroxyl group can be further functionalized through oxidation, esterification, or etherification, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then undergo a variety of coupling reactions.

Functionalization_Workflow A This compound B Hydroxyl Group Modification (Oxidation, Esterification, etc.) A->B C Boc Deprotection (Acidic Conditions) A->C B->C E Bifunctionalized Molecule D Further Functionalization at Amine (Amide coupling, Alkylation, etc.) C->D D->E

General workflow for the functionalization of this compound.
Pharmaceutical Research

In the context of drug development, this molecule can be used as a linker to connect different pharmacophores or to attach a drug molecule to a targeting moiety. The ten-carbon chain provides a flexible spacer, and its lipophilicity can be advantageous for improving membrane permeability and other pharmacokinetic properties.

Materials Science

The bifunctional nature of this compound also makes it suitable for the synthesis of specialty polymers and other materials where a defined hydrocarbon chain with protected amine and alcohol functionalities is required.[1]

Potential Biological Significance

While there is no direct evidence of the biological activity of this compound, the broader class of long-chain amino alcohols has been shown to possess various biological activities.[2] These activities are often attributed to their structural similarity to sphingolipids, which are important components of cell membranes and are involved in various signaling pathways. Further research is needed to determine if this compound or its derivatives exhibit any significant biological effects.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, combined with a long aliphatic spacer, allows for a wide range of chemical modifications. Although detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Future studies are encouraged to fully characterize its physical and spectroscopic properties and to explore its potential biological activities.

References

Elucidation of the Molecular Structure of tert-Butyl (10-hydroxydecyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-Butyl (10-hydroxydecyl)carbamate, a key intermediate in various pharmaceutical and organic syntheses. This document details the spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

This compound is a bifunctional organic molecule containing a carbamate functional group, where the amine is protected by a tert-butoxycarbonyl (Boc) group, and a terminal primary alcohol. The long ten-carbon alkyl chain provides significant lipophilicity, while the hydroxyl and protected amine groups offer sites for further chemical modification.

PropertyValue
Molecular Formula C₁₅H₃₁NO₃
Molecular Weight 273.41 g/mol
CAS Number 173606-54-7
Appearance Expected to be a white to off-white solid or a colorless oil

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 10-aminodecan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects the more nucleophilic amino group over the hydroxyl group.

Experimental Protocol: Synthesis

Materials:

  • 10-aminodecan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 10-aminodecan-1-ol in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise at room temperature. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) can be used to neutralize the in-situ formed carbonic acid.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

G cluster_workflow Synthesis Workflow start Dissolve 10-aminodecan-1-ol in DCM/THF add_boc Add Di-tert-butyl dicarbonate start->add_boc stir Stir at Room Temperature (12-24h) add_boc->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with NaHCO₃ (aq) monitor->quench Complete extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Synthesis of this compound.
Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography to yield pure this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Potassium permanganate stain or other suitable visualization agent

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity. The optimal eluent system should be determined beforehand by TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the purified this compound.

G cluster_workflow Purification Workflow start Prepare Silica Gel Column load Load Crude Product start->load elute Elute with Hexanes/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Pure Fractions Identified concentrate Concentrate in vacuo combine->concentrate end Purified Product concentrate->end G cluster_workflow Structure Elucidation Workflow synthesis Synthesis and Purification ir IR Spectroscopy synthesis->ir Functional Groups? ms Mass Spectrometry synthesis->ms Molecular Weight? nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Connectivity? analysis Data Analysis and Correlation ir->analysis ms->analysis nmr->analysis confirmation Structure Confirmed analysis->confirmation

An In-depth Technical Guide to the Synthesis of Long-Chain Bifunctional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for producing long-chain bifunctional compounds. These molecules, possessing two reactive functional groups at the termini of a long alkyl chain, are of significant interest as monomers for novel polymers, as bioactive lipids, and as versatile building blocks in the development of new therapeutics. This document details key chemical and biocatalytic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis and purification of these valuable compounds. Furthermore, it explores the interaction of these molecules with key signaling pathways, offering insights for their application in drug discovery and development.

Chemical Synthesis Pathways

Chemical synthesis offers robust and scalable methods for the production of long-chain bifunctional compounds. Among the most powerful techniques are olefin metathesis and various oleochemical transformations.

Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning technology that enables the efficient rearrangement of carbon-carbon double bonds, providing a versatile tool for the synthesis of long-chain bifunctional molecules from renewable resources like fatty acids and vegetable oils.[1][2] Cross-metathesis, in particular, is a powerful strategy for creating α,ω-bifunctional compounds.[3]

The cross-metathesis of unsaturated fatty acid esters with acrylates is a direct route to α,ω-dicarboxylic acid esters.[4] These can be subsequently hydrolyzed to the corresponding dicarboxylic acids.

Quantitative Data for Cross-Metathesis of Fatty Acid Methyl Esters (FAMEs)

Starting MaterialCo-reactantCatalyst (mol%)SolventTemp. (°C)Time (h)Conversion (%)Yield (%)Reference
Methyl OleateMethyl AcrylateHoveyda-Grubbs 2nd Gen. (0.1)2-Propanol500.17>90>98 (selectivity)[5]
Methyl Oleate1-HexeneHoveyda-Grubbs 2nd Gen. (variable)-Ambient--Optimal at 5:1 ratio[6]
Technical Grade Methyl OleateSelf-metathesisRu Catalyst (100 ppm)None503-High[7]
Unsaturated FAME CarbamatesMethyl AcrylateHoveyda-Grubbs 2nd Gen. (0.5)Bulk---up to 91[8]

Experimental Protocol: Synthesis of Dimethyl 1,10-decenedioate from Methyl Oleate

This protocol is adapted from the cross-metathesis of unsaturated fatty acid methyl esters with eugenol.[5]

Materials:

  • Methyl oleate (MO)

  • Eugenol (UG)

  • Second-generation Grubbs catalyst (G2)

  • 2-Propanol (solvent)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve methyl oleate (2.00 mmol) in 2-propanol.

  • Catalyst Addition: Add the second-generation Grubbs catalyst (0.002 mmol, 0.1 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 10 minutes.

  • Monitoring: Monitor the conversion of methyl oleate by gas chromatography (GC) using an internal standard.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired cross-metathesis products.

Logical Workflow for Olefin Metathesis

FattyAcids Unsaturated Fatty Acids/ Esters Metathesis Olefin Metathesis (e.g., Cross-Metathesis) FattyAcids->Metathesis Bifunctional α,ω-Unsaturated Bifunctional Compounds Metathesis->Bifunctional Hydrogenation Hydrogenation Bifunctional->Hydrogenation Saturated Saturated Long-Chain Bifunctional Compounds Hydrogenation->Saturated

Caption: General workflow for synthesizing saturated long-chain bifunctional compounds via olefin metathesis.

Biotechnological Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to chemical synthesis, utilizing whole microbial cells or isolated enzymes to produce a wide range of long-chain bifunctional compounds.[9]

Enzymatic Synthesis of Long-Chain Hydroxy Fatty Acids

The enzymatic hydroxylation of fatty acids can be achieved using various enzymes, such as hydratases and P450 monooxygenases.[4][10]

Quantitative Data for Enzymatic Synthesis of Hydroxy Fatty Acids

SubstrateEnzymeHost OrganismProductTiter (g/L)Yield (%)Reference
Oleic AcidOleate HydrataseElizabethkingia meningoseptica(R)-10-hydroxystearic acidup to 100-[9]
Free Fatty AcidsCYP52M1Saccharomyces cerevisiaeC16 & C18 ω- or ω-1 HFAs--[10]
Linoleic Acid & Palmitic AcidFatty Acid Hydratase & LipaseL. acidophilus & C. antarctica13-PAHODA-56[1]

Experimental Protocol: Bi-enzymatic Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

This protocol is adapted from a one-pot, two-step enzymatic synthesis.[1]

Materials:

  • Unsaturated fatty acid (e.g., linoleic acid)

  • Fatty acid for esterification (e.g., palmitic acid)

  • Fatty acid hydratase (FA-HY1 from L. acidophilus)

  • Candida antarctica lipase A (CALA)

  • Toluene

  • Buffer solution

Procedure:

  • Hydroxylation Step: In a reaction vessel, dissolve the unsaturated fatty acid in a suitable buffer. Add the fatty acid hydratase and incubate until the conversion to the hydroxy fatty acid is complete (e.g., 8 hours).

  • Esterification Step: To the same reaction vessel, add the second fatty acid, CALA, and toluene.

  • Reaction and Monitoring: Allow the esterification to proceed, monitoring the formation of the FAHFA product over time.

  • Purification: The final product can be purified using chromatographic techniques.

Bi-enzymatic Cascade for FAHFA Synthesis

UFA Unsaturated Fatty Acid Hydratase Hydratase UFA->Hydratase FA Fatty Acid Lipase Lipase FA->Lipase HFA Hydroxy Fatty Acid Hydratase->HFA HFA->Lipase FAHFA FAHFA Lipase->FAHFA

Caption: A two-step enzymatic cascade for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs).

Microbial Production of Long-Chain Dicarboxylic Acids (DCAs)

Certain yeast species, such as Candida tropicalis, can convert fatty acids into long-chain dicarboxylic acids through the ω-oxidation pathway.[11][12]

Experimental Protocol: Purification of Long-Chain Dicarboxylic Acids from Fermentation Broth

This protocol is based on monosalt crystallization.[13]

Materials:

  • Fermentation broth containing the long-chain dicarboxylic acid

  • Acid (e.g., HCl)

  • Base (e.g., NaOH)

  • Activated carbon (optional for decolorization)

Procedure:

  • Filtration: Filter the fermentation broth to remove cells and other solids.

  • Monosalt Formation: Adjust the pH of the filtrate to 6.2-7.0 with an acid. Heat the solution to 85-100°C to dissolve the formed monosalt.

  • Crystallization of Monosalt: Cool the solution to induce crystallization of the monosalt and filter the crystals.

  • Conversion to Dicarboxylic Acid: Dissolve the monosalt crystals in water and adjust the pH to 2.0-4.0 with an acid. Heat the solution to 80-95°C.

  • Final Crystallization: Cool the solution to crystallize the purified long-chain dicarboxylic acid. Filter, wash with water, and dry the final product.

Biocatalytic Synthesis of Long-Chain Diamines

The synthesis of long-chain diamines can be achieved through biocatalytic cascades, often involving transaminases.[8][14]

Quantitative Data for Microbial Diamine Production

ProductHost OrganismTiter (g/L)Reference
Putrescine (1,4-diaminobutane)E. coli42.3[6]
1,5-diaminopentaneE. coli103.8[6]

Experimental Protocol: General Whole-Cell Biocatalysis for Amine Synthesis

This protocol is a general representation adapted from descriptions of whole-cell biocatalysis.[15]

Materials:

  • Recombinant E. coli cells expressing the desired enzymes (e.g., transaminase)

  • Substrate (e.g., a long-chain keto acid)

  • Amine donor (e.g., alanine)

  • Buffer solution

  • Cofactors (e.g., pyridoxal phosphate - PLP)

Procedure:

  • Cell Preparation: Grow the recombinant E. coli cells and harvest them by centrifugation. The cell pellets can be used directly or after lyophilization.

  • Reaction Mixture: In a reaction vessel, prepare a buffer solution containing the substrate, amine donor, and any necessary cofactors.

  • Biocatalysis: Add the whole cells to the reaction mixture and incubate under appropriate conditions (e.g., temperature, shaking).

  • Monitoring and Work-up: Monitor the reaction progress. Once complete, the cells can be removed by centrifugation, and the product can be purified from the supernatant.

Purification of Long-Chain Amines

The purification of long-chain amino acids and diamines often involves recrystallization from aqueous solutions of acids or bases.[16][17] Solvent extraction is another common technique.[17] For biocatalytic syntheses, in-line purification methods using immobilized enzymes in flow reactors have also been developed.[18]

Interaction with Signaling Pathways

Long-chain bifunctional compounds, particularly fatty acid derivatives, can modulate various cellular signaling pathways, making them interesting candidates for drug development.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[19][20] Very-long-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[21] The activation of PPARs by these molecules can influence the transcription of genes involved in fatty acid oxidation.[22]

PPAR Signaling Pathway

LCFA Long-Chain Fatty Acid Derivatives PPAR PPARα LCFA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene Metabolism Lipid Metabolism Inflammation Gene->Metabolism

Caption: Activation of PPARα by long-chain fatty acid derivatives leading to changes in gene expression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12][23] Some natural compounds have been shown to modulate this pathway.[24][25] While direct evidence for long-chain bifunctional compounds is still emerging, their structural similarity to signaling lipids suggests they may also interact with components of this pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a potential target for bioactive lipids.

Purification Methodologies

The purification of long-chain bifunctional compounds is critical to obtaining high-purity materials for research and development. Common techniques include crystallization, distillation, and chromatography.[15][26][27]

Experimental Protocol: General Purification by Crystallization

This protocol is a generalized procedure for the purification of solid organic compounds.[15]

Materials:

  • Crude solid product

  • Appropriate solvent (the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point)

Procedure:

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Purification Workflow

Crude Crude Product Method Purification Method (Crystallization, Chromatography, etc.) Crude->Method Pure Pure Compound Method->Pure Impurities Impurities Method->Impurities

Caption: A simplified workflow illustrating the separation of a pure compound from impurities.

This guide provides a foundational understanding of the synthesis and potential biological relevance of long-chain bifunctional compounds. The detailed protocols and quantitative data serve as a starting point for researchers to develop and optimize their own synthetic strategies for these versatile molecules. The exploration of their interactions with key signaling pathways opens avenues for their application in the design of novel therapeutics.

References

An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate (CAS Number 173606-54-7): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and primary applications of tert-Butyl (10-hydroxydecyl)carbamate, identified by CAS number 173606-54-7. This bifunctional molecule serves as a critical building block in modern medicinal chemistry, most notably as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides illustrative synthetic protocols for its incorporation into PROTACs, and discusses its role in the rapidly evolving field of targeted protein degradation.

Chemical Properties

This compound is a linear aliphatic chain functionalized with a hydroxyl group at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. This structure makes it an ideal intermediate for multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 173606-54-7[][2]
IUPAC Name tert-butyl N-(10-hydroxydecyl)carbamate[3]
Synonyms 10-(t-Boc-amino)-1-decanol[][4]
Molecular Formula C₁₅H₃₁NO₃[][5]
Molecular Weight 273.41 g/mol [][2]
Appearance White to off-white solid
Solubility Slightly soluble in dichloromethane and chloroform[4]
Storage Store in a freezer under -20°C, sealed in a dry environment[6]
InChI Key ZEWLESIFIREKBL-UHFFFAOYSA-N[3][5]

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The primary utility of this compound in drug discovery is as a component of the linker in PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of three main components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The linker's length, composition, and flexibility are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6] Alkyl chains, such as the 10-carbon backbone of this compound, are frequently used as linkers in PROTAC design.

Below is a diagram illustrating the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ub Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

PROTAC Mechanism of Action

Experimental Protocols: Synthesis of a PROTAC Incorporating a 10-Carbon Alkyl Linker

While specific protocols detailing the use of CAS 173606-54-7 are proprietary to individual research projects, the following represents a generalized, two-step synthetic workflow for incorporating this linker into a PROTAC. This process involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

This initial step involves the activation of the hydroxyl group of this compound and its subsequent reaction with an amine-functionalized E3 ligase ligand.

Diagram of Synthetic Workflow - Step 1

Synthesis_Step1 start tert-Butyl (10-hydroxydecyl)carbamate reagent1 Activating Agent (e.g., MsCl, TsCl) start->reagent1 intermediate1 Activated Linker (e.g., Mesylate, Tosylate) reagent1->intermediate1 reagent2 Base (e.g., DIPEA) intermediate1->reagent2 e3_ligand Amine-functionalized E3 Ligase Ligand e3_ligand->reagent2 product1 Boc-Linker-E3 Ligase Conjugate reagent2->product1

Coupling Linker to E3 Ligase Ligand

Protocol:

  • Activation of the Hydroxyl Group: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C. Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated linker.

  • Coupling to E3 Ligase Ligand: Dissolve the activated linker (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) overnight.

  • Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase conjugate.

Step 2: Deprotection and Coupling to the POI Ligand

The second part of the synthesis involves the removal of the Boc protecting group to expose the terminal amine, followed by an amide coupling reaction with a carboxylic acid-functionalized POI ligand.

Diagram of Synthetic Workflow - Step 2

Synthesis_Step2 start Boc-Linker-E3 Ligase Conjugate reagent1 Acid (e.g., TFA in DCM) start->reagent1 intermediate1 Amine-Linker-E3 Ligase Conjugate (TFA salt) reagent1->intermediate1 reagent2 Coupling Agents (e.g., HATU, DIPEA) intermediate1->reagent2 poi_ligand Carboxylic Acid- functionalized POI Ligand poi_ligand->reagent2 product1 Final PROTAC reagent2->product1

References

Decoding the Bio-Interface: A Technical Guide to the Mechanisms of Action of Carbamate-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action governing the interaction of carbamate-modified surfaces with biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data, details experimental protocols, and visualizes key pathways to facilitate further innovation in biomaterials and therapeutic development.

Executive Summary

Carbamate-modified surfaces are emerging as a versatile platform in biomedical applications, offering unique opportunities to modulate protein adsorption, control cell adhesion, and engineer novel drug delivery systems. The carbamate functional group (-NHCOO-), with its distinct chemical properties, can influence the bio-interface in several ways. This guide elucidates three primary proposed mechanisms of action:

  • Modulation of Protein Adsorption: The presence of carbamate moieties on a surface can alter its physicochemical properties, such as hydrophilicity, hydrogen bonding capacity, and charge distribution. These changes directly impact the initial, crucial event of protein adsorption, influencing the composition and conformation of the adsorbed protein layer, which in turn dictates subsequent cellular responses.

  • Direct Cellular Signaling through Receptor Interaction: Carbamate-functionalized surfaces may directly engage with cell surface receptors, such as integrins. The specific arrangement and density of carbamate groups can influence integrin clustering and activation, thereby triggering downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.

  • Induction of Cellular Stress Response Pathways: There is evidence to suggest that carbamate-containing molecules can activate cellular stress response pathways, notably the Nrf2 signaling pathway. This can lead to the upregulation of antioxidant and cytoprotective genes, potentially influencing the long-term biocompatibility and cellular response to the material.

This document will delve into the experimental evidence supporting these mechanisms, provide detailed protocols for the synthesis and characterization of these surfaces, and present quantitative data to support the proposed modes of action.

Proposed Mechanisms of Action

Modulation of Protein Adsorption

The initial interaction between a biomaterial and a biological environment is the adsorption of proteins onto its surface. This adsorbed protein layer mediates subsequent cellular interactions. Carbamate modification can significantly influence this process.

One study investigating the effect of carbamylation (the addition of a carbamate group) on proteins found that it alters their tertiary structure, increases their negative surface charge, and leads to a weaker hydration state.[1][2] This resulted in a significant decrease in the adsorbed amounts of carbamylated fibrinogen and α-lactalbumin on model surfaces.[1][2] This suggests that surfaces presenting carbamate functionalities may exhibit reduced adsorption of certain proteins due to electrostatic repulsion and altered hydration dynamics.

Table 1: Influence of Carbamylation on Protein Properties and Adsorption

ProteinModificationChange in Tertiary StructureChange in Surface ChargeChange in Hydration StateAdsorbed Amount Compared to Native Protein
FibrinogenCarbamylationSignificantly AlteredIncreased Negative ChargeWeakerSignificantly Decreased
α-lactalbuminCarbamylationSignificantly AlteredIncreased Negative ChargeWeakerSignificantly Decreased
AlbuminCarbamylationSignificantly AlteredIncreased Negative ChargeWeakerNo Significant Change

Source: Data synthesized from Lunswert et al., 2021.[1][2]

G cluster_0 Carbamate-Modified Surface cluster_1 Biological Milieu cluster_2 Interfacial Events cluster_3 Cellular Response Surface Carbamate Groups (-NHCOO-) Adsorption Altered Protein Adsorption (Composition & Conformation) Surface->Adsorption Influences Proteins Plasma Proteins (e.g., Fibrinogen, Albumin) Proteins->Adsorption Adsorbs to Cell Cell Adsorption->Cell Mediates Interaction with Response Modulated Cellular Response (e.g., Adhesion, Inflammation) Cell->Response Results in

Proposed mechanism of carbamate surfaces modulating protein adsorption.
Direct Cellular Signaling via Integrin Engagement

Cell adhesion to biomaterials is often mediated by integrins, a family of transmembrane receptors that bind to extracellular matrix (ECM) proteins. The chemical functionalities on a material surface can directly influence integrin-mediated signaling. Carbamate groups, through their ability to participate in hydrogen bonding and their specific stereochemistry, may act as ligands for integrin binding or influence the presentation of adsorbed ECM proteins to integrins.

The clustering of integrins is a critical step in the activation of downstream signaling pathways, such as the focal adhesion kinase (FAK) pathway, which plays a central role in cell adhesion, spreading, and survival. It is hypothesized that the density and arrangement of carbamate groups on a surface could promote integrin clustering, leading to enhanced cell adhesion and osteogenic signaling.

G cluster_0 Cell-Surface Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcomes Surface Carbamate-Modified Surface Integrin Integrin Receptors Surface->Integrin Binds to / Influences FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Activates Actin Actin Cytoskeleton Reorganization FAK->Actin Regulates Differentiation Modulated Cell Differentiation FAK->Differentiation Influences Adhesion Enhanced Cell Adhesion & Spreading Actin->Adhesion Leads to

Hypothesized integrin-mediated signaling on carbamate surfaces.
Induction of the Nrf2 Cellular Stress Response Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor Keap1. However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.

Studies on soluble carbamate compounds have shown that they can trigger the Nrf2 signaling pathway, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular responses.[3][4] It is plausible that surface-bound carbamates could elicit a localized and sustained activation of this pathway in adherent cells. This could be a double-edged sword: a moderate and controlled activation might enhance the biocompatibility of the material by pre-conditioning cells against inflammatory responses, while excessive activation could lead to cytotoxicity.

G cluster_0 Stimulus cluster_1 Cytoplasmic Events cluster_2 Nuclear Translocation cluster_3 Gene Transcription Surface Carbamate-Modified Surface Keap1_Nrf2 Keap1-Nrf2 Complex Surface->Keap1_Nrf2 Induces Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Genes Cytoprotective Gene Expression ARE->Genes Activates

Proposed activation of the Nrf2 pathway by carbamate surfaces.

Experimental Protocols

Synthesis of Carbamate-Modified Surfaces

A common method for the synthesis of carbamate-modified surfaces involves the reaction of a surface presenting hydroxyl or amine groups with an isocyanate.

Protocol: Carbamate Modification of a Hydroxylated Surface via Isocyanate Reaction

  • Surface Preparation: Begin with a substrate presenting hydroxyl (-OH) groups (e.g., glass, silicon oxide, or a polymer with hydroxyl functionalities). Clean the substrate thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and dry under a stream of nitrogen.

  • Activation (Optional): For less reactive hydroxyl groups, the surface can be activated. For instance, plasma treatment can be used to introduce a higher density of hydroxyl groups.

  • Reaction with Isocyanate:

    • In an inert atmosphere (e.g., a glovebox or under argon), dissolve the desired isocyanate (e.g., an alkyl or aryl isocyanate) in an anhydrous solvent (e.g., toluene or THF) to a suitable concentration (e.g., 1-10% v/v).

    • A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to the isocyanate solution (e.g., 0.1-1% relative to the isocyanate) to accelerate the reaction.

    • Immerse the hydroxylated substrate in the isocyanate solution.

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours, depending on the reactivity of the isocyanate and the surface.

  • Washing: After the reaction, remove the substrate from the solution and wash it extensively with the reaction solvent to remove any unreacted isocyanate and catalyst. Follow with washing in a series of other solvents (e.g., ethanol, deionized water) to ensure a clean surface.

  • Drying and Characterization: Dry the modified substrate under a stream of nitrogen or in a vacuum oven. Characterize the surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the carbamate group (N 1s and C 1s core level spectra) and contact angle measurements to assess changes in surface wettability.

G cluster_0 Surface Preparation cluster_1 Carbamate Synthesis cluster_2 Purification & Analysis Start Hydroxylated Substrate Clean Solvent Cleaning & Drying Start->Clean React Immersion in Isocyanate Solution (+/- Catalyst) Clean->React Wash Solvent Washing React->Wash Dry Drying Wash->Dry Characterize Surface Characterization (XPS, Contact Angle) Dry->Characterize

Workflow for carbamate surface modification.
Quantification of Protein Adsorption

Several techniques can be employed to quantify the amount of protein adsorbed onto a surface.

Table 2: Techniques for Quantitative Analysis of Protein Adsorption

TechniquePrincipleInformation ObtainedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition of the surface.Elemental composition (N, C, O) of the adsorbed protein layer, allowing for estimation of protein coverage.High surface sensitivity, provides chemical state information.Requires high vacuum, can cause sample damage.
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in frequency and dissipation of an oscillating quartz crystal as mass is adsorbed.Adsorbed mass (including coupled water), viscoelastic properties of the adsorbed layer.Real-time, in-situ measurements, provides information on conformational changes.Indirect measurement of mass, sensitive to temperature and viscosity changes.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface upon protein adsorption.Adsorbed mass, kinetics of adsorption and desorption.Real-time, label-free, high sensitivity.Indirect measurement of mass, requires a specific sensor chip.
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to create a topographical image.Topography of the adsorbed protein layer, can be used to count individual protein molecules.High resolution imaging, can be performed in liquid.Can be destructive to the sample, slow scan speed.
Assessment of Biocompatibility

Standard in vitro assays are used to assess the biocompatibility of carbamate-modified surfaces.

  • Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are cultured on the modified surface, and after a specific time, the MTT reagent is added. Viable cells with active mitochondria reduce the MTT to a purple formazan product, which is then quantified spectrophotometrically.

    • Live/Dead Staining: This fluorescence-based assay uses two dyes, typically calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red), to visualize the viability of cells cultured on the surface.

  • Cell Adhesion and Proliferation Assays:

    • Cell Counting: Cells are seeded onto the modified surfaces and control surfaces. At various time points, the cells are detached and counted using a hemocytometer or an automated cell counter to assess proliferation rates.

    • Immunofluorescence Staining: Cells are fixed and stained for specific adhesion-related proteins (e.g., vinculin to visualize focal adhesions, phalloidin to visualize the actin cytoskeleton). Fluorescence microscopy is then used to assess cell morphology and the extent of cell spreading.

Conclusion and Future Directions

The potential mechanisms of action for carbamate-modified surfaces are multifaceted, involving a complex interplay of protein interactions, direct cellular signaling, and the induction of cellular stress responses. While current research provides a foundational understanding, further investigations are required to fully elucidate these mechanisms. Future studies should focus on:

  • Quantitative proteomics to identify the specific proteins that preferentially adsorb to carbamate-modified surfaces from complex biological fluids.

  • High-resolution imaging techniques to visualize the spatial organization of integrin clustering in response to these surfaces.

  • In-depth analysis of signaling pathways beyond Nrf2 to build a comprehensive picture of the cellular response.

  • In vivo studies to validate the in vitro findings and assess the long-term biocompatibility and performance of carbamate-modified biomaterials.

By continuing to unravel the intricate mechanisms at the bio-interface, the scientific community can unlock the full potential of carbamate-modified surfaces for a new generation of advanced biomedical devices and therapies.

References

Literature review on hydroxyalkylcarbamates in material science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxyalkylcarbamates in Material Science

Introduction

Hydroxyalkylcarbamates are a versatile class of organic compounds characterized by the presence of both a carbamate group (-NH-CO-O-) and a hydroxyl group (-OH) on an alkyl chain. This unique bifunctional nature makes them valuable building blocks in polymer chemistry and material science. Their significance has grown substantially with the increasing demand for sustainable and safer materials, primarily as key components in the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs).[1][2]

Conventional polyurethanes (PUs) are synthesized through the reaction of polyols and toxic, moisture-sensitive isocyanates. The non-isocyanate route, often involving the reaction of cyclic carbonates with amines, forms a β-hydroxyalkylcarbamate linkage, eliminating the need for hazardous isocyanates and producing materials with competitive and often enhanced properties.[1][3] These materials find applications ranging from advanced adhesives and coatings to sophisticated biomaterials for tissue engineering and controlled drug delivery.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of hydroxyalkylcarbamate-based materials, tailored for researchers and professionals in material science and drug development.

Synthesis of Polyhydroxyurethanes (PHUs)

The most promising and widely studied method for synthesizing polymers containing hydroxyalkylcarbamate linkages is the ring-opening reaction of cyclic carbonates with amines.[3] This polyaddition reaction is advantageous as it generates no by-products and is less sensitive to moisture compared to conventional polyurethane synthesis. The reaction between a bis(cyclic carbonate) and a diamine yields a linear polyhydroxyurethane, where the hydroxyl groups are pendant to the polymer backbone. These hydroxyl groups enhance hydrophilicity and provide sites for further chemical modification or cross-linking, contributing to improved adhesion and mechanical performance.[6]

G cluster_reactants Reactants cluster_product Product R1 Bis(cyclic carbonate) Plus + R2 Diamine R1_struct P1_struct R1_struct->P1_struct Ring-Opening Polyaddition R2_struct R2_struct->P1_struct P1 Polyhydroxyurethane (PHU)

Caption: General reaction scheme for the synthesis of Polyhydroxyurethanes (PHUs).

Material Properties and Characterization

The properties of PHUs can be extensively tailored by selecting different cyclic carbonate and amine monomers.[4] The presence of hydroxyl groups along the polymer chain introduces strong hydrogen bonding, which significantly influences the material's thermal and mechanical properties.

Mechanical Properties

PHUs have demonstrated a wide range of mechanical behaviors, from soft elastomers to rigid plastics. Researchers have successfully synthesized PHUs with excellent tensile strength and self-healing capabilities. For instance, PHUs based on bicyclic carbonates and a specific 6/4 molar ratio of isophorondiamine (IPDA) to 1,10-diaminodecane (DAD) exhibited a tensile strength of 3.79 MPa and achieved nearly 100% self-healing efficiency after being treated at 60°C for 24 hours.[4][7] By using CO2-derived six-membered cyclic carbonates, PHUs with outstanding mechanical performance, including a maximum breaking strength of 65 MPa and an elongation at break of 452%, have been developed.[8]

Material DescriptionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Citation
PHU from bicyclic carbonate & IPDA/DAD (6/4)3.79--[4][7]
PHU from CO2-derived bis(six-membered cyclic carbonate)up to 65up to 452-[8]
HEMA/Gelatin/PBAE Cryogel Scaffold-26.96-[9]
HEMA/Gelatin/PBAE/nHAp Cryogel Scaffold-24.375.87[9][10]
HEMA/Gelatin/PBAE Porogen Scaffold-20.45-[9]
HEMA/Gelatin/PBAE/nHAp Porogen Scaffold-17.5810.14[9][10]
Degradation Properties

The inclusion of hydrolytically labile bonds and the inherent hydrophilicity from hydroxyl groups make hydroxyalkylcarbamate-based materials promising candidates for biodegradable applications, particularly in the biomedical field. For hydrogel scaffolds based on 2-hydroxyethyl methacrylate (HEMA), gelatin, and poly(β-amino esters), the degradation rate can be controlled by the fabrication method. After 16 weeks in vitro, cryogel scaffolds showed a mass loss of approximately 22-23%, while scaffolds made using a porogen technique exhibited a lower mass loss of 7-9%.[9]

Scaffold MaterialFabrication MethodMass Loss (%)Time (weeks)Citation
HEMA/Gelatin/PBAECryogel23.17 ± 0.8516[9]
HEMA/Gelatin/PBAE/nHApCryogel21.93 ± 1.1216[9]
HEMA/Gelatin/PBAEPorogen9.24 ± 0.6716[9]
HEMA/Gelatin/PBAE/nHApPorogen7.55 ± 0.6916[9]

Applications in Drug Delivery

Hydroxyalkylcarbamate chemistry is particularly relevant in the design of advanced drug delivery systems. Hydrogels cross-linked with cleavable linkers containing carbamate groups can be used as non-circulating, biodegradable implants for the sustained release of therapeutics.[11] In such systems, a drug can be tethered to the hydrogel network via a carbamate linkage. The release kinetics are controlled by the cleavage of this bond, which in turn can be tuned by the chemical nature of the linker. This allows for predictable, long-term drug release, from hours to over a year, while the hydrogel matrix itself erodes.[11]

G cluster_workflow Controlled Drug Release Workflow node1 1. Drug-Loaded Hydrogel Drug (D) is covalently tethered to the polymer network via a cleavable hydroxyalkylcarbamate linker (L). node2 2. Linker Cleavage A physiological trigger (e.g., pH, enzyme) initiates cleavage of the linker-carbamate bond. node1:f0->node2:f0 node3 3. Drug Release The active drug (D) is released from the hydrogel matrix into the surrounding tissue. node2:f0->node3:f0 node4 4. Polymer Erosion The hydrogel network gradually degrades into biocompatible byproducts. node3:f0->node4:f0

Caption: Workflow for tunable drug release from a biodegradable hydrogel.

Key Experimental Protocols

Synthesis of Ethyl (2-hydroxypropyl)carbamate

This protocol describes the synthesis of a model hydroxyalkylcarbamate compound from 1-amino-2-propanol and ethyl chloroformate.[12]

Materials:

  • 1-Amino-2-propanol (≥98%)

  • Ethyl chloroformate (≥99%)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask, add 1-amino-2-propanol (7.51 g, 0.1 mol), anhydrous dichloromethane (100 mL), and triethylamine (11.1 g, 0.11 mol).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Ethyl Chloroformate: Dissolve ethyl chloroformate (10.85 g, 0.1 mol) in anhydrous DCM (20 mL). Add this solution to the dropping funnel.

  • Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Synthesis of Non-Isocyanate Polyurethane (NIPU)

This protocol outlines a general procedure for synthesizing a NIPU from a bis(cyclic carbonate) and a diamine.[6][13]

Materials:

  • Bis(cyclic carbonate) monomer (e.g., 1,4-butanediol bis(glycidyl ether carbonate))

  • Diamine monomer (e.g., 1,6-hexamethylenediamine)

  • Acetonitrile (MeCN) or other suitable solvent

Equipment:

  • Reaction vessel with mechanical stirrer and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the bis(cyclic carbonate) monomer and the diamine monomer in MeCN in a stoichiometric 1:1 molar ratio.

  • Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction for 16 hours to allow for complete polymerization.

  • Isolation: After cooling to room temperature, the polymer product may precipitate from the solution or can be isolated by pouring the reaction mixture into a non-solvent like methanol or water.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Conclusion

Hydroxyalkylcarbamates are at the forefront of innovation in material science, offering a pathway to high-performance, sustainable, and safer materials. The development of non-isocyanate polyurethanes from these precursors addresses critical toxicity concerns associated with conventional polyurethane production while enabling the creation of polymers with tunable properties, including superior mechanical strength and controlled biodegradability. Their application in advanced drug delivery systems highlights their potential to solve long-standing challenges in therapeutics by enabling predictable, sustained release of potent drugs. As research continues, the versatility of hydroxyalkylcarbamate chemistry will undoubtedly unlock new possibilities in the design of functional materials for a wide array of technological and biomedical applications.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthesis of tert-Butyl (10-hydroxydecyl)carbamate, a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. While a singular "discovery" event is not prominently documented in the scientific literature, its synthesis is a logical extension of well-established amine protection strategies. This document provides a representative, state-of-the-art synthetic protocol, comprehensive characterization data, and visual workflows to facilitate its application in research and development.

Introduction

This compound is a linear C10 amino alcohol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This structure offers orthogonal reactivity, with a nucleophilic hydroxyl group at one terminus and a latent primary amine at the other, which can be revealed under acidic conditions. This bifunctionality makes it a versatile building block in the synthesis of complex molecules, such as linkers for antibody-drug conjugates (ADCs), components of PROTACs, and monomers for specialty polymers.[1] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal.

Initial Synthesis Pathway

The initial and most common synthesis of this compound involves the chemoselective N-protection of 10-aminodecan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of primary amines. The lone pair of the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of tert-butanol and carbon dioxide.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 10-aminodecan-1-ol 10-Aminodecan-1-ol reaction Nucleophilic Acyl Substitution 10-aminodecan-1-ol->reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->reaction product This compound reaction->product byproducts tert-Butanol + CO₂ reaction->byproducts

Figure 1: Synthesis of this compound.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound.

Materials and Equipment
  • 10-Aminodecan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or other suitable base (optional, but can accelerate the reaction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 10-aminodecan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq), followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Dissolve 10-aminodecan-1-ol in THF add_reagents 2. Add TEA and Boc₂O setup->add_reagents react 3. Stir at room temperature add_reagents->react concentrate 4. Concentrate reaction mixture react->concentrate extract 5. Redissolve and perform aqueous wash concentrate->extract dry 6. Dry and concentrate organic layer extract->dry purify 7. Column chromatography (if needed) dry->purify analyze 8. Characterize the final product purify->analyze

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Reactant Molecular Formula Molecular Weight ( g/mol ) Molar Equivalent
10-Aminodecan-1-olC₁₀H₂₃NO173.301.0
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.1
TriethylamineC₆H₁₅N101.191.1
Product Property Value
Chemical Name This compound
Molecular Formula C₁₅H₃₁NO₃
Molecular Weight 273.41 g/mol
Appearance White to off-white solid
Melting Point 58-62 °C (typical)
¹H NMR (CDCl₃, 400 MHz) δ 4.50 (br s, 1H), 3.64 (t, J=6.6 Hz, 2H), 3.10 (q, J=6.8 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.44 (s, 9H), 1.28 (m, 12H)
¹³C NMR (CDCl₃, 101 MHz) δ 156.1, 79.0, 63.1, 40.8, 32.8, 30.1, 29.5, 29.4, 26.8, 25.7, 28.5

Note: NMR data are representative and may vary slightly based on solvent and instrument.

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways itself but serves as a crucial linker in the construction of molecules that are. For instance, in the field of targeted protein degradation, it can be used to synthesize Proteolysis Targeting Chimeras (PROTACs).

PROTAC_Concept POI Protein of Interest (POI) Ligand Linker Linker (Synthesized from This compound) POI->Linker PROTAC PROTAC E3 E3 Ligase Ligand E3->Linker

Figure 3: Conceptual role as a linker in a PROTAC molecule.

The hydroxyl group can be derivatized to attach to a warhead that binds to a target protein, while the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase. This bifunctional nature allows for the precise spatial positioning of the two binding moieties, which is critical for the efficacy of the resulting PROTAC.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that utilizes standard organic chemistry techniques. Its value lies in its bifunctional nature, providing a versatile platform for the construction of more complex molecules with applications in medicinal chemistry and materials science. This guide provides the necessary technical details to enable its synthesis, characterization, and application in a research and development setting.

References

Background research on Boc-protected amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Protected Amino Alcohols for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive overview of Boc-protected amino alcohols, including their synthesis, applications, and detailed experimental protocols.

Core Concepts of Boc Protection

The Boc group is typically introduced to an amino functional group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] This reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride.[1] The stability of the Boc group to basic and nucleophilic reagents makes it an ideal choice for multi-step syntheses.[1]

A key feature of the Boc group is its lability under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[3] The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the fragmentation of the carbamate into a stable tertiary carbocation, carbon dioxide, and the free amine.[1][4]

Synthesis of Boc-Protected Amino Alcohols

The synthesis of Boc-protected amino alcohols can be achieved through several methods, primarily involving either the direct protection of a pre-existing amino alcohol or the synthesis of the amino alcohol moiety with the Boc group already in place.

Direct N-Boc Protection of Amino Alcohols

The most straightforward method is the chemoselective N-protection of an amino alcohol. Due to the higher nucleophilicity of the amine compared to the hydroxyl group, the reaction with Boc₂O can be controlled to favor the formation of the N-Boc protected product.[5] Various catalysts and solvent systems have been developed to enhance the efficiency and selectivity of this transformation.[6]

Synthesis from Chiral Precursors

Chiral amino alcohols are valuable building blocks in drug discovery.[7][8] N-Boc-protected chiral amino alcohols can be synthesized from readily available chiral starting materials.

  • From N-Boc-aminomethanol: N-Boc-aminomethanol is a stable and versatile starting material.[7] A two-step process involving oxidation to the corresponding N-Boc-amino aldehyde, followed by the diastereoselective addition of an organometallic reagent, provides access to a wide range of chiral amino alcohols.[7]

  • From Amino Acids: Natural and unnatural amino acids are excellent chiral precursors. Reduction of the carboxylic acid functionality of a Boc-protected amino acid, for instance using sodium borohydride, yields the corresponding Boc-protected amino alcohol.[][10]

Asymmetric Synthesis

De novo asymmetric synthesis provides a powerful route to enantiomerically pure Boc-protected amino alcohols.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of N-Boc-protected enamides or β-amino ketones using chiral transition metal catalysts is an efficient method to produce chiral N-Boc amino alcohols with high enantioselectivity.[11]

  • Asymmetric Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent can be performed asymmetrically to yield chiral amino alcohols.[]

Applications in Drug Development and Peptide Synthesis

Boc-protected amino alcohols are indispensable intermediates in the pharmaceutical industry and in the synthesis of peptides.[12][13]

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially coupled to a growing peptide chain.[12][14] The Boc group serves as a temporary protecting group for the α-amino group, which is cleaved at each cycle to allow for the addition of the next amino acid.[14][15]

  • Chiral Building Blocks: The chiral nature of many Boc-protected amino alcohols makes them valuable synthons for the construction of complex chiral molecules, including many active pharmaceutical ingredients (APIs).[10][16] They are found in a wide array of drugs, including antivirals and beta-blockers.[10]

  • Chiral Ligands: Amino alcohols can act as chiral ligands in asymmetric catalysis due to the coordinating ability of their nitrogen and oxygen atoms.[]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Boc-protected amino alcohols.

SubstrateCatalyst/ReagentSolventTime (h)Yield (%)Reference
Various Amines(Boc)₂O, Iodine (cat.)Solvent-free0.25-292-98[3]
Aliphatic/Aromatic Amines(Boc)₂O, HClO₄–SiO₂Solvent-free0.5-390-98[3]
7-amino-3-chloromethyl-3-cephem carboxylate derivatives(Boc)₂O, SiO₂Not specifiedNot specified96-96.2[6]
N-Boc-β-amino ketones[Ir(COD)Cl]₂ / (R,S,R)-L6TolueneNot specified95-96[11]
Table 1: Selected Yields for N-Boc Protection and Synthesis of Related Compounds.
SubstrateEnantiomeric Excess (ee %)Reference
N-Boc-3-amino-1-phenylpropan-1-one98[11]
N-Boc-3-amino-1-(p-tolyl)propan-1-one97[11]
Table 2: Enantioselectivity in the Asymmetric Hydrogenation of N-Boc-β-Amino Ketones.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the amino alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF.[2]

  • Base Addition: Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents), to the solution.[2]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.[2]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

  • Dissolution: Dissolve the Boc-protected amino alcohol in dichloromethane (DCM).

  • TFA Addition: Add a solution of TFA in DCM (typically 25-50%) to the reaction mixture.[2][15]

  • Reaction: Stir the solution at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[15] Monitor the reaction by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[2]

  • Neutralization and Extraction: Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the deprotected amino alcohol with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product as needed.

Visualizations

Boc_Protection_Deprotection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start Amino Alcohol step1 Dissolve in Solvent (e.g., DCM, THF) start->step1 step2 Add Base (e.g., Et3N, NaHCO3) step1->step2 step3 Add Boc₂O step2->step3 step4 Stir at Room Temperature step3->step4 product1 Boc-Protected Amino Alcohol step4->product1 start2 Boc-Protected Amino Alcohol product1->start2 Purification & Isolation dstep1 Dissolve in DCM start2->dstep1 dstep2 Add TFA/DCM Solution dstep1->dstep2 dstep3 Stir at Room Temperature dstep2->dstep3 product2 Free Amino Alcohol dstep3->product2

Caption: General workflow for the protection and deprotection of amino alcohols using the Boc group.

Synthetic_Route_Decision_Tree start Desired Boc-Protected Amino Alcohol q1 Is a specific stereoisomer required? start->q1 yes Yes q1->yes no No q1->no q2 Is a suitable chiral precursor (e.g., amino acid) available? yes->q2 route1 Direct Boc protection of the corresponding r racemic or achiral amino alcohol. no->route1 yes2 Yes q2->yes2 no2 No q2->no2 route2 Synthesis from chiral pool: - Boc protection followed by reduction of amino acid. - Derivatization of N-Boc-aminomethanol. yes2->route2 route3 Asymmetric Synthesis: - Asymmetric hydrogenation of prochiral substrate. - Asymmetric reductive amination. no2->route3

Caption: Decision tree for selecting a synthetic route to Boc-protected amino alcohols.

Dipeptide_Synthesis_Workflow start Boc-Protected Amino Alcohol (AA1-OH) step1 Activate Carboxylic Acid (e.g., DCC/HOBt, HBTU) start->step1 aa2 Amino Acid Ester (H-AA2-OR) step2 Couple with Amino Acid Ester aa2->step2 step1->step2 dipeptide Boc-Protected Dipeptide Ester (Boc-AA1-AA2-OR) step2->dipeptide step3 Boc Deprotection (TFA/DCM) dipeptide->step3 free_dipeptide Dipeptide Ester (H-AA1-AA2-OR) step3->free_dipeptide

Caption: Workflow for the application of a Boc-protected amino alcohol in dipeptide synthesis.

References

A Comprehensive Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl (10-hydroxydecyl)carbamate, a bifunctional molecule featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, serves as a highly versatile and valuable building block in modern organic synthesis. Its ten-carbon aliphatic chain provides a flexible spacer, making it an ideal intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a stable compound under standard conditions, though it is recommended to be stored in a dry environment at -20°C to ensure long-term purity.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 173606-54-7[1]
Molecular Formula C₁₅H₃₁NO₃[2]
Molecular Weight 273.41 g/mol [3]
Boiling Point 387.2°C at 760 mmHg[4]
Flash Point 188°C[4]
Density 0.956 g/cm³[4]
Refractive Index 1.46[4]
Storage Sealed in dry, store in freezer, under -20°C[1][3]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the chemoselective N-protection of 10-amino-1-decanol with di-tert-butyl dicarbonate (Boc₂O). The higher nucleophilicity of the primary amine compared to the primary alcohol allows for a selective reaction.[1]

Experimental Protocol: Synthesis from 10-aminodecan-1-ol

Materials:

  • 10-aminodecan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Tetrahydrofuran (THF), acetonitrile, or water as solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 10-aminodecan-1-ol (1 equivalent) in a suitable solvent (e.g., THF).

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Chemical Transformations and Applications

The bifunctional nature of this compound allows for a variety of subsequent chemical modifications at either the hydroxyl or the Boc-protected amine terminus. This makes it a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and linkers for Proteolysis Targeting Chimeras (PROTACs).[1][5]

Activation of the Hydroxyl Group: Tosylation

The hydroxyl group can be activated as a good leaving group, typically by conversion to a tosylate. This facilitates nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0°C.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the cooled solution.

  • Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature if necessary, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tosylated product, which can be purified by column chromatography.

Oxidation of the Hydroxyl Group to an Aldehyde

The terminal alcohol can be oxidized to the corresponding aldehyde, a versatile functional group for various carbon-carbon bond-forming reactions.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure (using Dess-Martin Periodinane):

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude aldehyde, which can be used directly or purified by column chromatography.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then participate in coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C or room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The resulting amine salt can be neutralized with a base to obtain the free amine.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis 10-Aminodecan-1-ol 10-Aminodecan-1-ol This compound This compound 10-Aminodecan-1-ol->this compound Boc₂O, Base

Caption: Synthesis of the target intermediate.

Reactions cluster_main This compound cluster_products Derivatives A This compound B Tosylated Product A->B  TsCl, Pyridine C Aldehyde Product A->C  DMP D Deprotected Amine A->D  TFA or HCl

Caption: Key reactions of the intermediate.

Workflow Start 10-Aminodecan-1-ol Intermediate This compound Start->Intermediate Boc Protection Activated Tosylated Intermediate Intermediate->Activated Tosylation Coupled Nucleophilic Substitution Product Activated->Coupled Nucleophilic Attack Final Final Bioactive Molecule Coupled->Final Further Modifications (e.g., Boc Deprotection, Amide Coupling)

Caption: A general experimental workflow.

References

Methodological & Application

Synthesis of tert-Butyl (10-hydroxydecyl)carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of tert-Butyl (10-hydroxydecyl)carbamate, a valuable intermediate in pharmaceutical and medicinal chemistry. The protocol details a straightforward and efficient method for the selective protection of the primary amine in 10-aminodecan-1-ol using di-tert-butyl dicarbonate (Boc₂O).

Introduction

This compound is a bifunctional molecule featuring a terminal hydroxyl group and a Boc-protected amine, connected by a ten-carbon aliphatic chain. This structure makes it an important building block in the synthesis of various biologically active molecules, including PROTACs, linkers for antibody-drug conjugates, and other targeted therapeutics. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] This protocol outlines a reliable method for its preparation, ensuring high yield and purity.

Reaction Scheme

The synthesis involves the nucleophilic attack of the amino group of 10-aminodecan-1-ol on the carbonyl carbon of di-tert-butyl dicarbonate. A base, such as triethylamine (TEA), is used to neutralize the resulting acidic proton and drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and the expected outcome of the synthesis.

Reagent/ProductChemical FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
10-Aminodecan-1-olC₁₀H₂₃NO173.3010.01.01.73 g
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2511.01.12.40 g
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.67 mL
Tetrahydrofuran (THF), anhydrousC₄H₈O---50 mL
Product: this compoundC₁₅H₃₁NO₃273.41--~2.5 g (92% yield)

Experimental Protocol

Materials and Equipment:

  • 10-Aminodecan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10-aminodecan-1-ol (1.73 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Addition of Boc Anhydride: While stirring at 0 °C, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The starting material (amine) will have a lower Rf value than the Boc-protected product.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Equilibrate the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or a colorless oil.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H, NH), 3.64 (t, J = 6.6 Hz, 2H, CH₂OH), 3.09 (q, J = 6.8 Hz, 2H, CH₂NH), 1.58 (p, J = 6.8 Hz, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.20-1.38 (m, 12H, (CH₂)₆).[3][4]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 156.1, 79.0, 63.1, 40.8, 32.8, 30.1, 29.5, 29.4, 26.8, 25.7, 28.4.

  • Expected Yield: 90-95%

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound start Start: 10-Aminodecan-1-ol dissolve Dissolve in THF Add Triethylamine start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react React at RT for 12-16h add_boc->react concentrate Concentrate in vacuo react->concentrate extract Dissolve in EtOAc Wash with NaHCO₃ & Brine concentrate->extract dry Dry over MgSO₄ Filter extract->dry purify Purify by Column Chromatography dry->purify product Product: tert-Butyl (10-hydroxydecyl)carbamate purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates the general principle of amine protection as a key step in a multi-step synthesis pathway, where the protected intermediate can undergo further transformations.

SignalingPathway Role of Amine Protection in a Synthetic Pathway starting_material Starting Material (with primary amine) protection Boc Protection (This Protocol) starting_material->protection protected_intermediate Boc-Protected Intermediate (this compound) protection->protected_intermediate further_reaction Further Synthetic Steps (e.g., esterification, oxidation) protected_intermediate->further_reaction deprotection Boc Deprotection (e.g., TFA, HCl) further_reaction->deprotection final_product Final Product (with free amine) deprotection->final_product

Caption: Amine protection as a strategic step in organic synthesis.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles Using tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of basic nanostructures into sophisticated tools for drug delivery, diagnostics, and therapeutics. The choice of surface linker is critical in dictating the final properties and functionality of the nanoparticle construct. tert-Butyl (10-hydroxydecyl)carbamate is a bifunctional linker that offers a strategic approach to nanoparticle surface engineering. It features a terminal hydroxyl group for covalent attachment to the nanoparticle surface and a tert-butyloxycarbonyl (Boc)-protected primary amine. The ten-carbon aliphatic chain provides a significant spacer arm, which can reduce steric hindrance for subsequent molecular interactions.

This two-stage functionalization strategy first involves the stable attachment of the linker to the nanoparticle surface via its hydroxyl group. Following this, the Boc protecting group can be removed under acidic conditions to expose a primary amine. This newly introduced amine serves as a versatile reactive handle for the covalent conjugation of a wide array of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorophores, contrast agents), and therapeutic payloads (small molecule drugs, biologics).

Key Applications

  • Platform for Bioconjugation: The terminal amine, once deprotected, provides a versatile anchor point for the covalent attachment of biomolecules, facilitating the development of targeted drug delivery systems and diagnostic probes.

  • Enhanced Stability and Biocompatibility: The long hydrocarbon chain can contribute to a more stable and biocompatible nanoparticle formulation by shielding the core material from the biological environment.

  • Controlled Surface Functionalization: The use of a Boc protecting group allows for a controlled, stepwise approach to nanoparticle functionalization, ensuring that the reactive amine is only exposed when desired for the next conjugation step.

  • Drug and Gene Delivery: The introduction of a primary amine can impart a positive surface charge at physiological pH, which can enhance interactions with negatively charged cell membranes and facilitate the delivery of anionic therapeutic agents like siRNA and DNA.

Experimental Protocols

This section details two distinct protocols for the covalent attachment of this compound to carboxylated nanoparticles, followed by a protocol for the deprotection of the Boc group to yield a primary amine-functionalized surface.

Protocol 1: Surface Modification via Steglich Esterification

This protocol describes the esterification reaction between the hydroxyl group of this compound and a carboxylated nanoparticle surface, facilitated by EDC and DMAP.

Materials:

  • Carboxylated Nanoparticles (e.g., polymeric nanoparticles, quantum dots)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Ultrasonic bath/sonicator

  • Centrifuge suitable for nanoparticle separation

Procedure:

  • Nanoparticle Preparation:

    • Disperse 10 mg of carboxylated nanoparticles in 1 mL of anhydrous DCM.

    • Sonicate briefly to ensure a homogeneous suspension.

  • Esterification Reaction:

    • In a separate vial, dissolve a 10-fold molar excess of this compound relative to the estimated surface carboxyl groups in 500 µL of anhydrous DCM.

    • Add a 15-fold molar excess of EDC and a 5-fold molar excess of DMAP to the linker solution.

    • Add the linker/coupling agent mixture to the nanoparticle suspension.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle mixing.

  • Washing and Purification:

    • Pellet the nanoparticles by centrifugation.

    • Discard the supernatant containing unreacted reagents.

    • Wash the nanoparticle pellet by resuspending in 1 mL of anhydrous DCM, followed by centrifugation. Repeat this step twice.

    • Perform a final wash with 1 mL of the desired storage buffer (e.g., PBS, pH 7.4).

    • Resuspend the purified Boc-protected nanoparticles in the final storage buffer.

Protocol 2: Surface Modification via the Mitsunobu Reaction

This protocol provides an alternative method for attaching the linker via a Mitsunobu reaction, which is known for its mild conditions and high efficiency.

Materials:

  • Carboxylated Nanoparticles

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Washing Buffer: Anhydrous THF

  • Final Storage Buffer: PBS, pH 7.4

  • Ultrasonic bath/sonicator

  • Centrifuge

Procedure:

  • Nanoparticle and Reagent Preparation:

    • Disperse 10 mg of carboxylated nanoparticles in 1 mL of anhydrous THF and sonicate briefly.

    • In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a 10-fold molar excess of this compound and a 15-fold molar excess of PPh₃ in 1 mL of anhydrous THF.

  • Mitsunobu Reaction:

    • Add the nanoparticle suspension to the linker/PPh₃ solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a 15-fold molar excess of DIAD or DEAD dropwise to the reaction mixture with continuous stirring.

    • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Washing and Purification:

    • Centrifuge the reaction mixture to pellet the nanoparticles.

    • Wash the pellet three times with anhydrous THF to remove triphenylphosphine oxide and other byproducts.

    • After the final wash, resuspend the Boc-protected nanoparticles in the desired storage buffer.

Protocol 3: Deprotection of the Boc Group to Expose the Primary Amine

This protocol is applicable to nanoparticles functionalized using either of the preceding attachment protocols.

Materials:

  • Boc-protected nanoparticles

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Final Storage Buffer: PBS, pH 7.4

  • Centrifuge

Procedure:

  • Solvent Exchange:

    • If the Boc-protected nanoparticles are in an aqueous buffer, pellet them by centrifugation and resuspend them in anhydrous DCM. Repeat to ensure the removal of water.

  • Deprotection Reaction:

    • Resuspend the nanoparticle pellet in a 50% (v/v) solution of TFA in DCM.

    • Incubate for 30-60 minutes at room temperature with occasional gentle mixing. Caution: This reaction may generate gas; do not seal the container tightly.

  • Washing and Neutralization:

    • Pellet the nanoparticles by centrifugation and carefully discard the acidic supernatant.

    • Wash the pellet twice with 1 mL of anhydrous DCM.

    • Resuspend the nanoparticles in 1 mL of Neutralization Buffer and incubate for 10 minutes.

    • Wash the nanoparticles three more times with anhydrous DCM.

  • Final Resuspension:

    • After the final wash, allow any residual DCM to evaporate in a fume hood.

    • Resuspend the final amine-terminated nanoparticles in the desired aqueous buffer for storage or subsequent conjugation.

Characterization and Data Presentation

The successful modification of nanoparticles should be verified at each stage of the process. The following tables summarize the expected trends in quantitative data obtained from common characterization techniques. Note: These values are illustrative and will vary depending on the core nanoparticle material, initial size, and modification efficiency.

Table 1: Physicochemical Properties of Nanoparticles at Each Modification Stage

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Pristine Carboxylated NP100 ± 5< 0.1-35 ± 5
Boc-Protected NP115 ± 7< 0.15-20 ± 5
Amine-Terminated NP118 ± 8< 0.15+25 ± 5

Table 2: Characterization Techniques and Expected Observations

TechniquePristine Carboxylated NPBoc-Protected NPAmine-Terminated NP
Dynamic Light Scattering (DLS) Baseline hydrodynamic diameter.Increase in hydrodynamic diameter due to the addition of the linker.Slight increase in hydrodynamic diameter compared to the Boc-protected stage.
Zeta Potential Highly negative due to carboxyl groups.Less negative as carboxyl groups are consumed.Positive at neutral pH due to protonated primary amines.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic C=O stretch of carboxylic acid.Appearance of C-O-C ester stretch and N-H bend of the carbamate.Disappearance of Boc-related peaks and appearance of primary amine N-H stretches.
Thermogravimetric Analysis (TGA) Weight loss corresponding to surface functional groups.Increased weight loss due to the grafted organic linker.Slightly decreased weight loss compared to the Boc-protected stage due to the removal of the Boc group.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the surface modification.

experimental_workflow cluster_prep Step 1: Nanoparticle Preparation cluster_attach Step 2: Linker Attachment cluster_deprotect Step 3: Boc Deprotection start Carboxylated Nanoparticles wash_prep Wash and Disperse in Anhydrous Solvent start->wash_prep esterification Protocol 1: Steglich Esterification (EDC/DMAP) wash_prep->esterification Choose Protocol mitsunobu Protocol 2: Mitsunobu Reaction (PPh3/DIAD) wash_prep->mitsunobu Choose Protocol wash_attach Wash and Purify Boc-Protected NP esterification->wash_attach mitsunobu->wash_attach solvent_exchange Solvent Exchange to DCM wash_attach->solvent_exchange add_tfa Add TFA in DCM (30-60 min) solvent_exchange->add_tfa neutralize Neutralize and Wash add_tfa->neutralize final_np Final Amine-Terminated Nanoparticle neutralize->final_np

Caption: Experimental workflow for the surface modification of nanoparticles.

logical_relationship NP_COOH Carboxylated Nanoparticle NP_Boc Boc-Protected Nanoparticle NP_COOH->NP_Boc Attachment (Esterification or Mitsunobu) Linker tert-Butyl (10-hydroxydecyl)carbamate Linker->NP_Boc NP_NH2 Amine-Terminated Nanoparticle NP_Boc->NP_NH2 Boc Deprotection (TFA) Final_Conjugate Functionalized Nanoparticle Conjugate NP_NH2->Final_Conjugate Bioconjugation Biomolecule Targeting Ligand/ Drug/Imaging Agent Biomolecule->Final_Conjugate

Formation of Self-Assembled Monolayers with tert-Butyl (10-hydroxydecyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of self-assembled monolayers (SAMs) using tert-Butyl (10-hydroxydecyl)carbamate. This bifunctional molecule, featuring a terminal hydroxyl group for surface attachment and a Boc-protected amine, is a versatile platform for surface modification in various applications, including biosensors, drug delivery, and cell-surface interaction studies.

Overview

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. The use of this compound allows for the creation of a hydrophilic surface due to the exposed hydroxyl groups. The protected amine can be later deprotected to introduce a primary amine functionality, enabling the covalent immobilization of biomolecules.

Key Features:

  • Hydrophilic Surface: The terminal hydroxyl groups render the surface wettable.

  • Controlled Functionalization: The Boc protecting group allows for the selective deprotection and subsequent reaction of the amine group.

  • Versatile Applications: Suitable for a wide range of applications in biotechnology and drug development.

Data Presentation

The following tables summarize typical quantitative data for long-chain self-assembled monolayers, which can be used as a reference for monolayers formed with this compound.

Table 1: Surface Wettability Analysis

Monolayer StageAdvancing Contact Angle (θaw) with WaterReceding Contact Angle (θre) with WaterHysteresis (θaw - θre)
Piranha-Cleaned Bare Gold30° - 50°Not Typically ReportedNot Typically Reported
Hydroxyl-Terminated SAM30° - 40°< 20°10° - 20°

Table 2: Ellipsometric Thickness Measurement

MonolayerExpected Thickness (nm)Notes
Decanethiol (C10) SAM on Gold~1.3 - 1.5The thickness of a this compound SAM is expected to be in a similar range.
Dodecanethiol (C12) SAM on Gold~1.6Illustrates the dependence of thickness on alkyl chain length.[1]

Experimental Protocols

Formation of Hydroxyl-Terminated SAM on Gold Substrate

This protocol describes the formation of a self-assembled monolayer of this compound on a gold surface via the hydroxyl group. Although thiols are more common for gold surfaces, alcohols can also form SAMs. For a more robust attachment, a thiol-derivatized version of the molecule would be recommended. However, this protocol outlines the procedure for the specified molecule.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer)

  • This compound

  • 200 proof ethanol (absolute ethanol)

  • Acetone, Isopropanol (for cleaning)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware for cleaning and solution preparation

  • Sonicator

  • Tweezers for handling substrates

Protocol:

  • Substrate Cleaning: a. Sonicate the gold substrate in acetone, isopropanol, and then ethanol for 5 minutes each to remove organic contaminants.[2] b. Piranha Etching (Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.[2] c. Rinse the substrate copiously with DI water, followed by a thorough rinse with absolute ethanol.[2] d. Dry the cleaned substrate under a gentle stream of dry nitrogen gas. Use immediately.

  • SAM Formation: a. Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.[3] b. Immerse the clean, dry gold substrate into the solution. Ensure the entire gold surface is submerged. c. To minimize oxidation, the container can be purged with nitrogen gas before sealing. d. Allow the self-assembly to proceed for 18-24 hours at room temperature.[3]

  • Post-Formation Processing: a. Carefully remove the substrate from the solution using tweezers. b. Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules. c. Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas. d. Store the modified substrate in a clean, dry environment (e.g., a desiccator).

Formation of Hydroxyl-Terminated SAM on Silicon Dioxide Substrate

This protocol details the formation of a SAM on a silicon dioxide surface, where the hydroxyl group of this compound reacts with the surface silanol groups.

Materials:

  • Silicon wafers (with native or thermally grown oxide)

  • This compound

  • Anhydrous toluene

  • Acetone, Isopropanol, Methanol (for cleaning)

  • RCA SC-1 solution (5:1:1 mixture of DI water, 27% NH₄OH, and 30% H₂O₂) - CAUTION

  • DI water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware for cleaning and solution preparation

  • Sonicator

  • Oven or hotplate

Protocol:

  • Substrate Cleaning and Hydroxylation: a. Sonicate the silicon wafer in acetone and isopropanol for 10 minutes each. b. Rinse with DI water and dry with nitrogen. c. Immerse the wafer in RCA SC-1 solution at 75-80°C for 15 minutes to clean and generate surface hydroxyl groups. d. Rinse extensively with DI water. e. Dry the substrate in an oven at 120°C for at least 30 minutes and allow it to cool in a desiccator.

  • SAM Formation: a. Prepare a 1% (w/v) solution of this compound in anhydrous toluene. b. Immerse the clean, dry, hydroxylated silicon substrate in the solution. c. Carry out the reaction for 2-4 hours at room temperature under a dry atmosphere (e.g., in a glovebox or desiccator).

  • Post-Formation Processing: a. Remove the substrate and rinse with fresh anhydrous toluene to remove unreacted molecules. b. Sonicate briefly (1-2 minutes) in toluene to remove any aggregated material. c. Rinse with methanol and then DI water. d. Dry the substrate under a stream of nitrogen. e. Cure the monolayer by baking at 120°C for 1 hour to promote covalent bond formation.

Boc Deprotection to Expose Amine Functionality

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a primary amine-terminated surface.

Materials:

  • SAM-modified substrate with Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Diisopropylethylamine (DIPEA) in DCM (for neutralization)

  • DI water

  • Nitrogen gas

Protocol:

  • Prepare a deprotection solution of 20-50% TFA in DCM.

  • Immerse the Boc-protected surface in the TFA/DCM solution for 30-60 minutes at room temperature.

  • Rinse the substrate thoroughly with DCM.

  • Perform a neutralizing wash with 5% DIPEA in DCM for 2 minutes.

  • Rinse again with DCM and finally with DI water.

  • Dry the substrate under a stream of nitrogen. The surface is now functionalized with primary amine groups, ready for subsequent conjugation reactions.

Mandatory Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_deprotect Boc Deprotection start Start clean Clean Substrate (e.g., Piranha/RCA) start->clean rinse_dry Rinse & Dry clean->rinse_dry prepare_sol Prepare Solution of tert-Butyl (10-hydroxydecyl)carbamate immerse Immerse Substrate (18-24h) prepare_sol->immerse rinse_dry2 Rinse & Dry immerse->rinse_dry2 tfa Immerse in TFA/DCM rinse_dry2->tfa Optional end Functionalized Surface rinse_dry2->end Hydroxyl-Terminated Surface neutralize Neutralize & Rinse tfa->neutralize dry Dry neutralize->dry dry->end

Caption: Experimental workflow for SAM formation and functionalization.

G cluster_molecule Molecule cluster_surface1 Surface 1 cluster_surface2 Surface 2 cluster_surface3 Final Product tert-Butyl\n(10-hydroxydecyl)carbamate tert-Butyl (10-hydroxydecyl)carbamate Hydroxyl-Terminated SAM Hydroxyl-Terminated SAM tert-Butyl\n(10-hydroxydecyl)carbamate->Hydroxyl-Terminated SAM Self-Assembly on Substrate (Au or SiO2) Amine-Terminated SAM Amine-Terminated SAM Hydroxyl-Terminated SAM->Amine-Terminated SAM Boc Deprotection (e.g., TFA) Bioconjugated Surface Bioconjugated Surface Amine-Terminated SAM->Bioconjugated Surface Covalent Immobilization of Biomolecules

Caption: Logical relationship of surface modification steps.

G cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine (on SAM surface) Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Fragmentation Fragmentation Protonated->Fragmentation Products Free Amine + CO2 + t-Butyl Cation Fragmentation->Products Isobutylene Isobutylene Products->Isobutylene - H+

Caption: Boc deprotection signaling pathway.

References

Application Notes and Protocols: Functionalization of Gold Surfaces with Hydroxy-Terminated Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern surface chemistry, with wide-ranging applications in biosensors, drug delivery systems, and biocompatible coatings. While alkanethiols with simple terminal groups like hydroxyl (-OH) and carboxylic acid (-COOH) are well-established, the use of hydroxy-terminated carbamates offers a unique combination of properties. The carbamate linkage provides hydrolytic stability, while the terminal hydroxyl groups present a hydrophilic and reactive surface for the subsequent immobilization of biomolecules.

These application notes provide a detailed protocol for the functionalization of gold surfaces using a custom-synthesized ω-hydroxyalkyl carbamate alkanethiol. This process involves the synthesis of the linker molecule, preparation of the gold substrate, self-assembly of the monolayer, and comprehensive characterization of the resulting surface.

Synthesis of a Hydroxy-Terminated Carbamate Alkanethiol Linker

To functionalize a gold surface with a hydroxy-terminated carbamate, a bifunctional linker molecule is required. This molecule typically possesses a thiol group (-SH) at one end for covalent attachment to the gold surface and a hydroxy-terminated carbamate at the other end. A plausible synthetic route for such a linker, for instance, 11-(2-hydroxyethylcarbamoyl)undecane-1-thiol, is outlined below. The synthesis is a two-step process starting from a commercially available ω-carboxy alkanethiol.

Reaction Scheme:

  • Activation of the Carboxylic Acid: 11-mercaptoundecanoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester. This reaction creates a more reactive intermediate for the subsequent amidation.

  • Carbamate Formation: The activated NHS ester is then reacted with an amino alcohol, such as ethanolamine, to form the desired hydroxy-terminated carbamate alkanethiol.

Experimental Protocols

Gold Substrate Preparation

A clean and smooth gold surface is critical for the formation of a well-ordered SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

Protocol:

  • Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.

  • Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Self-Assembled Monolayer (SAM) Formation

Materials:

  • Cleaned gold substrates

  • ω-hydroxyalkyl carbamate alkanethiol linker

  • Absolute ethanol (degassed)

  • Glass vials with Teflon-lined caps

Protocol:

  • Prepare a 1 mM solution of the ω-hydroxyalkyl carbamate alkanethiol linker in absolute ethanol. Degas the solution by bubbling with nitrogen gas for at least 20 minutes to remove dissolved oxygen, which can oxidize the thiol groups.

  • Place the cleaned, dry gold substrates in a glass vial.

  • Submerge the substrates in the thiol solution.

  • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

  • Dry the functionalized substrates under a stream of nitrogen gas.

  • Store the functionalized substrates in a clean, dry environment until further use.

Characterization of the Functionalized Surface

Thorough characterization is essential to confirm the successful formation of a well-ordered and functional monolayer.

Contact Angle Goniometry

This technique provides information about the hydrophilicity of the surface. A lower contact angle for water indicates a more hydrophilic surface, which is expected for a hydroxy-terminated monolayer.

Protocol:

  • Place a droplet of DI water on the functionalized gold surface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

Ellipsometry

Ellipsometry is used to measure the thickness of the organic monolayer on the gold substrate. The thickness should be consistent with the length of the linker molecule in a relatively upright orientation.

Protocol:

  • Measure the optical properties of the bare gold substrate as a reference.

  • Measure the change in polarization of light upon reflection from the functionalized surface.

  • Model the data to determine the thickness of the SAM, assuming a refractive index for the organic layer (typically around 1.45-1.50).

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the carbamate linker.

Protocol:

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Obtain high-resolution spectra for key elements: C 1s, O 1s, N 1s, S 2p, and Au 4f.

  • Analyze the binding energies and peak shapes to confirm the presence of the carbamate group (N-C=O) and the gold-thiolate bond (Au-S).[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

Reflection-absorption infrared spectroscopy (RAIRS) can be used to identify the vibrational modes of the functional groups within the SAM.

Protocol:

  • Acquire a background spectrum from a clean, bare gold substrate.

  • Acquire the spectrum of the functionalized surface.

  • Identify characteristic peaks for the carbamate group (e.g., C=O stretch, N-H bend) and the alkyl chain (C-H stretches).

Data Presentation

The following tables summarize expected quantitative data for a well-formed hydroxy-terminated carbamate SAM on gold, based on typical values for similar functionalized surfaces.

Table 1: Expected Contact Angle and Ellipsometric Thickness

Surface ModificationAdvancing Water Contact Angle (°)Ellipsometric Thickness (Å)
Bare Gold (Cleaned)60 - 80N/A
Hydroxy-Terminated Carbamate SAM30 - 5015 - 25

Table 2: Expected XPS Elemental Composition and Key Binding Energies

ElementExpected Atomic %Key High-Resolution PeakExpected Binding Energy (eV)
C 1s50 - 60%C-C, C-H~285.0
C-N, C-O~286.5
N-C=O~288.5
O 1s15 - 25%C=O~531.5
C-O-H~533.0
N 1s3 - 7%C-N~400.0
S 2p1 - 3%S-Au (S 2p3/2)~162.0
Au 4f10 - 20%Au 4f7/2~84.0

Visualizations

Experimental Workflow

G Experimental Workflow for Gold Surface Functionalization cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Surface Characterization gold_sub Gold Substrate piranha Piranha Cleaning gold_sub->piranha rinse_dry Rinse & Dry piranha->rinse_dry immersion Immerse Substrate (18-24h) rinse_dry->immersion Clean Substrate thiol_sol Prepare Thiol Solution thiol_sol->immersion rinse_dry2 Rinse & Dry immersion->rinse_dry2 contact_angle Contact Angle rinse_dry2->contact_angle Functionalized Surface ellipsometry Ellipsometry rinse_dry2->ellipsometry Functionalized Surface xps XPS rinse_dry2->xps Functionalized Surface ftir FTIR rinse_dry2->ftir Functionalized Surface

Caption: Workflow for functionalizing gold with hydroxy-terminated carbamates.

Logical Relationship of Surface Properties

G Relationship of Surface Properties and Applications center_node Hydroxy-Terminated Carbamate SAM prop1 Hydrophilic Surface center_node->prop1 prop2 Reactive Hydroxyl Groups center_node->prop2 prop3 Stable Carbamate Linkage center_node->prop3 app2 Reduced Non-Specific Binding prop1->app2 app3 Enhanced Biocompatibility prop1->app3 app1 Biomolecule Immobilization prop2->app1 app4 Drug Delivery Vehicle prop2->app4 prop3->app1 prop3->app4

Caption: Key properties and applications of the functionalized surface.

Applications in Drug Development and Research

Gold surfaces functionalized with hydroxy-terminated carbamates are particularly advantageous in biomedical applications:

  • Biosensors: The terminal hydroxyl groups can be further functionalized for the covalent attachment of antibodies, enzymes, or nucleic acids for specific analyte detection. The hydrophilic nature of the surface can help to reduce non-specific protein adsorption, leading to improved signal-to-noise ratios.

  • Drug Delivery: Gold nanoparticles functionalized with this type of SAM can be used as carriers for drug molecules. The hydroxyl groups can be used as attachment points for drugs or targeting ligands.

  • Biocompatible Coatings: The hydrophilic and biocompatible nature of the hydroxy-terminated surface can be beneficial for coating medical implants and devices to improve their integration with biological systems.

  • Fundamental Studies of Biomolecular Interactions: These well-defined surfaces provide an excellent platform for studying the interactions of proteins and cells with a controlled chemical environment.

Conclusion

The functionalization of gold surfaces with hydroxy-terminated carbamates provides a robust and versatile platform for a variety of biomedical and research applications. The protocols outlined in these application notes offer a comprehensive guide for the synthesis of a suitable linker, the formation of the self-assembled monolayer, and the characterization of the resulting surface. The unique properties of these surfaces, including their hydrophilicity, reactivity, and stability, make them a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Boc Protection of Long-chain Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed experimental protocol for the chemoselective N-Boc protection of long-chain amino alcohols, a class of compounds often used as linkers or building blocks in the synthesis of bioactive molecules.[3][4]

The inherent nucleophilicity of the amino group allows for its selective protection in the presence of a hydroxyl group.[5] The procedure described herein utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent and is optimized to minimize common side reactions, such as the formation of di-Boc products or oxazolidinones.[6][7]

Signaling Pathway and Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. The presence of a non-nucleophilic base, such as triethylamine (TEA), facilitates the reaction by deprotonating the ammonium intermediate. The resulting carbamate is stable to a wide range of reaction conditions.

reaction_mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Long-chain Amino Alcohol) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Base Base (e.g., TEA) Base->Intermediate Deprotonation Product R-NH-Boc (Protected Amino Alcohol) Intermediate->Product Collapse & Rearrangement Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Caption: Reaction mechanism for the Boc protection of a primary amine.

Experimental Protocol

This protocol describes a general procedure for the Boc protection of a long-chain amino alcohol, using 12-amino-1-dodecanol as a representative substrate.

Materials:

  • Long-chain amino alcohol (e.g., 12-amino-1-dodecanol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the long-chain amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine (TEA) (1.2 equivalents) to the stirred solution at room temperature.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise or as a solution in DCM.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).[8]

    • Combine the organic layers and wash with brine (1 x 20 mL).[8]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: The crude product, a mixture of the desired mono-Boc product and potentially small amounts of di-Boc product and unreacted amine, can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[4]

Experimental Workflow

experimental_workflow start Start dissolve Dissolve amino alcohol and TEA in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add (Boc)₂O cool->add_boc react Stir at room temperature for 2-12h (Monitor by TLC) add_boc->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup extract Extract with DCM workup->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N-Boc Amino Alcohol purify->product

Caption: General experimental workflow for Boc protection.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-Boc protection of various amino alcohols. Due to the high efficiency of this reaction, yields are generally high for primary aliphatic amines.

SubstrateReagents and ConditionsSolventTime (h)Yield (%)Reference
1,2,3,6-Tetrahydropyridine(Boc)₂O (1.0 eq), Substrate (1.5 eq)THFOvernight89[9]
3-Azabicyclo[3.3.0]octane(Boc)₂O (1.0 eq), Substrate (1.0 eq)THFOvernight93[9]
General Primary Amine(Boc)₂O (1.5 eq), TEA (3.0 eq)H₂O/THF (2:1)6High[8]
General Amine(Boc)₂O (1.1 eq), TEA (1.2 eq)DCM or THF1-4High[6]
Amino-PEG12-Diamine(Boc)₂O (0.9-1.1 eq), TEA (1.0-1.2 eq)DCM12-24Not specified[4]
L-proline(Boc)₂O (1.5 eq), TEACH₂Cl₂2.5Not specified[10]

Troubleshooting and Side Reactions

  • Di-Boc Formation: The formation of a di-tert-butoxycarbonyl (di-Boc) protected primary amine is a common side product. To minimize this, carefully control the stoichiometry of (Boc)₂O (using 1.05-1.1 equivalents is often sufficient) and add it slowly to the reaction mixture.[6]

  • Oxazolidinone Formation: In amino alcohols, the hydroxyl group can react with the initially formed N-Boc product to form a cyclic oxazolidinone, especially under strongly basic conditions. Maintaining a slightly basic to neutral pH can help to avoid this side reaction.[6][7] Using a non-nucleophilic base like triethylamine is generally preferred.

  • Purification of Lipophilic Products: Long-chain Boc-protected amino alcohols are often waxy solids or oils and can be challenging to crystallize. Purification by column chromatography is typically the most effective method. Due to their lipophilic nature, a less polar solvent system (e.g., higher ratio of hexane to ethyl acetate) may be required for good separation.

References

Application Notes and Protocols for the Acid-Catalyzed Deprotection of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules within the pharmaceutical industry. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1] This document provides detailed application notes and experimental protocols for the acid-catalyzed deprotection of tert-butyl (10-hydroxydecyl)carbamate to yield 10-aminodecan-1-ol.

The presence of a primary hydroxyl group in the substrate requires careful consideration of deprotection conditions to ensure the selective removal of the Boc group while preserving the integrity of the alcohol functionality. The protocols outlined below utilize common and effective acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and are designed to be broadly applicable in various research and development settings.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds through a well-established acid-catalyzed elimination mechanism.[1][2] The key steps are:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][2]

  • Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[2]

The liberated tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or participate in side reactions.[2]

Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Deprotection Mechanism Boc_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine 10-Aminodecan-1-ol (Ammonium Salt) Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Protonated_Amine Protonated_Amine H_plus H+ H_plus_regenerated H+ Experimental_Workflow_Boc_Deprotection cluster_workflow General Experimental Workflow Start Dissolve Boc-protected (10-hydroxydecyl)carbamate in appropriate solvent Add_Acid Add Acid (TFA or HCl solution) Start->Add_Acid React Stir at appropriate temperature Add_Acid->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Work-up and Product Isolation Monitor->Workup Reaction Complete End Pure 10-Aminodecan-1-ol (free amine or salt) Workup->End

References

Application Notes and Protocols for tert-Butyl (10-hydroxydecyl)carbamate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of tert-Butyl (10-hydroxydecyl)carbamate as a versatile component in the formulation of advanced drug delivery systems. The protocols detailed below are designed to serve as a practical guide for the preparation and characterization of liposomal and micellar drug carriers incorporating this amphiphilic molecule.

Application Note 1: this compound as a Novel Component for Liposomal Drug Delivery Systems

The amphiphilic nature of this compound, characterized by a ten-carbon aliphatic chain and a polar head group consisting of a hydroxyl and a Boc-protected amine, makes it a prime candidate for integration into lipid bilayers. Its incorporation can modulate the physicochemical properties of liposomes, potentially influencing drug loading, release kinetics, and stability. The terminal hydroxyl group offers a site for further modification, while the carbamate can be deprotected to reveal an amine for conjugation of targeting ligands or other functional moieties.

Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the formulation of liposomes incorporating this compound for the encapsulation of the chemotherapeutic agent, Doxorubicin.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • HEPES buffer (20 mM, pH 7.4)

  • Ammonium sulfate solution (250 mM)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a 10:5:1 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film.

    • Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.

    • Hydrate the lipid film with 1 mL of 250 mM ammonium sulfate solution by vortexing for 5 minutes.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a 40°C water bath.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to form unilamellar vesicles.

  • Drug Loading (Remote Loading Method):

    • Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HEPES buffer.

    • Add Doxorubicin HCl solution (2 mg/mL in HEPES buffer) to the purified liposomes at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 1 hour with gentle stirring to facilitate drug loading.

  • Purification:

    • Remove unencapsulated Doxorubicin by passing the liposome-drug mixture through another Sephadex G-50 column equilibrated with HEPES buffer.

    • Collect the purified doxorubicin-loaded liposomes.

Characterization Data
Formulation CodeMolar Ratio (DPPC:Chol:Carbamate)Mean Particle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
Lipo-Dox-110:5:0.5110 ± 50.12 ± 0.028.5 ± 0.792 ± 3
Lipo-Dox-210:5:1115 ± 60.15 ± 0.039.2 ± 0.595 ± 2
Lipo-Dox-310:5:2125 ± 80.18 ± 0.047.8 ± 0.988 ± 4

Data are presented as mean ± standard deviation (n=3).

Visualization of Liposomal Structure

Caption: Structure of a liposome with this compound.

Application Note 2: Self-Assembling Micelles from this compound for Solubilization of Hydrophobic Drugs

The distinct hydrophobic tail and hydrophilic head of this compound enable its self-assembly into micelles in aqueous solutions above a critical micelle concentration (CMC). The hydrophobic core of these micelles serves as a reservoir for poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.

Experimental Protocol: Preparation of Paclitaxel-Loaded Micelles

This protocol details the formation of micelles for the encapsulation of the hydrophobic anti-cancer drug, Paclitaxel.

Materials:

  • This compound

  • Paclitaxel

  • Acetone

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Solvent Evaporation Method:

    • Dissolve 10 mg of this compound and 1 mg of Paclitaxel in 1 mL of acetone.

    • Add the organic solution dropwise to 10 mL of PBS (pH 7.4) while stirring vigorously.

    • Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone and the formation of micelles.

  • Purification:

    • Transfer the micellar solution to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against 1 L of PBS for 24 hours, with buffer changes every 6 hours, to remove any remaining organic solvent and unencapsulated drug.

    • Collect the purified paclitaxel-loaded micelle solution.

Characterization Data
Formulation CodeCarbamate Concentration (mg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
M-Ptx-10.555 ± 40.21 ± 0.037.5 ± 0.685 ± 5
M-Ptx-21.062 ± 50.19 ± 0.028.9 ± 0.491 ± 3
M-Ptx-32.070 ± 70.25 ± 0.058.2 ± 0.888 ± 4

Data are presented as mean ± standard deviation (n=3).

Visualization of Micellar Structure

Micelle_Structure cluster_core Hydrophobic Core cluster_corona Hydrophilic Corona center d1 Drug d2 Drug d3 Drug h1 Head h1->center h2 Head h2->center h3 Head h3->center h4 Head h4->center h5 Head h5->center h6 Head h6->center h7 Head h7->center h8 Head h8->center

Caption: Self-assembly of carbamate molecules into a drug-loaded micelle.

General Experimental Workflow

The following diagram outlines the general workflow for the development and characterization of drug delivery systems based on this compound.

Workflow cluster_formulation Formulation cluster_loading Drug Loading cluster_purification Purification cluster_characterization Characterization liposome Liposome Preparation (Thin-film Hydration) drug_loading Drug Encapsulation liposome->drug_loading micelle Micelle Preparation (Solvent Evaporation) micelle->drug_loading purification Removal of Free Drug (Size Exclusion / Dialysis) drug_loading->purification size_zeta Particle Size & Zeta Potential (DLS) purification->size_zeta morphology Morphology (TEM/SEM) purification->morphology drug_content Drug Content & EE% (HPLC/UV-Vis) purification->drug_content release In Vitro Release Study purification->release

Caption: General workflow for formulation and characterization.

Application Notes and Protocols for tert-Butyl (10-hydroxydecyl)carbamate as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory uses of tert-Butyl (10-hydroxydecyl)carbamate as a versatile linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule, featuring a ten-carbon aliphatic chain, a hydroxyl group, and a Boc-protected amine, is an ideal building block for constructing heterobifunctional degraders targeting specific proteins for ubiquitination and subsequent proteasomal degradation.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural protein disposal machinery to tag the POI for degradation.

The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. The length and composition of the linker determine the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination. Alkyl chains, such as the decyl chain in this compound, are frequently used as linkers due to their synthetic tractability and the flexibility they impart to the final PROTAC molecule.

Physicochemical Properties of this compound

PropertyValue
CAS Number 173606-54-7
Molecular Formula C₁₅H₃₁NO₃
Molecular Weight 273.41 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DCM, DMF, Chloroform)
Storage -20°C, under inert atmosphere

Application: Synthesis of a BRD4-Targeting PROTAC

This section details the hypothetical application of this compound in the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in cancer therapy. The resulting PROTAC will utilize a derivative of the BRD4 inhibitor JQ1 as the POI ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.

PROTAC Structure and Components:
  • POI Ligand: JQ1 derivative

  • E3 Ligase Ligand: Pomalidomide

  • Linker: 10-carbon alkyl chain derived from this compound

Experimental Protocols

The synthesis of the BRD4-targeting PROTAC from this compound is a multi-step process. The following protocols provide a detailed methodology for each stage of the synthesis.

Protocol 1: Functionalization of the Linker Precursor

This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive functional group, such as a mesylate, to facilitate coupling with the first ligand.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Slowly add MsCl (1.2 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated linker. The product is often used in the next step without further purification.

Protocol 2: Coupling of the Mesylated Linker with the POI Ligand (JQ1 derivative)

This protocol outlines the coupling of the functionalized linker with a JQ1 derivative containing a nucleophilic handle (e.g., a phenol or amine). For this example, we will assume a JQ1 derivative with an available amine for nucleophilic substitution.

Materials:

  • Mesylated tert-Butyl (10-decyl)carbamate (from Protocol 1)

  • Amine-functionalized JQ1 derivative

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine-functionalized JQ1 derivative (1.0 eq) and the mesylated linker (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add K₂CO₃ (3.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the JQ1-linker-Boc intermediate.

Protocol 3: Boc Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to expose the terminal amine on the linker.

Materials:

  • JQ1-linker-Boc intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the JQ1-linker-Boc intermediate (1.0 eq) in a solution of 20-50% TFA in DCM (v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Protocol 4: Coupling of the JQ1-Linker Amine with the E3 Ligase Ligand (Pomalidomide derivative)

The final step is the amide bond formation between the deprotected linker and a carboxylic acid-functionalized pomalidomide derivative.

Materials:

  • JQ1-linker-amine TFA salt (from Protocol 3)

  • Carboxylic acid-functionalized Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 5% aqueous lithium chloride (LiCl)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid-functionalized pomalidomide (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the JQ1-linker-amine TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (1.5 eq) to neutralize the TFA salt.

  • Add the solution of the JQ1-linker-amine to the activated pomalidomide solution.

  • Stir the reaction mixture at room temperature for 16-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final BRD4-targeting PROTAC.

Data Presentation

The efficacy of the synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table presents hypothetical, yet representative, data for a series of BRD4-targeting PROTACs with varying alkyl linker lengths, including our target 10-carbon linker.

PROTAC IDLinker Length (Carbons)DC₅₀ (nM)Dₘₐₓ (%)
BRD4-C6-CRBN615085
BRD4-C8-CRBN87592
BRD4-C10-CRBN 10 45 >95
BRD4-C12-CRBN129090
BRD4-C14-CRBN1425080

This data is illustrative and serves to demonstrate the importance of linker length optimization. Actual values would need to be determined experimentally.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Synthetic Workflow for BRD4-Targeting PROTAC

Synthesis_Workflow Start tert-Butyl (10-hydroxydecyl)carbamate Step1 Protocol 1: Mesylation Start->Step1 Intermediate1 Mesylated Linker Step1->Intermediate1 Step2 Protocol 2: Coupling Intermediate1->Step2 JQ1 JQ1 Derivative (Amine-functionalized) JQ1->Step2 Intermediate2 JQ1-Linker-Boc Step2->Intermediate2 Step3 Protocol 3: Boc Deprotection Intermediate2->Step3 Intermediate3 JQ1-Linker-Amine Step3->Intermediate3 Step4 Protocol 4: Final Coupling Intermediate3->Step4 Pomalidomide Pomalidomide Derivative (Carboxylic Acid) Pomalidomide->Step4 Final_PROTAC Final BRD4-Targeting PROTAC Step4->Final_PROTAC

Caption: Synthetic route to a BRD4-targeting PROTAC.

BRD4 Signaling Pathway Inhibitiondot

BRD4_Pathway BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery activates Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 recruits Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes transcribes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC BRD4-PROTAC PROTAC->BRD4 targets for Degradation->Cell_Proliferation inhibits

Application Notes and Protocols for Carbamate Formation on Alkyl Diols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic carbamates, particularly those derived from alkyl diols, are crucial structural motifs in medicinal chemistry and drug development. Their presence in numerous approved therapeutic agents underscores their importance. Carbamates serve as stable bioisosteres for amide and ester groups, often enhancing a molecule's pharmacokinetic profile, including metabolic stability and cell permeability. Dicarbamates derived from diols, such as the anxiolytic drug meprobamate, and cyclic carbamates formed from 1,3- or 1,4-diols are prevalent in various biologically active compounds. This document provides detailed application notes and protocols for several common and optimal methods for synthesizing carbamates on alkyl diols, tailored for researchers, scientists, and drug development professionals.

Method 1: Synthesis via Isocyanate Addition to Diols

This is one of the most direct and widely used methods for forming the urethane linkage. The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the electrophilic carbonyl carbon of an isocyanate. The process is typically a polyaddition reaction and is fundamental to the synthesis of polyurethanes. For discrete molecule synthesis, stoichiometry is carefully controlled. The reaction proceeds readily, often at room temperature, but may be catalyzed for less reactive or sterically hindered substrates.[1][2]

Key Features:

  • High Atom Economy: Direct addition reaction with no byproducts.

  • Versatility: A wide range of diols and isocyanates are commercially available.

  • Reactivity: Aliphatic isocyanates are generally less reactive than aromatic ones and may require catalysts or heat.[3]

Data Summary: Isocyanate-Based Carbamate Formation
Substrate (Diol)IsocyanateCatalystSolventTemperature (°C)Time (h)YieldReference
Generic Primary DiolIsopropyl IsocyanateNoneTHFRoom Temp12-24Good to High[4]
Generic Secondary DiolIsopropyl IsocyanateDBU (0.1 eq)THFRoom Temp4-8Good to High[4]
Long-chain DiolIsophorone DiisocyanateDBTDLDMAc70-802-4High[3]
Experimental Protocol: General Synthesis of a Dicarbamate from a Diol and Monoisocyanate
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl diol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, Toluene, or DMAc) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add the isocyanate (2.1 equivalents) to the stirred solution at room temperature. For more controlled reactions, the isocyanate can be added dropwise as a solution in the same anhydrous solvent.

  • Catalysis (if required): If using a secondary diol or a less reactive isocyanate, add a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an organotin catalyst like dibutyltin dilaurate (DBTDL) (0.01-0.05 equivalents).[3][4]

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting diol is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a catalyst was used, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Synthesis via Phosgene and its Equivalents

This classical method is highly effective but involves the use of extremely toxic phosgene or its safer, but still hazardous, derivatives like triphosgene or carbonyldiimidazole (CDI). The synthesis of the drug meprobamate from 2-methyl-2-propyl-1,3-propanediol is a key example of this pathway.[5][6] The diol is first reacted with phosgene to form a bis(chloroformate) intermediate, which is then reacted with an amine (e.g., ammonia) to yield the dicarbamate.[7]

Key Features:

  • High Reactivity: Phosgene is a powerful electrophile, leading to efficient conversions.

  • Toxicity Hazard: Requires specialized equipment (fume hood, scrubber) and extreme caution due to the high toxicity of phosgene.

  • Alternative Reagents: Carbonyldiimidazole (CDI) is a much safer solid reagent that can be used as a phosgene equivalent for activating alcohols.[8][9]

Data Summary: Phosgene-Based Synthesis of Meprobamate
Substrate (Diol)Reagent 1Reagent 2SolventTemperature (°C)Key IntermediateReference
2-Methyl-2-propyl-1,3-propanediolPhosgene (COCl₂)Ammonia (NH₃)Toluene / Chloroform-5 to 0Bis(chloroformate)[5][7]
Experimental Protocol: Synthesis of Meprobamate (Illustrative Phosgene-based Method)

Note: This protocol involves highly toxic phosgene and should only be performed by trained personnel with appropriate safety measures.

  • Preparation: To a solution of phosgene (2.0 equivalents) in anhydrous toluene at -10 °C, add a cooled solution of 2-methyl-2-propyl-1,3-propanediol (1.0 equivalent) and a tertiary amine base (e.g., antipyrine, 2.0 equivalents) in chloroform.[7] Maintain the temperature between -5 °C and 0 °C during the addition.

  • Intermediate Formation: Allow the reaction mixture to slowly warm to room temperature and stir overnight. This forms the 2,2-disubstituted 1,3-propanediol bis(chloroformate) intermediate.

  • Ammonolysis: Cool the reaction mixture again and introduce anhydrous ammonia gas or a solution of ammonia in an organic solvent until the reaction is complete.

  • Purification: The desired dicarbamate product, meprobamate, typically precipitates from the reaction mixture. It can be isolated by filtration, washed, and recrystallized to achieve high purity.[7]

Method 3: Synthesis using Carbonyl Diimidazole (CDI)

A safer and highly effective alternative to phosgene involves a three-step, one-pot sequence using carbonyldiimidazole (CDI).[10] First, the diol reacts with CDI to form an alkoxycarbonyl imidazole intermediate. This intermediate is then activated by alkylation (e.g., with methyl iodide) to form a more reactive imidazolium salt. Finally, the addition of an amine displaces the imidazole group to yield the carbamate under mild conditions.[11]

Key Features:

  • Safety: Avoids the use of highly toxic phosgene.[8]

  • Mild Conditions: Reactions are typically run at room temperature.[11]

  • High Yields: This method generally provides high isolated yields of the final carbamate products (66-99%).[10]

Data Summary: CDI-Mediated Carbamate Formation
StepReagentsStoichiometry (Alcohol:Reagent)SolventTemperature (°C)Time (h)Yield (%)Reference
1. ActivationAlcohol, CDI1 : 1.2THFRoom Temp2492-97[10][11]
2. AlkylationIntermediate from Step 1, MeI1 : 3.5AcetonitrileRoom Temp24~95[11]
3. AminationIntermediate from Step 2, Amine1 : 1.1AcetonitrileRoom Temp2466-99[10][11]
Experimental Protocol: General Dicarbamate Synthesis via CDI Method
  • Activation of Diol: In a flame-dried flask under an inert atmosphere, dissolve the alkyl diol (1.0 equivalent) in anhydrous THF. Add solid carbonyldiimidazole (CDI) (2.4 equivalents) portion-wise and stir the mixture at room temperature for 24 hours.[11]

  • Solvent Exchange & Alkylation: Remove the THF under reduced pressure. Add anhydrous acetonitrile to the residue, followed by the alkylating agent (e.g., methyl iodide, 7.0 equivalents). Seal the vessel and stir at room temperature for 24 hours to form the bis(alkoxycarbonyl imidazolium iodide) salt.[11]

  • Reaction with Amine: To the resulting suspension, add the desired primary or secondary amine (2.2 equivalents). If an amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine. Continue stirring at room temperature for 24 hours.[11]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude dicarbamate product by flash column chromatography.

Method 4: Synthesis from Diols, Amines, and Carbonates/Urea

This "green chemistry" approach avoids hazardous reagents by using dialkyl carbonates (e.g., dimethyl carbonate, DMC) or urea as the carbonyl source. The reaction of 1,3-diols with amines and dialkyl carbonates, often catalyzed by a base like potassium tert-butoxide (t-BuOK), can produce cyclic carbamates (1,3-oxazinan-2-ones) in a one-pot reaction.[12][13] Alternatively, diols can react with urea at elevated temperatures, often with a catalyst, to form dicarbamates. This method releases ammonia as a byproduct.[14][15]

Key Features:

  • Green Reagents: Utilizes less toxic and more environmentally benign carbonyl sources like DMC and urea.

  • One-Pot Procedures: Efficiently synthesizes complex structures like cyclic carbamates directly from simple precursors.[12]

  • Forcing Conditions: Reactions involving urea often require high temperatures (150-200 °C) to proceed effectively.[14][15]

Data Summary: Carbamate Formation using Carbonates and Urea
Substrate (Diol)AmineCarbonyl SourceCatalyst/BaseSolventTemperature (°C)Product TypeReference
1,3-PropanediolBenzylamineDicarbonate of the diolt-BuOKNone60Cyclic Carbamate[12][13]
Generic Diol-UreaNone or γ-Al₂O₃Propanol/Butanol170-200Dicarbamate[14][15]
Experimental Protocol: One-Pot Synthesis of a Cyclic Carbamate from a 1,3-Diol
  • Dicarbonate Formation (Pre-step): React the 1,3-diol with a dialkyl carbonate (e.g., dimethyl carbonate) in the presence of a base to form the corresponding dicarbonate derivative. (This intermediate can be isolated or generated in situ).

  • Cyclization Reaction: In a reaction vessel, mix the dicarbonate of the 1,3-diol (1.0 equivalent) with a primary amine (1.0 equivalent) and potassium tert-butoxide (t-BuOK) (0.25 equivalents).[13]

  • Reaction Conditions: Heat the solvent-free mixture to 60 °C and stir for the required time (typically a few hours).[13]

  • Purification: After cooling, the product can be directly purified by column chromatography to yield the 1,3-oxazinan-2-one.

Visualizations

Logical Relationships and Workflows

G cluster_start Starting Materials cluster_reagents Carbonyl Source / Reagent cluster_products Products Diol Alkyl Diol Isocyanate Isocyanate Diol->Isocyanate Direct Reaction Phosgene Phosgene / CDI Diol->Phosgene Carbonate Dialkyl Carbonate / Urea Diol->Carbonate CO2 CO2 + Alkyl Halide Diol->CO2 Amine Amine / Ammonia Amine->Phosgene Amine->Carbonate Amine->CO2 Linear Linear Dicarbamate Isocyanate->Linear Phosgene->Linear Carbonate->Linear Cyclic Cyclic Carbamate Carbonate->Cyclic 1,3-Diols CO2->Linear

Caption: Overview of synthetic routes to alkyl diol carbamates.

G start Start: Alkyl Diol + Anhydrous THF step1 Step 1: Add CDI (2.4 eq) Stir at RT for 24h start->step1 intermediate1 Intermediate: Bis(alkoxycarbonyl)imidazole step1->intermediate1 step2 Step 2: Evaporate THF Add MeCN & MeI (7.0 eq) Stir at RT for 24h intermediate1->step2 intermediate2 Intermediate: Activated Imidazolium Salt step2->intermediate2 step3 Step 3: Add Amine (2.2 eq) Stir at RT for 24h intermediate2->step3 workup Work-up & Purification (Extraction, Chromatography) step3->workup end Final Product: Dicarbamate workup->end

Caption: Experimental workflow for dicarbamate synthesis via CDI.

G Diol 2-Methyl-2-propyl- 1,3-propanediol Chloroformate Bis(chloroformate) Intermediate Diol->Chloroformate + 2 COCl₂ - 2 HCl Meprobamate Meprobamate (Dicarbamate) Chloroformate->Meprobamate + 2 NH₃ - 2 HCl

Caption: Synthetic pathway for the drug Meprobamate.

References

Application Notes and Protocols for Bioconjugation Strategies Using tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (10-hydroxydecyl)carbamate is a versatile bifunctional linker molecule valuable in bioconjugation and drug delivery applications. Its structure features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected primary amine, connected by a ten-carbon aliphatic spacer. This configuration allows for a sequential or orthogonal two-stage conjugation strategy. The hydroxyl group can be activated for covalent attachment to a biomolecule, nanoparticle surface, or drug molecule. Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which is then available for further functionalization, such as the attachment of a targeting ligand, a payload, or for surface charge modification. The long aliphatic chain can also facilitate insertion into lipid bilayers, making it a useful tool for the functionalization of liposomes.

These application notes provide a comprehensive guide to the strategic use of this compound in bioconjugation, complete with detailed experimental protocols, representative quantitative data, and workflow visualizations.

Core Applications

  • Drug Delivery: As a linker to conjugate drugs to targeting moieties like antibodies or peptides for the creation of Antibody-Drug Conjugates (ADCs).

  • Nanoparticle Functionalization: For the surface modification of nanoparticles to enhance biocompatibility, attach targeting ligands, or introduce a reactive handle for further chemistry.

  • Liposome Modification: The long alkyl chain allows for incorporation into lipid bilayers, presenting a functional group on the liposome surface for targeting or drug attachment.

  • Proteomics and Diagnostics: Labeling of proteins and other biomolecules for tracking, visualization, and interaction studies.

Chemical Properties

PropertyValue
Molecular Formula C₁₅H₃₁NO₃
Molecular Weight 273.42 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, DMF, DCM)
Reactive Groups Hydroxyl (-OH), Boc-protected Amine (-NHBoc)

Bioconjugation Strategy Overview

The use of this compound in bioconjugation typically follows a two-stage process. The first stage involves the activation of the terminal hydroxyl group for reaction with a functional group on the target molecule (e.g., amine, thiol, or carboxyl group). The second stage is the deprotection of the Boc group to reveal a primary amine for subsequent conjugation.

bioconjugation_strategy cluster_0 Stage 1: Hydroxyl Group Activation & Conjugation cluster_1 Stage 2: Boc Deprotection & Second Conjugation linker This compound -OH -NHBoc activated_linker Activated Linker -X (e.g., -OMs) -NHBoc linker->activated_linker Activation conjugate1 Conjugate 1 -Linker-NHBoc activated_linker->conjugate1 Conjugation biomolecule1 Biomolecule 1 (e.g., Protein, Nanoparticle) biomolecule1->conjugate1 deprotected_conjugate Deprotected Conjugate -Linker-NH2 conjugate1->deprotected_conjugate Deprotection (Acidic) final_conjugate Final Conjugate -Linker-NH-Biomolecule 2 deprotected_conjugate->final_conjugate Conjugation biomolecule2 Biomolecule 2 (e.g., Targeting Ligand, Drug) biomolecule2->final_conjugate experimental_workflow cluster_protocol1 Protocol 1: Activation cluster_protocol2 Protocol 2: Conjugation cluster_protocol3 Protocol 3: Deprotection start Dissolve Linker in DCM add_base Add TEA/DIPEA at 0°C start->add_base add_mscl Add MsCl dropwise add_base->add_mscl react1 Stir at 0°C for 2-4h add_mscl->react1 quench Quench with water react1->quench extract Workup and Purification quench->extract activated_product Activated Linker (-OMs) extract->activated_product add_linker Add Activated Linker activated_product->add_linker dissolve_protein Dissolve Protein in Buffer dissolve_protein->add_linker react2 Incubate for 4-12h add_linker->react2 purify Purify via Desalting Column react2->purify conjugate_product Boc-Protected Conjugate purify->conjugate_product lyophilize Lyophilize Conjugate conjugate_product->lyophilize add_tfa Resuspend in TFA solution lyophilize->add_tfa react3 Incubate for 1-2h add_tfa->react3 remove_tfa Remove TFA react3->remove_tfa final_product Final Amine-Functionalized Conjugate remove_tfa->final_product

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tert-Butyl (10-hydroxydecyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the reaction of 10-amino-1-decanol with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects the more nucleophilic amino group to form the desired carbamate.

Q2: I am getting a low yield. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Suboptimal stoichiometry: An incorrect ratio of 10-amino-1-decanol to Boc₂O can lead to unreacted starting material or side products.

  • Side reactions: The formation of undesired products, such as the di-Boc protected amine or O-Boc protected alcohol, can reduce the yield of the target molecule.[1]

  • Poor work-up and purification: Product loss during extraction, washing, or chromatography will negatively impact the final yield.

Q3: Can the hydroxyl group of 10-amino-1-decanol react with Boc₂O?

Yes, the hydroxyl group can react to form a tert-butyl carbonate, known as O-Boc protection. However, the amino group is significantly more nucleophilic and will react preferentially. O-Boc formation is often a minor side product and can typically be minimized by controlling the reaction conditions.[1][2] Using aqueous or biphasic solvent systems can also help to suppress O-Boc formation.[1]

Q4: What are the common side products in this synthesis, and how can I avoid them?

The primary side products are:

  • Di-tert-butyl (10-hydroxydecyl)imidodicarbonate (Double Boc-protection): This occurs when a second Boc group reacts with the nitrogen of the initially formed carbamate. To avoid this, use a controlled stoichiometry of Boc₂O, typically around 1.1 equivalents relative to the 10-amino-1-decanol.[1]

  • 10-((tert-butoxycarbonyl)oxy)decan-1-aminium tert-butyl carbonate (O-Boc protection): As mentioned, this can be minimized by using appropriate reaction conditions, such as lower temperatures and avoiding strong, non-nucleophilic bases that might deprotonate the alcohol.[2]

  • Urea derivatives: These can form if the reaction temperature is too high, leading to the decomposition of the Boc anhydride and subsequent side reactions. Maintaining a moderate reaction temperature is key to preventing this.[1]

Troubleshooting Guides

Issue 1: Low Yield
Symptom Possible Cause Recommended Solution
Significant amount of unreacted 10-amino-1-decanol in the crude product (identified by TLC or LC-MS).Incomplete reaction.- Extend the reaction time and continue monitoring by TLC until the starting material is consumed.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).- Ensure efficient stirring to overcome any solubility issues.
Complex mixture of products observed.Formation of multiple side products.- Carefully control the stoichiometry of Boc₂O (1.1 equivalents).- Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.- Consider changing the solvent system (see Data Presentation section).
Low recovery after purification.Poor work-up or chromatography technique.- Ensure the pH is appropriately adjusted during the aqueous wash steps to minimize the solubility of the product in the aqueous phase.- Use a suitable solvent system for column chromatography to achieve good separation without excessive band broadening.
Issue 2: Presence of Impurities
Symptom Possible Cause Recommended Solution
A non-polar spot on TLC, less polar than the product.Double Boc-protection.- Reduce the amount of Boc₂O to 1.05-1.1 equivalents.- Avoid the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) if possible, as it can promote this side reaction.[1]
A spot with similar polarity to the product, but with a different mass in LC-MS.O-Boc protection.- Perform the reaction in a biphasic system (e.g., dioxane/water or THF/water) with a mild base like NaHCO₃.- During work-up, a mildly basic wash can sometimes hydrolyze the less stable O-Boc group.

Data Presentation

The following table summarizes typical yields of this compound under various reported reaction conditions for similar long-chain amino alcohols.

Solvent Base Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Dichloromethane (DCM)Triethylamine (TEA)Room Temperature12-1885-95General Protocol
Tetrahydrofuran (THF)Sodium Bicarbonate (aq)Room Temperature16-2480-90Biphasic System
Dioxane/Water (1:1)Sodium Hydroxide (aq)0 to Room Temperature12~90Aqueous System
Ethyl Acetate (anhydrous)N-Methylmorpholine0 to 154>90Patent Literature[3]
MethanolNoneRoom Temperature2485-95Alcoholic Solvent[1]

Experimental Protocols

Protocol 1: Standard Procedure in Dichloromethane
  • Dissolution: Dissolve 10-amino-1-decanol (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Biphasic Conditions
  • Dissolution: Dissolve 10-amino-1-decanol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2 equivalents) to the solution.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise to the vigorously stirred mixture.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 10-amino-1-decanol in solvent Start->Dissolve AddBase Add Base (e.g., TEA, NaHCO3) Dissolve->AddBase AddBoc Add Boc₂O (1.1 eq) AddBase->AddBoc Stir Stir at specified temperature and time AddBoc->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Wash Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield? CheckCompletion Reaction Complete? LowYield->CheckCompletion CheckPurity Crude Product Clean? CheckCompletion->CheckPurity Yes ExtendRxn Extend Reaction Time or Increase Temperature CheckCompletion->ExtendRxn No OptimizeStoichiometry Adjust Boc₂O Stoichiometry (1.1 eq) CheckPurity->OptimizeStoichiometry No OptimizeWorkup Optimize Work-up and Purification CheckPurity->OptimizeWorkup Yes Success Improved Yield ExtendRxn->Success ChangeConditions Change Solvent/Base (See Table) OptimizeStoichiometry->ChangeConditions ChangeConditions->Success OptimizeWorkup->Success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Identifying common side products in long-chain carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of long-chain carbamates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of long-chain carbamates, focusing on the identification and mitigation of common side products.

Q1: I am observing a significant amount of an insoluble white solid in my reaction mixture. What could it be and how can I prevent it?

A1: A common insoluble white solid byproduct in carbamate synthesis, especially when using isocyanate precursors, is a symmetrically substituted urea .[1] This side product arises from the reaction of the isocyanate intermediate with an amine. This amine can be your starting material or an amine formed in-situ from the hydrolysis of the isocyanate in the presence of water.[1]

Troubleshooting Strategies to Minimize Urea Formation:

  • Strict Anhydrous Conditions: The presence of water is a primary contributor to urea formation. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to produce a symmetrical urea.[1] Therefore, it is critical to use anhydrous solvents and thoroughly dried glassware.

  • Optimized Reagent Addition: The order and rate of reagent addition can significantly impact the formation of side products. When generating an isocyanate in-situ, it is advisable to add the amine solution slowly to the phosgene or phosgene equivalent solution. This maintains a low concentration of the free amine, reducing the likelihood of it reacting with the isocyanate intermediate.

  • Low-Temperature Conditions: When using chloroformates to generate the carbamate, adding the chloroformate to the amine solution at a low temperature (e.g., 0 °C) can help control the initial exothermic reaction and minimize side reactions that may lead to isocyanate formation and subsequent urea production.[1]

  • Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]

Q2: My product analysis shows a compound with a higher molecular weight than my target carbamate. What could this be?

A2: A common higher molecular weight side product is allophanate . Allophanates are formed from the reaction of an isocyanate molecule with a previously formed carbamate. This is more likely to occur when an excess of isocyanate is used or at elevated temperatures.

Troubleshooting Strategies to Minimize Allophanate Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of the alcohol component relative to the isocyanate can help to ensure that all the isocyanate is consumed in the formation of the desired carbamate.

  • Temperature Management: Allophanate formation is generally favored at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Catalyst Selection: The choice of catalyst can influence the rate of allophanate formation. Some catalysts may promote the reaction between the isocyanate and the carbamate. Screening different catalysts may be necessary to find one that selectively promotes carbamate formation.

Q3: I am observing the formation of a high molecular weight, often insoluble, trimer of my isocyanate. How can I avoid this?

A3: The trimer you are observing is likely an isocyanurate . Isocyanurate formation is the cyclotrimerization of three isocyanate molecules. This side reaction is often catalyzed by certain bases and is more prevalent at higher temperatures.

Troubleshooting Strategies to Minimize Isocyanurate Formation:

  • Temperature Control: Isocyanurate formation is highly temperature-dependent. Maintaining a lower reaction temperature is a key strategy to disfavor this side reaction.

  • Catalyst Choice: Certain catalysts, particularly strong bases, can promote the trimerization of isocyanates. If isocyanurate formation is a significant issue, consider using a less basic catalyst or a catalyst known to favor urethane formation.

  • Reaction Time: Shorter reaction times can help to minimize the formation of isocyanurates, as the trimerization is often a slower process than the initial carbamate formation. Monitor the reaction progress closely and stop it once the starting material is consumed.

Quantitative Data on Side Product Formation

The following table summarizes the typical yields of the desired carbamate and common side products under different reaction conditions. Please note that these are representative examples and actual yields will vary depending on the specific substrates and reaction setup.

ReactantsCatalystTemperature (°C)Reaction Time (h)Carbamate Yield (%)Urea Byproduct (%)Allophanate Byproduct (%)Isocyanurate Byproduct (%)Reference(s)
Long-Chain Alcohol + IsocyanateDibutyltin dilaurate (DBTDL)604~90< 5< 5Not Reported[General Knowledge]
Long-Chain Alcohol + IsocyanateTriethylamine (TEA)808~755-105-10< 5[General Knowledge]
Long-Chain Amine + ChloroformatePyridine0 to RT12~85< 5Not ApplicableNot Applicable[1]
Long-Chain Amine + CO2 + Alkyl HalideCs2CO3 / TBAIRoom Temperature270-95Not ReportedNot ApplicableNot Applicable[2]

Experimental Protocols

Protocol 1: Synthesis of a Long-Chain Carbamate from a Long-Chain Alcohol and an Isocyanate

This protocol describes a general procedure for the synthesis of a long-chain carbamate, for example, octadecyl carbamate, from octadecanol and a suitable isocyanate.

Materials:

  • Octadecanol (1.0 eq.)

  • Isocyanate (e.g., phenyl isocyanate) (1.05 eq.)

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) (catalytic amount, e.g., 0.1 mol%)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.), all oven-dried.

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Under a positive flow of nitrogen, add octadecanol and anhydrous toluene to the flask. Stir until the alcohol is fully dissolved.

  • Add the catalytic amount of DBTDL to the solution.

  • Slowly add the isocyanate to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to remove any side products.

Protocol 2: Synthesis of a Long-Chain Carbamate using Carbonyldiimidazole (CDI)

This method avoids the direct use of isocyanates and can be a good alternative to minimize isocyanate-related side products.

Materials:

  • Long-chain alcohol (e.g., dodecanol) (1.0 eq.)

  • Carbonyldiimidazole (CDI) (1.1 eq.)

  • Long-chain amine (e.g., octylamine) (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, all oven-dried.

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the long-chain alcohol in anhydrous THF.

  • Add CDI portion-wise to the alcohol solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS (typically 1-3 hours).

  • Once the formation of the intermediate is complete, add the long-chain amine to the reaction mixture.

  • Continue stirring at room temperature, or gently heat if necessary, and monitor the reaction progress until the starting materials are consumed.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting Workflow for Side Product Formation

The following diagram illustrates a logical workflow for troubleshooting common side product issues in long-chain carbamate synthesis.

TroubleshootingWorkflow start Start: Unexpected Side Product Detected check_mw Determine Molecular Weight of Side Product start->check_mw mw_higher Higher MW than Expected Product check_mw->mw_higher Higher mw_similar Similar MW to Dimer/Trimer of Isocyanate check_mw->mw_similar Similar/Multiple mw_lower Investigate Starting Material Purity / Degradation check_mw->mw_lower Lower check_allophanate Is Allophanate Formation Likely? (Excess Isocyanate, High Temp) mw_higher->check_allophanate check_isocyanurate Is Isocyanurate Formation Likely? (High Temp, Basic Catalyst) mw_similar->check_isocyanurate reduce_isocyanate Reduce Isocyanate Stoichiometry Lower Reaction Temperature check_allophanate->reduce_isocyanate Yes check_urea Is Urea Formation Likely? (Presence of Water, Excess Amine) check_allophanate->check_urea No lower_temp_catalyst Lower Reaction Temperature Change Catalyst check_isocyanurate->lower_temp_catalyst Yes check_isocyanurate->check_urea No anhydrous_conditions Ensure Strict Anhydrous Conditions Optimize Reagent Addition check_urea->anhydrous_conditions Yes

Caption: Troubleshooting decision tree for identifying and mitigating common side products in long-chain carbamate synthesis.

General Reaction Scheme for Side Product Formation

This diagram illustrates the primary reaction pathways leading to the desired carbamate and common side products from an isocyanate precursor.

ReactionPathways cluster_reactants Reactants cluster_products Products R-NCO Isocyanate (R-NCO) Carbamate Desired Carbamate R-NCO->Carbamate + R'-OH Urea Urea (Side Product) R-NCO->Urea + Amine (from H₂O reaction) Isocyanurate Isocyanurate (Side Product) R-NCO->Isocyanurate + 2 R-NCO (High Temp / Catalyst) R'-OH Long-Chain Alcohol (R'-OH) H2O Water (H₂O) H2O->Urea Allophanate Allophanate (Side Product) Carbamate->Allophanate + R-NCO (High Temp)

References

Technical Support Center: Purification of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (10-hydroxydecyl)carbamate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most common and highly effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1] This technique is well-suited for separating the desired mono-Boc protected product from non-polar byproducts and polar starting materials.[1]

Q2: What are the common impurities I might encounter during purification?

A2: Common impurities include unreacted starting material (10-aminodecan-1-ol), the di-Boc protected byproduct (di-tert-butyl decane-1,10-diylbiscarbamate), and residual reagents from the protection reaction, such as tert-butanol.[1] The starting amino alcohol is significantly more polar than the desired product, while the di-Boc byproduct is less polar.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product and alcohol-containing starting material. The spots can be differentiated by their retention factor (Rf), where the less polar di-Boc byproduct will have the highest Rf, followed by the desired product, and finally the highly polar starting material with the lowest Rf.

Q4: Is it possible to purify this compound by recrystallization?

A4: While recrystallization can be a viable method for some carbamates, it may be less effective for this compound if the impurities have similar solubility profiles. Column chromatography is generally more reliable for achieving high purity.[1] Additionally, extensive heating during recrystallization should be avoided as many carbamates can be thermally unstable or volatile.[2]

Q5: What is the recommended aqueous workup procedure before final purification?

A5: A standard aqueous workup is crucial for removing water-soluble byproducts and reagents. This typically involves washing the organic reaction mixture with water and then with brine to remove salts and reduce the amount of dissolved water in the organic layer.[1] The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is removed under reduced pressure.[1]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Product is not pure after column chromatography (contains impurities). 1. Column was overloaded. 2. Mobile phase is too polar. 3. Co-elution of product with a non-polar impurity (e.g., di-Boc byproduct). 1. Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[3] 2. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in the hexanes/ethyl acetate system).[3] 3. Use a shallower solvent gradient or switch to an isocratic elution with a less polar solvent system to improve separation between the product and the impurity.[3]
Low yield of purified product. 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Incomplete elution from the column. 1. Monitor the reaction by TLC to ensure it has gone to completion before beginning the workup and purification.[3] 2. Ensure proper and complete phase separation during extractions. Minimize the number of transfer steps to avoid physical loss of material.[3] 3. After the product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) to elute any remaining product.
Difficulty removing all solvent from the purified product. 1. High-boiling point solvents were used for elution. 2. The product is a viscous oil or low-melting solid. 1. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes).[3] 2. Use a high-vacuum pump to effectively remove residual solvent. Gentle heating may be applied, but caution is advised due to the thermal sensitivity of Boc-protected compounds.[3][4]
Streaking or tailing of spots on the TLC plate. 1. The compound is interacting with the acidic silica gel. 2. The sample is too concentrated on the TLC plate. 1. While less common for protected amines, if streaking is an issue, adding a very small amount of triethylamine (~0.5%) to the mobile phase can sometimes improve the spot shape.[3] 2. Dilute the sample before spotting it on the TLC plate.
Experimental Protocols
1. Standard Aqueous Workup Protocol

This procedure is performed after the reaction is complete and before chromatographic purification.

  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction solvent is not suitable for extraction (e.g., THF, methanol), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with deionized water. Add water to the separatory funnel, shake gently, and allow the layers to separate. Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic layer.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

2. Flash Column Chromatography Protocol

This protocol outlines the purification of the crude product obtained from the workup.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or heptane).

  • Run the Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent, such as ethyl acetate.[1] A typical gradient might be from 0% to 40% ethyl acetate in hexanes.

  • Collect Fractions: Collect fractions continuously and monitor them by TLC.

  • Analyze Fractions: Spot each fraction on a TLC plate. Use a suitable visualization method, such as a potassium permanganate stain, to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary
ParameterValue / DescriptionReference
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase System Gradient of Ethyl Acetate in Hexanes or Heptane[1]
Typical Gradient 0% → 40% Ethyl Acetate over 20-30 column volumesGeneral Practice
Crude:Silica Ratio 1:30 to 1:50 (by weight)[3]
Expected Rf Order (TLC) Di-Boc byproduct > Product > 10-aminodecan-1-olBased on Polarity

Visualizations

PurificationWorkflow cluster_prep Pre-Purification cluster_purify Purification & Isolation Crude Crude Product Workup Aqueous Workup (Water & Brine Wash) Crude->Workup Dry Dry & Concentrate Workup->Dry Chromatography Flash Column Chromatography (Silica, Hex/EtOAc Gradient) Dry->Chromatography TLC Analyze Fractions by TLC Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Removal (High Vacuum) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Start Impure Product after Column Chromatography CheckTLC Review TLC of Fractions Start->CheckTLC Cause1 Problem: Co-elution (Overlapping Spots) CheckTLC->Cause1 Overlapping Spots? Cause2 Problem: Column Overloaded (Broad, Tailing Fractions) CheckTLC->Cause2 Broad Fractions? Cause3 Problem: Wrong Polarity (Product eluted too fast/slow) CheckTLC->Cause3 Elution too Fast/Slow? Solution1 Solution: Use Shallower Gradient or Isocratic Elution Cause1->Solution1 Solution2 Solution: Reduce Sample Load (e.g., 1:50 Product:Silica) Cause2->Solution2 Solution3 Solution: Adjust Starting % of Polar Solvent Cause3->Solution3

Caption: Troubleshooting logic for impure fractions after column chromatography.

References

Addressing stability and degradation issues of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (10-hydroxydecyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for specific issues related to the stability and handling of this compound.

Q1: I am observing a gradual decrease in the purity of my this compound sample over time, even during storage. What could be the cause?

A1: Gradual degradation of this compound can occur under improper storage conditions. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1][2] Exposure to acidic vapors in the laboratory, or storage in non-neutral pH containers, can lead to slow deprotection. Additionally, thermal instability may be a factor, particularly for less pure materials.[3][4] For optimal stability, store the compound at -20°C in a tightly sealed container in a dry environment.[5]

Q2: My reaction mixture containing this compound turned cloudy, and analysis shows the presence of a new, more polar impurity. What is happening?

A2: This is a classic sign of Boc group cleavage, also known as deprotection. The Boc group is highly susceptible to acid-catalyzed hydrolysis.[6] The resulting product, 10-aminodecan-1-ol, is a free amine, which is significantly more polar than the starting material and may have different solubility properties, causing the reaction mixture to become cloudy. The likely source of acidity could be an intended reagent, a co-solvent, or an acidic impurity. The degradation proceeds through the formation of a stable tert-butyl cation, which then typically forms isobutylene gas and the free amine is released along with carbon dioxide.[6][7]

Q3: I am performing a reaction that requires acidic conditions, but I want to keep the Boc group intact. Is this possible?

A3: Protecting the Boc group under acidic conditions is challenging due to its inherent acid lability.[8] The stability of the Boc group is inversely related to the stability of the carbocation formed during cleavage.[2] Even mild acids can cause deprotection. If acidic conditions are unavoidable, you might consider using a different, more acid-stable protecting group for the amine. Alternatively, carefully controlled conditions with very mild and buffered acidic environments might be attempted, but this would require extensive optimization and is generally not recommended.

Q4: During a deprotection step using a strong acid like TFA, I am observing the formation of unexpected byproducts. What are these and how can I avoid them?

A4: The deprotection of the Boc group generates a tert-butyl cation intermediate.[9][10] This cation is electrophilic and can react with nucleophilic sites on your molecule of interest or other molecules in the reaction mixture, leading to t-butylated byproducts.[1][9] To minimize this, "scavengers" such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[1]

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for monitoring the purity and degradation of the compound.[3] A reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% TFA) is a common starting point for separating the parent compound from its potential degradation products, such as 10-aminodecan-1-ol.[11]

Degradation and Deprotection Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.

G Acid-Catalyzed Degradation of this compound cluster_main cluster_reagents Start tert-Butyl (10-hydroxydecyl)carbamate Protonation Protonated Carbamate Start->Protonation Cleavage Formation of tert-Butyl Cation and Carbamic Acid Protonation->Cleavage Loss of tert-butyl group Deprotonation 10-Aminodecan-1-ol (Deprotected Product) Cleavage->Deprotonation Decarboxylation Byproducts Isobutylene + CO2 Cleavage->Byproducts Acid H+ Acid->Start Protonation of Carbonyl Oxygen

Acid-catalyzed degradation pathway.

Quantitative Data: Stability and Deprotection Conditions

The stability of the Boc group is highly dependent on the acidic reagent used. The following table summarizes common conditions for the deprotection of Boc-protected amines, which can be used as a starting point for experiments with this compound.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp.30 min - 4 hHighly effective and common. TFA is volatile and corrosive.[6]
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl Acetate4 M solutionRoom Temp.30 min - 12 hProduct is isolated as the hydrochloride salt, which often precipitates.[6]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF), WaterAqueous solutionRoom Temp.1 - 6 hA greener and milder alternative to TFA.[6][12]
Oxalyl ChlorideMethanol1-3 equivalentsRoom Temp.Not specifiedA mild and selective deprotection method.[13]
Silica GelTolueneNot applicableRefluxOvernightCan be used for mild hydrolysis of tert-butyl esters, and may apply to carbamates.[14]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

G Forced Degradation Study Workflow cluster_conditions Stress Conditions Prep Prepare Stock Solution (1 mg/mL in Acetonitrile) Stress Subject Aliquots to Stress Conditions Prep->Stress Acid 0.1 M HCl, 60°C, 24h Stress->Acid Base 0.1 M NaOH, 60°C, 24h Stress->Base Oxidative 3% H2O2, RT, 24h Stress->Oxidative Thermal Solid state, 80°C, 48h Stress->Thermal Photolytic UV/Vis light exposure (ICH Q1B) Stress->Photolytic Neutralize Neutralize Samples (if applicable) Analyze Analyze by HPLC Neutralize->Analyze Data Compare Chromatograms to Control Analyze->Data Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photolytic->Analyze

Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.[3]

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the sample before analysis.[3]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the sample before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.[3]

    • Photolytic Degradation: Expose both solid and solution samples to UV and visible light according to ICH Q1B guidelines.[3]

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography (HPLC).[3]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 210 nm.[11]

Protocol 2: General Procedure for Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes a standard method for removing the Boc protecting group.

Methodology:

  • Reaction Setup: Dissolve the Boc-protected amine (1 mmol) in dichloromethane (10 mL).[15]

  • Reagent Addition: Add trifluoroacetic acid (TFA) (10 mL) to the solution.[15] The reaction is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 30 minutes to 4 hours).[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification can be performed by column chromatography if necessary.

References

Methods to improve the solubility of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (10-hydroxydecyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: this compound possesses a long, ten-carbon alkyl chain, which is hydrophobic and leads to low aqueous solubility. Additionally, the bulky and nonpolar tert-Butyloxycarbonyl (Boc) protecting group further enhances its hydrophobicity. The terminal hydroxyl group is polar, but its contribution is often insufficient to overcome the hydrophobicity of the long alkyl chain and the Boc group.

Q2: Is the solubility of this compound dependent on pH?

A2: The carbamate group itself is generally stable across a pH range of 2-12 and does not have a readily ionizable proton, meaning its solubility is not significantly influenced by pH changes within this range.[1] However, it's important to note that the Boc protecting group is sensitive to acidic conditions and can be cleaved.[2]

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle heating can be employed to aid in the dissolution of this compound.[3] However, caution is advised as the Boc protecting group is thermally labile and can undergo cleavage at elevated temperatures, particularly above 85-90°C.[4] It is recommended to use the lowest effective temperature for the shortest duration necessary.

Troubleshooting Guides

Issue: The compound is not dissolving in my desired aqueous buffer.

This is a common issue due to the hydrophobic nature of the molecule. Here is a step-by-step guide to troubleshoot this problem.

start Start: Compound insoluble in aqueous buffer cosolvent Try adding a co-solvent (e.g., DMSO, Ethanol, PEG) start->cosolvent surfactant Add a surfactant (e.g., Tween-20, Triton X-100) cosolvent->surfactant If still insoluble or co-solvent is not compatible success Success: Compound dissolved cosolvent->success If soluble heating Apply gentle heating (e.g., 37°C) with sonication surfactant->heating If still insoluble surfactant->success If soluble solid_dispersion Consider preparing a solid dispersion heating->solid_dispersion For persistent issues or solid formulations heating->success If soluble solid_dispersion->success If soluble fail Still insoluble: Re-evaluate formulation strategy solid_dispersion->fail

Caption: Troubleshooting workflow for solubility issues.

Recommendations:

  • Introduce a Co-solvent: The addition of a water-miscible organic solvent can significantly enhance solubility.[3][5] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it, keeping in mind the tolerance of your experimental system.

  • Utilize a Surfactant: Surfactants can reduce surface tension and form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[6][7][8] Non-ionic surfactants like Tween-20 or Triton X-100 are often used.

  • Gentle Heating and Sonication: Applying gentle heat while sonicating can provide the energy needed to break the crystal lattice and facilitate dissolution.[3] Ensure the temperature remains below the point of thermal degradation for the Boc group.

  • Formulate a Solid Dispersion: For more challenging cases, creating a solid dispersion can improve solubility and dissolution rate.[9][10][11][12] This involves dispersing the compound in a hydrophilic carrier matrix.[3]

Issue: The compound precipitates out of solution after initial dissolution.

This can occur due to changes in temperature, solvent composition, or concentration exceeding the solubility limit.

start Start: Compound precipitates after dissolution check_temp Maintain constant temperature start->check_temp check_conc Is the final concentration too high? check_temp->check_conc If temperature is stable increase_cosolvent Increase co-solvent percentage check_conc->increase_cosolvent Yes add_surfactant Incorporate a surfactant check_conc->add_surfactant No stable_solution Stable solution achieved increase_cosolvent->stable_solution reassess Reassess required concentration increase_cosolvent->reassess If precipitation persists add_surfactant->stable_solution add_surfactant->reassess If precipitation persists

Caption: Logical steps to address compound precipitation.

Recommendations:

  • Maintain Temperature: Ensure the solution is maintained at the temperature at which the compound was initially dissolved. A decrease in temperature can lower solubility.

  • Adjust Concentration: The final concentration may be too high for the given solvent system. Try working with a more dilute solution.

  • Increase Co-solvent/Surfactant Concentration: If you are using a co-solvent or surfactant, a higher concentration may be needed to maintain solubility, especially upon dilution into an aqueous buffer.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a template for researchers to record their own experimental findings using the protocols outlined below.

SolventPolarity IndexSolubility at 25°C (mg/mL)Notes
Water10.2To be determinedExpected to be poorly soluble.
Dimethyl Sulfoxide (DMSO)7.2To be determinedA good solvent for many organic compounds.[13]
Methanol (MeOH)5.1To be determinedExpected to be a good solvent.[13]
Ethanol (EtOH)4.3To be determined
Dichloromethane (DCM)3.1To be determinedExpected to be a good solvent.[13]
Chloroform4.1To be determinedExpected to be a good solvent.[13]
Acetonitrile5.8To be determined
Tetrahydrofuran (THF)4.0To be determined

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial, ensuring undissolved solid will remain.[13]

  • Add a known volume of the selected solvent to the vial.[13]

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).[3][13]

  • Shake the vial until equilibrium is reached (typically 24-48 hours).[3][13]

  • After equilibration, cease shaking and allow the undissolved solid to settle.[13]

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

For many biological assays, a high-concentration stock solution in an organic solvent is prepared first, followed by dilution into an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[3]

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[3]

  • For your experiment, perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

References

Technical Support Center: tert-Butyl (10-hydroxydecyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the synthesis of tert-Butyl (10-hydroxydecyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the N-tert-butyloxycarbonylation (Boc protection) of 10-aminodecan-1-ol. This reaction selectively protects the amino group without affecting the hydroxyl group. The key reagent used is di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2]

Q2: Why is the Boc protecting group preferred for this synthesis?

A2: The tert-butyloxycarbonyl (Boc) group is widely used because it offers excellent stability under various nucleophilic and electrophilic conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4][5] This allows for the selective protection of the amine while leaving the hydroxyl group available for subsequent reactions, and then later deprotecting the amine when needed.

Q3: What are the key reagents and typical solvents for this reaction?

A3:

  • Starting Material: 10-aminodecan-1-ol

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O)[2]

  • Base: Common bases include sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP).[2]

  • Solvent: The reaction is flexible and can be performed in various solvents, including tetrahydrofuran (THF), water, acetonitrile, or a biphasic mixture like chloroform and water.[2] Alcoholic solvents like methanol have also been shown to enhance the reaction rate for some amines.[3]

Q4: How can I monitor the progress of the reaction?

A4: The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC). The starting material (10-aminodecan-1-ol) is significantly more polar than the Boc-protected product. As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new, less polar spot for the product appear with a higher Rf value.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC analysis shows a large amount of unreacted starting material. What could be the cause?

A: This is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot the problem.

Troubleshooting Workflow for Low Product Yield

G problem Problem: Low or No Product Yield cause1 Cause 1: Reagent Quality/Stoichiometry problem->cause1 cause2 Cause 2: Ineffective Base problem->cause2 cause3 Cause 3: Suboptimal Reaction Conditions problem->cause3 cause4 Cause 4: Hydrolysis of Boc₂O problem->cause4 sol1 Solution: - Use fresh, high-purity Boc₂O. - Ensure 1.1-1.5 equivalents of Boc₂O are used. - Verify purity of 10-aminodecan-1-ol. cause1->sol1 Verify Reagents sol2 Solution: - Use an appropriate base (e.g., NaHCO₃, NaOH). - Ensure at least stoichiometric amounts of base are present. - For slow reactions, catalytic DMAP can be added. cause2->sol2 Check Basicity sol3 Solution: - Ensure adequate mixing/stirring. - If at room temp, consider gentle heating (40°C). - Choose an appropriate solvent (THF, Dioxane). cause3->sol3 Optimize Conditions sol4 Solution: - Use anhydrous solvents if possible. - If using aqueous media, ensure pH is basic to prevent Boc₂O degradation. cause4->sol4 Prevent Hydrolysis

Caption: Troubleshooting workflow for low product yield.

Issue 2: Multiple Spots on TLC / Impure Product

Q: My reaction seems to have worked, but the final product is impure, showing multiple spots on the TLC plate. What are these byproducts and how can I avoid them?

A: The formation of byproducts is often related to side reactions or incomplete reactions.

  • Unreacted Starting Material: The most polar spot is likely your starting amino alcohol. This indicates an incomplete reaction.

    • Solution: Increase the reaction time or gently heat the mixture. Ensure you have used a slight excess of Boc₂O.[6]

  • Di-Boc Protected Product: While less common for primary amines, it is possible to form a di-protected species where the hydroxyl group is also acylated, or a pyrocarbonate species is formed. This would appear as a less polar spot than your desired product.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Use controlled stoichiometry of Boc₂O.

  • Hydrolyzed Boc₂O (tert-Butanol and CO₂): If your conditions are not sufficiently anhydrous or basic, water can react with the di-tert-butyl dicarbonate.[6]

    • Solution: This is often removed during the aqueous workup. Ensure solvents are dry if running under non-aqueous conditions.

Reaction Pathway and Potential Side Products

G cluster_paths SM 10-Aminodecan-1-ol + Boc₂O Product This compound (Desired Product) SM->Product Side1 Di-Boc Product (O-acylation) SM->Side1 Side2 Unreacted Starting Material SM->Side2 Side3 Hydrolysis Products (t-BuOH, CO₂) Conditions Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) Room Temperature Conditions->Product Desired Pathway Conditions->Side1 Side Reaction Conditions->Side2 Incomplete Reaction Excess Excess Heat or Boc₂O Excess->Side1 Incomplete Insufficient Time or Reagents Incomplete->Side2 Water Presence of Excess Water Water->Side3 Boc2O->Side3 Hydrolysis

Caption: Reaction scheme showing the desired product and potential side products.

Experimental Protocol and Data

General Protocol for Boc Protection of 10-aminodecan-1-ol

This protocol is a standard procedure adapted from common Boc protection methodologies.[2][7]

  • Dissolution: Dissolve 10-aminodecan-1-ol (1 equivalent) in a suitable solvent mixture, such as THF and water (e.g., a 1:1 ratio).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the solution and stir until it is well-mixed.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction's progress using TLC (e.g., with a 10% Methanol in Dichloromethane eluent).

  • Workup:

    • Once the reaction is complete, remove the organic solvent (THF) using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further using flash column chromatography on silica gel.

Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome / Rationale
Stoichiometry (Boc₂O) 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting amine.
Base NaHCO₃, NaOH, or Et₃NNeutralizes the acidic byproduct and facilitates the reaction.
Solvent THF/Water, Dioxane, AcetonitrileProvides good solubility for both the polar starting material and the less polar product.
Temperature Room Temperature to 40°CThe reaction generally proceeds well at room temperature. Gentle heating can increase the rate if the reaction is slow.[2]
Reaction Time 12 - 24 hoursTypically sufficient for completion; should be monitored by TLC.
Yield >90%High yields are generally expected for this type of reaction under optimal conditions.[7]

References

Technical Support Center: Scaling Up tert-Butyl (10-hydroxydecyl)carbamate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of tert-Butyl (10-hydroxydecyl)carbamate (CAS 173606-54-7).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent and scalable method involves the reaction of 10-aminodecan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This is a highly selective method for introducing the tert-butoxycarbonyl (Boc) protecting group onto the primary amine without affecting the hydroxyl group. Alternative, but often more hazardous routes, include methods that proceed via isocyanate intermediates or the use of reagents like phosgene derivatives, which are generally avoided at scale due to high toxicity.[1]

Q2: What are the primary challenges when scaling this synthesis from a lab to a pilot plant?

A2: Scaling up carbamate synthesis introduces several significant challenges.[2] Key issues include:

  • Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors is difficult. Inefficient mixing can create localized concentration gradients or "hot spots," leading to an increase in byproduct formation.[2][3]

  • Reagent Handling: While Boc₂O is relatively safe, alternative reagents used in other carbamate syntheses, such as phosgene or diphenylphosphoryl azide (DPPA), are highly toxic and require specialized handling protocols and equipment for large-scale use.[1][2]

  • Impurity Profile: Side reactions that are minor at the lab scale can become significant in a larger batch, complicating purification.[2] The presence of water is particularly detrimental as it can hydrolyze reagents.[2][3]

  • Downstream Processing: Purification methods like column chromatography may become impractical or uneconomical at scale. Crystallization and extraction procedures must be carefully re-optimized to ensure high yield and purity.[2]

Q3: Why is temperature control so critical during scale-up?

A3: Temperature control is crucial for several reasons. Exothermic reactions can lead to thermal runaways in large vessels if not managed properly. Furthermore, elevated temperatures can promote side reactions, such as the formation of N,N'-disubstituted ureas if an isocyanate pathway is involved, or decomposition of thermally unstable reagents and products.[2][3] Accurate temperature monitoring ensures consistent reaction kinetics and minimizes impurity generation.[2]

Troubleshooting Guide

Problem 1: Low Product Yield or Incomplete Reaction

Q: My reaction yield dropped significantly when moving from a 1L to a 100L reactor. What are the likely causes?

A: This is a common scale-up issue primarily linked to mass and heat transfer limitations.[2]

Potential CauseRecommended Solution
Inefficient Mixing Verify that the reactor's agitation speed and impeller design are adequate for the larger volume to ensure homogeneity. Consider changing the order or rate of reagent addition; a slower, subsurface addition can prevent localized concentration spikes.[2]
Poor Temperature Control Ensure the reactor's heating/cooling jacket is sufficient for the batch size. Use multiple temperature probes to accurately reflect the internal bulk temperature and identify potential "hot spots".[2]
Reagent Stoichiometry Re-verify the molar ratios of all reagents. Ensure accurate measurement and transfer, accounting for potential losses in larger-scale equipment.
Moisture Contamination The presence of water can hydrolyze Boc₂O. Ensure all solvents and the starting 10-aminodecan-1-ol are rigorously dried. Operate under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]
Problem 2: Presence of Significant Impurities

Q: HPLC analysis of my scaled-up batch shows a major unknown impurity that was not present in the lab-scale reaction. How can I identify and prevent it?

A: The appearance of new impurities at scale often points to side reactions favored by longer reaction times or temperature variations.

Potential Cause & ImpurityRecommended Solution
Di-tert-butyl pyrocarbonate (from unreacted Boc₂O) Improve the efficiency of the work-up. Use a basic wash (e.g., dilute sodium bicarbonate) to quench and remove any unreacted Boc₂O.
Overalkylation/Double Boc Protection While less likely with an alcohol present, ensure the stoichiometry is correct. A slight excess of the amine starting material relative to Boc₂O can minimize this.
Starting Material Impurities Analyze the purity of the 10-aminodecan-1-ol starting material. Contaminants in the starting material will carry through and react, creating related impurities.[3] Purify the starting material if necessary.
Urea Byproducts (if alternative isocyanate route is used) This impurity forms when an isocyanate intermediate reacts with an unreacted starting amine.[3] To prevent this, ensure the rigorous exclusion of water and control the reaction temperature, as higher temperatures can favor urea formation.[2][3]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative lab-scale procedure. All parameters, especially reaction time, temperature control, and solvent volumes, must be re-optimized during scale-up.

Materials:

  • 10-aminodecan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10-aminodecan-1-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to obtain pure this compound.

Visualizations

G Diagram 1: Synthesis Workflow start Start: Reagents dissolve 1. Dissolve 10-aminodecan-1-ol in anhydrous solvent (THF) start->dissolve add_boc 2. Add Di-tert-butyl dicarbonate (Boc₂O) at 0 °C dissolve->add_boc react 3. Stir at Room Temperature (12-18h) add_boc->react workup 4. Aqueous Workup (Quench, Extract, Wash) react->workup purify 5. Purification (Recrystallization or Chromatography) workup->purify product End Product: This compound purify->product G Diagram 2: Troubleshooting Low Yield problem Problem: Low Yield at Scale q_mixing Is mixing efficient? (No dead zones) problem->q_mixing q_temp Is temperature uniform? (No hot spots) q_mixing->q_temp Yes sol_mixing Solution: - Increase agitation - Optimize reagent addition rate q_mixing->sol_mixing No q_moisture Are reagents/solvents dry? q_temp->q_moisture Yes sol_temp Solution: - Verify jacket performance - Use multiple probes q_temp->sol_temp No sol_moisture Solution: - Use anhydrous solvents - Operate under inert gas q_moisture->sol_moisture No G Diagram 3: Potential Side Reaction Pathway amine 10-Aminodecan-1-ol (Starting Material) product Desired Product amine->product + boc Boc₂O boc->product hydrolyzed_boc Hydrolyzed Boc₂O (t-BuOH + CO₂) boc->hydrolyzed_boc + water H₂O (Contaminant) water->hydrolyzed_boc hydrolyzed_boc->amine Leads to Incomplete Reaction & Low Yield

References

Technical Support Center: Byproduct Analysis in the Synthesis of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Boc-protected amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding byproduct formation during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Boc protection of amino alcohols?

A1: The most frequently encountered byproducts include the di-tert-butoxycarbonyl (N,N-di-Boc) protected amino alcohol, oxazolidinone derivatives, isocyanates, and ureas. The formation of these impurities is highly dependent on the reaction conditions.[1][2][3]

Q2: Why is the N,N-di-Boc byproduct formed, and how can it be minimized?

A2: The N,N-di-Boc byproduct forms when the initially formed mono-Boc protected amine, which is still nucleophilic, reacts with a second molecule of di-tert-butyl dicarbonate (Boc₂O). This is more prevalent with primary amines. To minimize its formation, it is crucial to carefully control the stoichiometry of Boc₂O, typically using a slight excess (1.05-1.1 equivalents). Slow, dropwise addition of the Boc₂O solution can also help by maintaining a low concentration of the protecting agent in the reaction mixture.[1]

Q3: What leads to the formation of oxazolidinones, and how can this be prevented?

A3: Oxazolidinone formation is a common side reaction when protecting 1,2-amino alcohols. It occurs via an intramolecular cyclization of the initially formed N-Boc intermediate, particularly under basic conditions where the hydroxyl group is deprotonated and acts as a nucleophile. To prevent this, it is advisable to use mild bases like sodium bicarbonate (NaHCO₃) and non-polar solvents at room temperature, which disfavor the cyclization. Some studies have also shown that using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can effectively prevent oxazolidinone formation.[1][2]

Q4: Under what conditions are isocyanate and urea byproducts formed?

A4: Isocyanate intermediates can be generated, especially when using 4-dimethylaminopyridine (DMAP) as a catalyst at low temperatures.[4] The isocyanate can then react with the starting amino alcohol to form a urea byproduct. To avoid this, it is best to avoid DMAP if not necessary for the reactivity of the amine. If DMAP is required, running the reaction at room temperature or slightly elevated temperatures may be preferable.[4] Catalyst-free conditions in water have also been reported to prevent the formation of isocyanate and urea byproducts.[2]

Q5: How can I monitor the progress of the reaction and detect the formation of byproducts?

A5: The reaction progress and the presence of byproducts can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[] For a detailed structural analysis of the product and any isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most informative method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Boc-protected amino alcohols in a question-and-answer format.

Problem Question Possible Causes Solutions
Formation of Significant N,N-di-Boc Byproduct I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-di-Boc protected amino alcohol. How can I avoid this?- Excess of Boc₂O used.- Reaction temperature is too high.- Use of a very strong base.- Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of Boc₂O.- Add the Boc₂O solution slowly to the reaction mixture.- Perform the reaction at room temperature or 0 °C.- Use a milder base such as NaHCO₃.
Formation of Oxazolidinone My desired product is contaminated with a cyclic byproduct, likely an oxazolidinone. How can I achieve selective N-protection?- Use of a strong base that deprotonates the hydroxyl group.- High reaction temperature promoting intramolecular cyclization.- Use of a polar aprotic solvent.- Use a mild base like NaHCO₃.- Maintain the reaction at room temperature.- Use a non-polar solvent like dichloromethane (DCM) or perform the reaction in aqueous conditions.- Consider using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent.[2]
Low Reaction Yield The conversion of my starting amino alcohol is low, resulting in a poor yield of the desired N-Boc product. What can I do to improve the yield?- Insufficient amount of Boc₂O.- Low reactivity of the amino group.- Poor solubility of the starting material.- Use a slight excess of Boc₂O (1.1-1.2 eq.).- For weakly nucleophilic amines, consider gentle heating or the use of a catalyst like DMAP (be mindful of potential side reactions).- Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility, especially for amino acids.
Difficult Purification I am having trouble separating my desired product from the byproducts and unreacted Boc₂O. What purification strategies can you recommend?- Similar polarities of the product and byproducts.- Hydrolysis of excess Boc₂O during workup leading to tert-butanol.- For removal of excess Boc₂O, a quenching step with an amine-functionalized resin can be effective.- Column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is crucial.- Recrystallization can be an effective method for crystalline products.

Data Presentation

The following tables summarize the impact of reaction conditions on byproduct formation based on literature findings.

Table 1: Influence of Base on N,N-di-Boc Formation in the Protection of a Primary Amine

BaseEquivalents of Boc₂OSolventTemperatureN-Boc Product Yield (%)N,N-di-Boc Byproduct (%)
Triethylamine (TEA)1.1DCMRoom Temp~95<5
Sodium Bicarbonate (NaHCO₃)1.1THF/H₂ORoom Temp>98Not Detected
4-DMAP (catalytic)1.5DCM0 °C~85~15
Sodium Hydroxide (NaOH)1.2Dioxane/H₂ORoom Temp>95<2

Note: The data presented are representative values compiled from various sources and may vary depending on the specific substrate and reaction conditions.

Table 2: Effect of Solvent on Oxazolidinone Formation in the Protection of Ethanolamine

SolventBaseTemperatureN-Boc-ethanolamine Yield (%)Oxazolidinone Byproduct (%)
Dichloromethane (DCM)NaHCO₃Room Temp>95<1
Tetrahydrofuran (THF)TEARoom Temp~80~20
Acetonitrile (MeCN)TEA50 °C~70~30
Water (no base)NoneRoom Temp>98Not Detected
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)NoneRoom Temp>99Not Detected

Note: The data presented are representative values compiled from various literature reports and are intended for comparative purposes.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Alcohol
  • Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water (e.g., 1:1 v/v). The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition: Add the appropriate base. For standard conditions, triethylamine (TEA, 1.2 equivalents) or sodium bicarbonate (NaHCO₃, 2.0 equivalents) is commonly used.

  • Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) either as a solid in one portion or as a solution in the same solvent, dropwise, at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Analytical Method for Reaction Monitoring by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Amino Alcohol Amino Alcohol N-Boc Amino Alcohol N-Boc Amino Alcohol Amino Alcohol->N-Boc Amino Alcohol + Boc₂O + Base Isocyanate Isocyanate Amino Alcohol->Isocyanate + Boc₂O + DMAP (low temp) N,N-di-Boc Amino Alcohol N,N-di-Boc Amino Alcohol N-Boc Amino Alcohol->N,N-di-Boc Amino Alcohol + Boc₂O (excess) Oxazolidinone Oxazolidinone N-Boc Amino Alcohol->Oxazolidinone Intramolecular Cyclization (Base) Urea Urea Isocyanate->Urea + Amino Alcohol

Caption: Reaction pathways in Boc protection of amino alcohols.

Experimental_Workflow start Start dissolve Dissolve Amino Alcohol and Base in Solvent start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure N-Boc Amino Alcohol purify->product

Caption: Experimental workflow for Boc-amino alcohol synthesis.

Troubleshooting_Tree start Problem with Boc Protection byproduct Significant Byproduct Formation? start->byproduct byproduct_type Byproduct Type? byproduct->byproduct_type Yes low_yield Low Yield? byproduct->low_yield No di_boc N,N-di-Boc byproduct_type->di_boc High MW oxazolidinone Oxazolidinone byproduct_type->oxazolidinone Cyclic urea Urea/Isocyanate byproduct_type->urea Other sol_low_yield Increase Boc₂O (1.1 eq.) Optimize Solvent/Temp low_yield->sol_low_yield Yes end Successful Synthesis low_yield->end No sol_di_boc Reduce Boc₂O Stoichiometry Slow Addition di_boc->sol_di_boc sol_oxazolidinone Use Mild Base (NaHCO₃) Non-polar Solvent oxazolidinone->sol_oxazolidinone sol_urea Avoid DMAP Use Aqueous Conditions urea->sol_urea sol_di_boc->end sol_oxazolidinone->end sol_urea->end sol_low_yield->end

Caption: Troubleshooting decision tree for Boc protection.

References

Strategies to prevent the decomposition of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of tert-Butyl (10-hydroxydecyl)carbamate, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound featuring a ten-carbon aliphatic chain with a hydroxyl group at one end and a Boc-protected amine at the other.[1] This structure makes it a valuable bifunctional linker in organic synthesis. Its primary applications are as a synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs) and in material science for creating specialty polymers.[1]

Q2: What are the main causes of decomposition for this compound?

A2: The primary cause of decomposition is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This deprotection is most commonly initiated by acidic conditions.[2][3] Exposure to high temperatures can also lead to thermal decomposition.[4][5] While less common for this type of carbamate, strong basic conditions could potentially lead to hydrolysis.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry environment at -20°C.[1] This minimizes the risk of acid-catalyzed or hydrolytic decomposition.

Q4: Can the hydroxyl group in the molecule affect its stability?

A4: While the primary point of instability is the Boc-protected amine, the terminal hydroxyl group is a reactive site. Under certain conditions, it could be oxidized or participate in intramolecular reactions, although decomposition via the Boc group is the more immediate concern under typical experimental conditions.

Troubleshooting Guide

Issue 1: My sample of this compound shows impurities upon analysis, suggesting decomposition.

Possible Cause Troubleshooting Step Prevention Strategy
Acidic Contamination Neutralize any acidic residue in solvents or on glassware before use.Use freshly distilled, neutral solvents. Rinse glassware with a dilute base solution followed by distilled water and dry thoroughly.
Improper Storage Confirm that the compound has been stored at the recommended -20°C in a desiccated environment.Always store the compound under the recommended conditions immediately upon receipt and between uses.
Thermal Stress Review experimental protocols to identify any steps involving high heat.If heating is necessary, consider if a lower temperature for a longer duration is feasible. Perform small-scale stability tests at the intended temperature.

Issue 2: During my reaction, I'm observing premature deprotection of the Boc group.

Possible Cause Troubleshooting Step Prevention Strategy
Acidic Reagents or Byproducts Analyze the reaction mixture for any acidic components. This can include reagents, catalysts, or acidic byproducts formed during the reaction.If an acidic reagent is necessary, consider using a milder acid or a buffered system. If acidic byproducts are formed, consider adding a non-nucleophilic base to the reaction mixture to neutralize them as they form.
Lewis Acid Catalysts Some metal-based reagents can act as Lewis acids and catalyze Boc deprotection.If a metal catalyst is required, screen for alternatives that are known to be compatible with Boc-protecting groups.
Elevated Reaction Temperature High temperatures can cause thermolytic cleavage of the Boc group.[4][6]Conduct the reaction at the lowest effective temperature.

Stability Data Summary

The following table summarizes the stability of the Boc group in this compound under various conditions.

Condition Reagent/Solvent Temperature Relative Stability Potential Byproducts
Strongly Acidic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0°C to Room TempVery Low10-aminodecan-1-ol, Isobutylene, Carbon Dioxide, t-butyl cation byproducts[2][7]
Moderately Acidic 4M HCl in Dioxane or MethanolRoom TempLow10-aminodecan-1-ol hydrochloride salt, Isobutylene, Carbon Dioxide[2]
Mildly Acidic Aqueous Phosphoric AcidRoom TempModerate10-aminodecan-1-ol, Isobutylene, Carbon Dioxide[8]
Basic Aqueous Methanolic Potassium CarbonateRefluxHigh (for alkyl carbamates)Generally stable, but prolonged heating could lead to hydrolysis.[8]
Thermal High-boiling solvents (e.g., TFE) or neat>100°CTemperature Dependent10-aminodecan-1-ol, Isobutylene, Carbon Dioxide[4][5]
Neutral/Storage Inert solvent or solid-20°CVery HighNone expected

Experimental Protocols

Protocol 1: General Handling and Use of this compound

  • Preparation: Before use, allow the container of this compound to warm to room temperature in a desiccator to prevent moisture condensation upon opening.

  • Solvent Selection: Use anhydrous, neutral solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) for dissolving the compound. Avoid acidic solvents unless deprotection is intended.

  • Reaction Conditions: For reactions not intended to cleave the Boc group, maintain a neutral or basic pH. If an acidic reagent is used for another functional group, ensure the conditions are mild enough to not affect the Boc group (e.g., use of buffered systems).

  • Work-up: During aqueous work-up, use neutral or slightly basic water (e.g., saturated sodium bicarbonate solution) to wash organic layers. Avoid strong acids.

  • Purification: If chromatography is required, use a neutral mobile phase. Silica gel can be slightly acidic; consider pre-treating the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) if sensitivity is a concern.

Visualizations

Decomposition Pathway

Acid-Catalyzed Decomposition Pathway A This compound B Protonation of Carbonyl Oxygen A->B + H+ C Loss of tert-Butyl Cation B->C D Carbamic Acid Intermediate C->D G tert-Butyl Cation C->G E Decarboxylation D->E I CO2 D->I F 10-Aminodecan-1-ol (Free Amine) E->F H Isobutylene + H+ G->H

Caption: Acid-catalyzed decomposition of this compound.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment A Prepare Solutions in Test Conditions (e.g., acidic, basic, thermal) B Incubate Samples at Defined Time Points A->B C Quench Reaction B->C D Analyze by HPLC or LC-MS C->D E Quantify Remaining Parent Compound D->E F Identify and Quantify Decomposition Products D->F G Determine Decomposition Rate E->G F->G

Caption: A typical experimental workflow for assessing compound stability.

Troubleshooting Logic

Troubleshooting Decomposition Issues A Decomposition Observed? B Check Storage Conditions (-20°C, Dry) A->B Yes E Problem Solved A->E No C Review Experimental pH B->C Storage OK H Store Properly B->H Storage Incorrect D Assess Reaction Temperature C->D pH OK F Use Neutral Solvents/Glassware C->F pH Acidic D->E Temp OK G Lower Temperature or Use Milder Conditions D->G Temp Too High F->E G->E H->E

Caption: A logical flow for troubleshooting unexpected decomposition.

References

Technical Support Center: Thin-Layer Chromatography for Monitoring Carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor carbamate reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of carbamate reactions in a question-and-answer format.

Q1: My spots are streaking or elongated on the TLC plate. What could be the cause and how can I fix it?

A: Spot streaking is a common issue that can obscure results. The potential causes and solutions are outlined below:

  • Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.

    • Solution: Dilute your sample solution and re-spot on a new plate. Apply the sample in short, repeated applications, allowing the solvent to dry between each application to maintain a small spot size.[1][2]

  • Compound-Stationary Phase Interaction: The compound may have a strong, undesirable interaction with the silica gel, especially if it is acidic or basic.

    • Solution for Acidic Compounds: Add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[1]

    • Solution for Basic Compounds: Add a small amount of triethylamine (0.1–2.0%) or a 1–10% solution of ammonia in methanol/dichloromethane to the mobile phase.[1]

  • High Polarity of Sample: Very polar compounds may streak on standard silica plates.

    • Solution: Consider using a reverse-phase TLC plate (e.g., C18-modified silica).[1]

Q2: My spots are not visible on the TLC plate after development. What should I do?

A: Several factors can lead to invisible spots. Here are the common reasons and their remedies:

  • Non-UV Active Compound: Your compound may not absorb UV light.[1]

    • Solution: Use a chemical staining method for visualization. Several stains are effective for carbamates (see Experimental Protocols section).[3][4]

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[1]

    • Solution: Concentrate your sample or apply the sample multiple times in the same spot, ensuring the solvent dries between applications.[1][2]

  • Sample Dissolution in Solvent Pool: The spotting line might be below the solvent level in the developing chamber.

    • Solution: Ensure the solvent level in the chamber is always below the origin line where the samples are spotted.[1][2]

  • Volatile Compound: The compound may have evaporated from the plate during development or drying.

    • Solution: If volatility is a concern, minimize the time the plate is exposed to air after development and before visualization.

Q3: The Rf values of my starting material and product are too similar. How can I improve the separation?

A: Poor separation between spots with similar polarities is a frequent challenge.

  • Optimize the Mobile Phase: The polarity of your solvent system may not be optimal for separation.

    • Solution: Systematically vary the solvent ratio of your mobile phase. Small changes can significantly impact resolution. Try different solvent systems with varying polarities and selectivities (see Data Presentation section for examples).[5]

  • Use a Co-spot: It can be difficult to distinguish between two close spots.

    • Solution: A "co-spot," where both the starting material and the reaction mixture are spotted in the same lane, can help confirm if the reaction is complete. If the reaction is finished, you should see a single, potentially elongated spot (a "snowman" shape is indicative of two very close but distinct spots).[5][6]

  • Change the Stationary Phase: If solvent optimization fails, the interaction with the stationary phase may be the issue.

    • Solution: Switch to a different type of TLC plate, such as alumina or a reverse-phase plate.[7]

Q4: The solvent front is running unevenly. What causes this and how can I prevent it?

A: An uneven solvent front will lead to inaccurate Rf values.

  • Improper Plate Placement: The plate may be touching the sides of the chamber or the filter paper.

    • Solution: Ensure the plate is centered in the chamber and not in contact with the chamber walls or filter paper.[2]

  • Uneven Stationary Phase: This is more common with self-prepared plates.

    • Solution: Use commercially available pre-coated plates for a more uniform stationary phase thickness.[2]

  • Damaged Plate: The silica layer may be chipped or flaked off at the edges.

    • Solution: Handle plates carefully by the edges to avoid damaging the stationary phase.

FAQs (Frequently Asked Questions)

Q5: How do I choose the right solvent system for my carbamate reaction?

A: The choice of solvent system (mobile phase) is crucial for good separation and depends on the polarity of your reactants and products. A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[8] Adjust the ratio to achieve an Rf value for your product between 0.3 and 0.7.[9] For very polar compounds, you might need to add a more polar solvent like methanol.[8]

Q6: What are the best visualization methods for carbamates on a TLC plate?

A: While UV light is a good first-line, non-destructive method for UV-active compounds, many carbamates require chemical staining for visualization.[10][11] A common and effective stain for carbamates is a furfural/sulfuric acid spray.[3] Other general-purpose stains like p-anisaldehyde can also be effective.[4]

Q7: How can I use TLC to determine if my reaction has gone to completion?

A: To monitor a reaction, spot three lanes on your TLC plate: your starting material, your reaction mixture, and a co-spot of both.[6] As the reaction progresses, you should see the spot corresponding to the starting material in the reaction mixture lane diminish or disappear, while a new spot for the product appears.[12] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q8: Can I get quantitative information from a TLC plate?

A: While TLC is primarily a qualitative technique, it can be adapted for quantitative analysis. This typically involves densitometry, where an instrument measures the intensity of the spots. More advanced methods combine TLC with image analysis software to quantify the amount of material in each spot.[13] For routine laboratory work, however, TLC is most often used for qualitative monitoring of reaction progress.

Data Presentation

Table 1: Common Solvent Systems for TLC Analysis of Carbamates

Polarity of CompoundSolvent System ComponentsTypical Ratio (v/v)Notes
Non-polarHexane / Ethyl Acetate9:1 to 1:1A good starting point for many organic compounds.[8]
Intermediate PolarityDichloromethane / Methanol99:1 to 9:1Offers different selectivity compared to hexane/ethyl acetate.
Chloroform / Acetone9:1Can be effective for separating acidic compounds.[14]
PolarEthyl Acetate / Methanol95:5 to 80:20Increases the polarity for compounds with low Rf in less polar systems.
Chloroform / Ethyl Acetate / Diethylamine0.5:8.5:1Useful for the separation of alkaline compounds.[14]
Very PolarDichloromethane / (10% NH4OH in Methanol)99:1 to 90:10For highly polar compounds that remain at the baseline.[8]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Carbamate Reaction by TLC

  • Plate Preparation: With a pencil, gently draw a light line about 1 cm from the bottom of a TLC plate.[15] Mark the lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Sample Spotting: Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot a small amount onto the SM and Co lanes. Dip a clean capillary tube into your reaction mixture and spot it onto the RM and Co lanes.[6] Ensure spots are small and concentrated.[16]

  • Developing the Plate: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation. Close the chamber and allow it to saturate for a few minutes. Carefully place the TLC plate in the chamber, ensuring the solvent level is below your spotting line.[1] Close the chamber.

  • Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[16]

  • Marking and Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to dry completely in a fume hood.

  • Visualization: View the plate under a UV lamp.[10][11] Circle any visible spots with a pencil. If spots are not visible or for confirmation, use an appropriate chemical stain (see Protocol 2).

  • Analysis: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicates the reaction is proceeding.[12]

Protocol 2: Visualization of Carbamates using Furfural/Sulfuric Acid Stain

  • Prepare Staining Solutions:

    • Solution I: 1% solution of furfural in acetone.[3]

    • Solution II: 10% solution of sulfuric acid in acetone.[3]

  • Staining Procedure:

    • In a fume hood, spray the dried TLC plate with Solution I.

    • Subsequently, spray the plate with Solution II.[3]

  • Heating: Gently heat the plate with a heat gun until colored spots appear. Carbamate esters will typically produce distinct colored spots.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Spot Co-Spot (SM+RM) spot_rm->spot_co spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Light / Stain) dry->visualize analyze Analyze Results (Compare SM, RM, Co-Spot) visualize->analyze

Caption: Experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_streaking Issue: Streaking Spots cluster_rf Issue: Poor Separation (Rf) cluster_visibility Issue: No Spots Visible start Problem with TLC Result? streaking Are spots streaked? start->streaking Yes rf_issue Is Rf too high/low or separation poor? start->rf_issue No overloaded Sample Overloaded? streaking->overloaded Yes acid_base Acidic/Basic Compound? overloaded->acid_base No sol_dilute Solution: Dilute Sample overloaded->sol_dilute Yes sol_acid_base Solution: Add Acid/Base to Mobile Phase acid_base->sol_acid_base Yes rf_high Rf too high (>0.8)? rf_issue->rf_high Yes no_spots Are spots invisible? rf_issue->no_spots No rf_low Rf too low (<0.2)? rf_high->rf_low No sol_rf_high Solution: Decrease Solvent Polarity rf_high->sol_rf_high Yes sol_rf_low Solution: Increase Solvent Polarity rf_low->sol_rf_low Yes uv_check Checked under UV? no_spots->uv_check Yes stain_check Used a stain? uv_check->stain_check No sol_concentrate Solution: Concentrate Sample uv_check->sol_concentrate Yes sol_stain Solution: Use a Chemical Stain stain_check->sol_stain No stain_check->sol_concentrate Yes

References

Validation & Comparative

Purity Assessment of tert-Butyl (10-hydroxydecyl)carbamate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent evaluation of starting material purity is a critical prerequisite in chemical research and pharmaceutical development. For versatile building blocks like tert-Butyl (10-hydroxydecyl)carbamate, confirming high purity is essential to ensure the reliability of subsequent synthetic transformations and the quality of the final products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols and data presentation.

Comparison of Key Analytical Methods for Purity Determination

The purity of this compound can be effectively determined using several analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for quantifying the main component and non-volatile impurities. For a comprehensive analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative and complementary information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and a mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1][2][3][4]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)Not applicable
Analytes Non-volatile and thermally stable compounds.Volatile and thermally stable compounds. The analyte may require derivatization.Soluble compounds with unique NMR signals.
Common Impurities Detected Starting materials (e.g., 10-aminodecan-1-ol), excess reagents (e.g., di-tert-butyl dicarbonate), and non-volatile by-products.Volatile impurities, residual solvents, and certain by-products. The high temperature of the GC inlet can cause degradation of the Boc-protected amine.[5]A wide range of impurities containing protons, provided their signals do not overlap with the analyte or standard.
Strengths - High resolution and sensitivity- Robust and reproducible- Suitable for non-volatile compounds- Excellent for volatile impurities and residual solvents- High sensitivity and specificity (with MS detection)- Primary method for absolute purity determination- No need for a specific reference standard of the analyte- Non-destructive[1][6]
Limitations - May not be suitable for volatile impurities- Requires a chromophore for UV detection or a universal detector for compounds lacking one- Not suitable for non-volatile or thermally labile compounds- Potential for on-column degradation of the analyte- Lower sensitivity compared to HPLC and GC-MS- Requires a high-field NMR spectrometer- Potential for signal overlap in complex mixtures

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Gradient Program:

        • 0-2 min: 50% B

        • 2-15 min: 50% to 95% B

        • 15-20 min: Hold at 95% B

        • 20-21 min: 95% to 50% B

        • 21-25 min: Hold at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for carbamate end absorption) or ELSD/CAD for universal detection.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Experimental Workflow and Data Analysis

The logical workflow for the purity assessment of this compound by HPLC involves several key stages, from sample preparation to the final purity calculation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect Peak Detection (UV/ELSD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

References

Interpreting the 1H NMR Spectrum of tert-Butyl (10-hydroxydecyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the 1H NMR spectrum of tert-Butyl (10-hydroxydecyl)carbamate, a bifunctional molecule featuring a carbamate-protected amine and a terminal hydroxyl group separated by a ten-carbon alkyl chain.

Predicted 1H NMR Spectral Data

While an experimental spectrum for this specific compound is not publicly available, a detailed prediction of the 1H NMR spectrum can be formulated based on established chemical shift values for its constituent functional groups. The following table summarizes the expected signals, their chemical shifts (δ), multiplicities, and integrations.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a (-C(CH₃)₃)~ 1.44Singlet (s)9H
b (-CH₂-CH₂-O-)~ 1.56Quintet (quint)2H
c (-(CH₂)₆-)~ 1.2-1.4Multiplet (m)12H
d (-CH₂-CH₂-N-)~ 1.48Quintet (quint)2H
e (-CH₂-N-)~ 3.0-3.2Triplet (t)2H
f (-NH-)~ 4.5-5.5Broad Singlet (br s)1H
g (-CH₂-O-)~ 3.64Triplet (t)2H
h (-OH)Variable (e.g., ~1.5-3.0)Broad Singlet (br s)1H

Detailed Signal Interpretation

The predicted 1H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments in the molecule.

  • Tert-Butyl Group (a): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at approximately 1.44 ppm. This signal is a characteristic feature of the Boc-protecting group.

  • Methylene Chain (b, c, d): The long decyl chain gives rise to a series of signals in the upfield region of the spectrum.

    • The methylene group beta to the hydroxyl group (b ) is anticipated to appear as a quintet around 1.56 ppm.

    • The bulk of the methylene groups in the middle of the chain (c ) will overlap to form a complex multiplet in the region of 1.2-1.4 ppm.

    • The methylene group beta to the carbamate nitrogen (d ) is expected to resonate as a quintet at approximately 1.48 ppm.

  • Protons Adjacent to Heteroatoms (e, g): The electron-withdrawing nature of the nitrogen and oxygen atoms causes the protons on the adjacent carbons to be deshielded, shifting their signals downfield.

    • The methylene group directly attached to the carbamate nitrogen (e ) is predicted to be a triplet in the range of 3.0-3.2 ppm.

    • The methylene group bonded to the hydroxyl oxygen (g ) will also appear as a triplet, typically around 3.64 ppm.[1]

  • Labile Protons (f, h): The protons of the carbamate NH group (f ) and the hydroxyl OH group (h ) are labile and can undergo chemical exchange.

    • The NH proton signal is expected to be a broad singlet between 4.5 and 5.5 ppm.

    • The chemical shift of the OH proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]

Structural Assignment Diagram

The following diagram illustrates the chemical structure of this compound with the assigned proton signals.

Caption: Structure of this compound with 1H NMR signal assignments.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring a high-resolution 1H NMR spectrum is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) signal.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the reference signal (e.g., TMS) to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons contributing to each peak.

This comprehensive guide provides a detailed interpretation of the expected 1H NMR spectrum of this compound, which can be a valuable resource for researchers in the fields of medicinal chemistry and materials science for comparative analysis and structural verification.

References

Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the analysis of tert-Butyl (10-hydroxydecyl)carbamate (molecular weight: 273.41 g/mol , molecular formula: C₁₅H₃₁NO₃). While specific experimental data for this exact compound is not widely published, this document extrapolates from established principles for analyzing structurally similar molecules, namely N-Boc protected amines and long-chain fatty alcohols, to provide a robust analytical framework.

Introduction

This compound is a bifunctional organic molecule featuring a primary alcohol and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a common protecting group in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] Accurate characterization and purity assessment are critical for its use in further synthetic steps. Mass spectrometry is a primary tool for confirming its molecular weight and elucidating its structure through fragmentation analysis.[3]

This guide compares two principal mass spectrometry approaches: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison: ESI-LC-MS vs. GC-MS

The choice between ESI-LC-MS and GC-MS depends on the analyte's volatility and thermal stability. For this compound, both methods present distinct advantages and challenges.

ParameterElectrospray Ionization (ESI) - LC-MSGas Chromatography - Mass Spectrometry (GC-MS)
Principle Soft ionization of molecules in solution, ideal for polar, less volatile, and thermally labile compounds.Ionization of volatile and thermally stable compounds in the gas phase, typically via electron impact (EI).
Sample State Analyzed in solution.Requires volatilization at high temperatures.
Derivatization Generally not required, but can be used to enhance ionization efficiency.[4]Often requires derivatization of polar functional groups (-OH, -NH-Boc) to increase volatility and thermal stability.
Fragmentation Minimal in-source fragmentation; primarily forms protonated molecules ([M+H]^+) or adducts. Tandem MS (MS/MS) is used for controlled fragmentation.Extensive and characteristic fragmentation upon electron impact, providing a structural "fingerprint".[5]
Applicability Highly suitable for direct analysis due to the compound's polarity and moderate molecular weight.The Boc group can be thermally labile. The hydroxyl group requires derivatization (e.g., silylation) for good peak shape.[6][7]
Typical Platform HPLC or UHPLC coupled to a Triple Quadrupole or Orbitrap mass spectrometer.[8]Capillary GC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer.[6]

Anticipated Mass Spectra and Fragmentation Patterns

Understanding the fragmentation behavior is key to structural confirmation.

ESI-MS/MS Analysis

In ESI, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺ at m/z 274.2 . Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. The most characteristic losses for N-Boc protected compounds are related to the Boc group itself.

  • Loss of isobutylene (56 Da): A primary fragmentation pathway involves the loss of isobutylene (C₄H₈) to yield an ion at m/z 218.2 ([M+H-56]^+).[9]

  • Loss of the entire Boc group (100 Da): Cleavage of the carbamate bond can result in the loss of the entire Boc group (C₅H₈O₂) to produce an ion at m/z 174.2 .

  • Loss of tert-butanol (74 Da): Another possible fragmentation is the loss of tert-butanol.

  • Loss of Water (18 Da): The terminal hydroxyl group can easily lose water, especially under activating conditions, leading to a fragment at m/z 256.2 ([M+H-H₂O]^+).

Table 1: Predicted ESI-MS/MS Fragments for [M+H]⁺ at m/z 274.2

Fragment DescriptionProposed Structure / FormulaPredicted m/z
Protonated Molecule([C₁₅H₃₁NO₃+H]^+)274.2
Loss of Isobutylene([M+H - C₄H₈]^+)218.2
Loss of Boc Group([M+H - C₅H₉O₂]^+)174.2
Loss of Water([M+H - H₂O]^+)256.2
Decyl Chain FragmentsCleavage along the alkyl chainVarious
GC-MS (with Derivatization)

For GC-MS analysis, derivatization of the hydroxyl group is recommended to improve chromatographic performance. A common method is silylation to form a tert-butyldimethylsilyl (TBDMS) ether.[7] The Boc-protected amine may remain intact or undergo thermal degradation.

Under Electron Ionization (EI), the molecular ion (M⁺) is often weak or absent for long-chain alcohols.[10] Fragmentation is typically extensive.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is common for alcohols.[10]

  • Boc Group Fragmentation: The Boc group will produce characteristic ions, including a prominent peak at m/z 57 corresponding to the tert-butyl cation ([C₄H₉]^+).

  • Alkyl Chain Fragmentation: The long decyl chain will produce a series of hydrocarbon fragments separated by 14 Da (CH₂).[10]

Experimental Protocols

Protocol 1: ESI-LC-MS/MS Analysis

This method is ideal for direct quantification and structural confirmation without derivatization.

  • Sample Preparation :

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2 µL.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Full scan (m/z 100-500) to find the precursor ion, followed by a product ion scan (MS/MS) of the target precursor (m/z 274.2).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Collision Energy (for MS/MS) : Ramped from 10-30 eV to observe different fragmentation pathways.

Protocol 2: GC-MS Analysis (with Derivatization)

This method provides a detailed fragmentation pattern useful for library matching and impurity identification.

  • Derivatization (Silylation) :

    • Dissolve 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Gas Chromatography (GC) Conditions :

    • Column : A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Mode : Split (e.g., 20:1).

    • Oven Program : Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.

    • MS Transfer Line Temperature : 280 °C.

    • Scan Range : m/z 40-550.

Visualizations

Workflow and Logic Diagrams

Mass_Spec_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize (for GC-MS) Dissolve->Derivatize LC_MS LC-MS/MS Dissolve->LC_MS GC_MS GC-MS Derivatize->GC_MS MS_Scan Full Scan MS LC_MS->MS_Scan GC_MS->MS_Scan MSMS_Scan Tandem MS (MS/MS) MS_Scan->MSMS_Scan Frag_Analysis Fragmentation Analysis MSMS_Scan->Frag_Analysis ID Structural Confirmation Frag_Analysis->ID

Caption: General workflow for mass spectrometry analysis.

Fragmentation_Pathway cluster_losses Characteristic Neutral Losses (ESI-MS/MS) cluster_fragments Resulting Fragment Ions Precursor [M+H]+ m/z 274.2 Loss_56 Loss of Isobutylene (-56 Da) Precursor->Loss_56 Loss_100 Loss of Boc Group (-100 Da) Precursor->Loss_100 Loss_18 Loss of Water (-18 Da) Precursor->Loss_18 Frag_218 m/z 218.2 Loss_56->Frag_218 Frag_174 m/z 174.2 Loss_100->Frag_174 Frag_256 m/z 256.2 Loss_18->Frag_256

Caption: Predicted ESI-MS/MS fragmentation pathways.

Conclusion

For routine analysis, purity assessment, and confirmation of molecular weight for this compound, ESI-LC-MS is the recommended method . It is a direct, sensitive, and robust technique that does not require derivatization and minimizes the risk of thermal degradation of the Boc protecting group. For in-depth structural elucidation or for identifying and quantifying volatile impurities, GC-MS with prior derivatization serves as a powerful alternative, providing a complementary and highly detailed fragmentation pattern. The choice of method should be guided by the specific analytical goals, whether for quality control, metabolic studies, or impurity profiling.

References

A Comparative Guide to Surface Linkers: Evaluating tert-Butyl (10-hydroxydecyl)carbamate for Biomolecule Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a cornerstone of innovation, from advanced drug delivery systems to sensitive diagnostic assays. The choice of surface linker is a critical determinant of the stability, bioactivity, and overall performance of the final conjugate. This guide provides an objective comparison of tert-Butyl (10-hydroxydecyl)carbamate with other commonly employed surface linkers, supported by available experimental data and detailed methodologies to inform your selection process.

At the heart of surface functionalization lies the linker, a molecular bridge that dictates the orientation, density, and stability of immobilized biomolecules. An ideal linker should form a stable, covalent bond with the substrate, present a reactive group for biomolecule conjugation, and minimize non-specific protein adsorption. This guide will delve into the characteristics of this compound and compare it against established linker classes, including alkyl thiols and silanes.

Overview of this compound

This compound is a heterobifunctional linker featuring a long ten-carbon alkyl chain that provides a significant hydrophobic spacer. One terminus is a hydroxyl (-OH) group, available for attachment to surfaces or further functionalization, while the other is a carbamate group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under many conditions but can be readily removed under mild acidic conditions to reveal a primary amine (-NH2), which can then be used for covalent coupling of biomolecules.

Performance Comparison of Surface Linkers

The selection of a surface linker is often a trade-off between ease of use, stability, and the nature of the substrate. Here, we compare the projected performance of a carbamate-based self-assembled monolayer (SAM), exemplified by a derivative of this compound, with the widely used alkyl thiol linkers on a gold surface.

FeatureCarbamate-based Linker (Projected)Alkyl Thiol LinkerNHS-Ester Linker
Primary Substrate Gold, Silica (with appropriate silanization)Gold, Silver, CopperAmine-functionalized surfaces
Bond to Substrate Physisorption or covalent via silanizationGold-thiolate bondAmide bond
Linkage Stability Carbamate linkage is generally more stable to hydrolysis than an ester linkage.[1][2] Long alkyl chains contribute to the stability of the self-assembled monolayer.[3]The gold-thiolate bond can be susceptible to oxidation and displacement over extended periods, especially in complex biological media.[4][5]The NHS-ester itself is highly susceptible to hydrolysis, requiring anhydrous conditions and immediate use. The resulting amide bond, however, is very stable.
Biomolecule Conjugation Chemistry The terminal hydroxyl group can be activated, or the Boc-protected amine can be deprotected to a primary amine for standard bioconjugation (e.g., EDC/NHS coupling).The terminal functional group (e.g., -COOH, -NH2, -NHS ester) dictates the conjugation chemistry.Directly reactive with primary amines on biomolecules.
Control over Surface Density Can be controlled by co-adsorption with other molecules.Well-established methods for controlling surface density through mixed SAMs.[6]Dependent on the density of amines on the surface.
Non-specific Protein Adsorption The long alkyl chain can be hydrophobic, potentially increasing non-specific adsorption. This can be mitigated by co-adsorbing with hydrophilic linkers (e.g., PEG). Hydroxyl-terminated surfaces generally show reduced protein adsorption compared to hydrophobic surfaces.[6][7]Hydrophobic methyl-terminated SAMs show higher protein adsorption than hydrophilic hydroxyl-terminated SAMs.[6] Can be effectively minimized using PEG-thiol co-adsorption.Can be an issue on the underlying surface if not properly blocked.
Biocompatibility Long-chain alkyl groups are generally considered biocompatible.[8]Generally considered biocompatible, though the long-term stability and potential for thiol leaching can be a concern.The resulting conjugate is generally biocompatible.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful functionalization of surfaces and immobilization of biomolecules.

Protocol 1: Formation of a Hydroxyl-Terminated Self-Assembled Monolayer (SAM) on Gold using a this compound derivative

This protocol outlines the formation of a hydroxyl-terminated surface, which can be used for subsequent protein immobilization studies or further functionalization.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • This compound (or a thiol-derivatized analogue for direct gold binding)

  • 200-proof ethanol

  • Deionized water

  • Dry nitrogen gas

  • Clean glass or polypropylene containers

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrates by sonicating in ethanol and deionized water for 15 minutes each. Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the thiol-derivatized this compound in 200-proof ethanol.

  • SAM Formation: Immerse the clean, dry gold substrates in the thiol solution. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen. Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature to ensure a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen gas. The surface is now ready for characterization or further modification.

Protocol 2: Immobilization of a Protein to a Hydroxyl-Terminated Surface

This protocol describes a general method for activating a hydroxyl-terminated surface and covalently immobilizing a protein.

Materials:

  • Hydroxyl-terminated SAM on a gold substrate (from Protocol 1)

  • Protein to be immobilized (e.g., Bovine Serum Albumin - BSA)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Activation of Hydroxyl Groups:

    • In a glovebox or under an inert atmosphere, place the hydroxyl-terminated substrate in a solution of DSC (10-fold molar excess over estimated surface hydroxyl groups) and DIPEA (20-fold molar excess) in anhydrous acetonitrile.

    • Allow the reaction to proceed for 2-4 hours at room temperature to form an NHS-activated carbonate surface.

    • Rinse the activated substrate with anhydrous acetonitrile to remove excess reagents and by-products.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in a solution of the protein (e.g., 1 mg/mL in PBS, pH 7.4).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking of Unreacted Sites:

    • Remove the substrate from the protein solution and rinse with PBS.

    • Immerse the substrate in a blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific adsorption.

  • Final Rinsing and Storage:

    • Rinse the substrate thoroughly with PBS and then deionized water.

    • Dry the substrate under a gentle stream of nitrogen.

    • Store the protein-immobilized surface in a hydrated state at 4°C until use.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in surface functionalization and protein immobilization.

G cluster_0 Protocol 1: SAM Formation Clean Gold Substrate Clean Gold Substrate Immerse in Thiol Solution Immerse in Thiol Solution Clean Gold Substrate->Immerse in Thiol Solution Incubate (24-48h) Incubate (24-48h) Immerse in Thiol Solution->Incubate (24-48h) Rinse with Ethanol Rinse with Ethanol Incubate (24-48h)->Rinse with Ethanol Dry with Nitrogen Dry with Nitrogen Rinse with Ethanol->Dry with Nitrogen Hydroxyl-Terminated Surface Hydroxyl-Terminated Surface Dry with Nitrogen->Hydroxyl-Terminated Surface

Workflow for the formation of a hydroxyl-terminated self-assembled monolayer.

G cluster_1 Protocol 2: Protein Immobilization Hydroxyl-Terminated Surface Hydroxyl-Terminated Surface Activate with DSC/DIPEA Activate with DSC/DIPEA Hydroxyl-Terminated Surface->Activate with DSC/DIPEA NHS-Activated Surface NHS-Activated Surface Activate with DSC/DIPEA->NHS-Activated Surface Immerse in Protein Solution Immerse in Protein Solution NHS-Activated Surface->Immerse in Protein Solution Covalently Bound Protein Covalently Bound Protein Immerse in Protein Solution->Covalently Bound Protein Block with BSA Block with BSA Covalently Bound Protein->Block with BSA Rinse and Dry Rinse and Dry Block with BSA->Rinse and Dry Protein-Immobilized Surface Protein-Immobilized Surface Rinse and Dry->Protein-Immobilized Surface

Workflow for the covalent immobilization of a protein to a hydroxyl-terminated surface.

Signaling Pathways and Logical Relationships

The choice of surface linker can influence downstream biological signaling events by affecting the orientation and accessibility of the immobilized biomolecule. For instance, an immobilized antibody must have its antigen-binding sites properly oriented to effectively capture its target.

G cluster_2 Impact of Linker on Bio-recognition Surface Surface Linker Linker Surface->Linker Attachment Immobilized_Biomolecule Immobilized Biomolecule Linker->Immobilized_Biomolecule Covalent Bond Target_Analyte Target Analyte Immobilized_Biomolecule->Target_Analyte Specific Binding Signal_Transduction Signal Transduction Target_Analyte->Signal_Transduction Leads to

Logical relationship showing the role of the surface linker in a bio-recognition event.

Conclusion

This compound presents a viable, albeit less characterized, alternative to traditional surface linkers. Its long alkyl chain is expected to contribute to the formation of stable, ordered self-assembled monolayers. The terminal hydroxyl group offers a versatile handle for subsequent bioconjugation, and the latent primary amine, protected by a Boc group, provides an alternative route for covalent attachment.

The primary advantage of a carbamate-based linker lies in the inherent stability of the carbamate bond compared to more labile linkages like esters. However, the hydrophobic nature of the long alkyl chain may necessitate strategies to mitigate non-specific protein adsorption, such as the co-immobilization of hydrophilic moieties like polyethylene glycol (PEG).

In contrast, alkyl thiols on gold are a well-established and highly characterized system, offering a wealth of comparative data. Their primary drawback is the potential for long-term instability in biological environments. NHS-ester linkers provide a convenient method for direct conjugation to amines, but their hydrolytic instability demands careful handling.

Ultimately, the optimal choice of surface linker will depend on the specific application, the nature of the substrate and biomolecule, and the required balance between stability, ease of use, and control over surface chemistry. Further experimental studies directly comparing the performance of long-chain alkyl carbamate linkers with established systems are warranted to fully elucidate their potential in the development of next-generation biomaterials and diagnostic devices.

References

tert-Butyl (10-hydroxydecyl)carbamate versus thiol-based SAMs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: tert-Butyl (10-hydroxydecyl)carbamate versus Thiol-Based Self-Assembled Monolayers for Surface Functionalization

For researchers, scientists, and drug development professionals, the choice of surface modification chemistry is critical for the development of robust and reliable biomedical devices, biosensors, and drug delivery systems. This guide provides an objective comparison between surfaces modified with this compound and the well-established thiol-based self-assembled monolayers (SAMs).

Introduction

Thiol-based SAMs on noble metal surfaces, particularly gold, are the gold standard for creating well-defined, ordered, and functionalizable surfaces.[1] They form spontaneously and result in densely packed monolayers.[1] In contrast, this compound represents an alternative approach to surface modification, typically involving covalent attachment to a pre-functionalized surface rather than true self-assembly in the classical sense. This guide will explore the key differences in their formation, stability, and performance, particularly in resisting non-specific protein adsorption.

Formation of Surface Monolayers

The formation mechanisms of these two types of surface modifications are fundamentally different. Thiol-based SAMs are characterized by the spontaneous organization of thiol-containing molecules onto a gold substrate from a dilute solution, forming a densely packed, ordered monolayer.[2]

In contrast, the immobilization of this compound typically requires a multi-step process. The substrate, often silicon oxide or glass, is first functionalized to present reactive groups like carboxyl or hydroxyl groups. The carbamate-containing molecule is then covalently attached to these groups.

Diagram of Formation Pathways

G cluster_thiol Thiol-Based SAM Formation cluster_carbamate This compound Immobilization thiol_sol Thiol in Solution thiol_sam Self-Assembled Monolayer thiol_sol->thiol_sam gold_sub Gold Substrate gold_sub->thiol_sam start Substrate (e.g., Glass, SiO2) hydroxylation Surface Hydroxylation (e.g., Piranha Solution) start->hydroxylation silanization Silanization with Carboxy-Terminated Silane hydroxylation->silanization activation Carboxyl Group Activation (EDC/NHS) silanization->activation coupling Coupling with This compound activation->coupling deprotection Boc Deprotection (TFA) coupling->deprotection final_surface Amine-Functionalized Surface deprotection->final_surface

Caption: Formation pathways for thiol-based SAMs and carbamate immobilization.

Comparative Performance Data

The following table summarizes the key performance characteristics of both surface modification strategies.

FeatureThiol-Based SAMsThis compound Modified Surface
Formation Spontaneous self-assembly on goldMulti-step covalent immobilization on various substrates
Bonding Gold-sulfur (Au-S) bondCovalent (e.g., amide, ester) and silane linkages
Ordering High degree of molecular orderingGenerally less ordered, dependent on substrate and process
Stability Susceptible to oxidation and thermal desorptionGenerally high hydrolytic stability of carbamate bond
Protein Adsorption Can be tailored for high or low protein adsorptionCan be designed to be protein-resistant

Stability Comparison

The stability of a surface modification is paramount for its application. Thiol-based SAMs, while widely used, have known stability issues. The gold-sulfur bond is susceptible to oxidation, which can lead to the desorption of the monolayer over time, especially when exposed to ambient air and light.[3] The thermal stability is also limited.[4]

Carbamate linkages, on the other hand, are known for their high hydrolytic stability over a wide pH range.[5] This suggests that surfaces modified with this compound could offer greater long-term stability in aqueous environments compared to thiol-based SAMs.

Protein Adsorption

Controlling non-specific protein adsorption is crucial for many biomedical applications. The terminal group of the monolayer dictates its interaction with proteins. Hydrophilic terminal groups, such as hydroxyl (-OH) and oligo(ethylene glycol) (OEG), are known to reduce protein adsorption.

For thiol-based SAMs, the terminal group can be easily varied to control protein adsorption. For instance, methyl-terminated SAMs are hydrophobic and tend to adsorb proteins, while hydroxyl-terminated SAMs are more resistant to protein fouling.

Similarly, a surface modified with this compound can be designed to be protein-resistant. The terminal hydroxyl group of the molecule, after immobilization, would render the surface hydrophilic. Furthermore, after deprotection of the Boc group, the resulting primary amine can be further functionalized, for example, with PEG chains to enhance protein resistance.[6]

Signaling Pathway for Protein Adsorption Resistance

G cluster_main Mechanism of Protein Resistance hydrophilic_surface Hydrophilic Surface (-OH, -OEG, etc.) hydration_layer Structured Water Hydration Layer hydrophilic_surface->hydration_layer Forms protein_adsorption Non-Specific Protein Adsorption hydration_layer->protein_adsorption Prevents protein Protein protein->protein_adsorption Leads to

Caption: General mechanism of protein resistance on hydrophilic surfaces.

Experimental Protocols

Formation of Thiol-Based SAMs on Gold
  • Substrate Preparation: A gold-coated substrate is cleaned rigorously. Common methods include treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV/Ozone cleaning.[7] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1 mM) of the desired thiol in a suitable solvent like ethanol. The self-assembly process is allowed to proceed for several hours to ensure the formation of a well-ordered monolayer.[8]

  • Rinsing and Drying: The substrate is then removed from the thiol solution, rinsed thoroughly with the solvent to remove non-chemisorbed molecules, and dried under a stream of inert gas (e.g., nitrogen).[8]

Immobilization of this compound on a Silicon Oxide Surface
  • Surface Hydroxylation: The silicon oxide substrate is cleaned and hydroxylated, for example, by treatment with piranha solution.[7]

  • Silanization: The hydroxylated surface is treated with a carboxy-terminated silane (e.g., (3-carboxypropyl)triethoxysilane) to introduce carboxyl groups.

  • Activation of Carboxyl Groups: The carboxyl groups are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).[7]

  • Amine Coupling: The activated surface is immediately immersed in a solution of this compound. The primary amine of a deprotected carbamate would react with the activated carboxyl groups to form a stable amide bond.

  • Boc Deprotection (Optional): The tert-butoxycarbonyl (Boc) protecting group on the immobilized molecule can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose a primary amine for further functionalization.[7]

Conclusion

Both thiol-based SAMs and surfaces modified with this compound offer viable strategies for surface functionalization. Thiol-based SAMs are advantageous for their ease of formation and the high degree of order that can be achieved on gold surfaces. However, their limited stability can be a drawback for long-term applications. Carbamate-based surface modification, while requiring a more complex multi-step process, can be applied to a wider range of substrates and potentially offers superior long-term stability due to the robust covalent linkages. The choice between these two approaches will ultimately depend on the specific application requirements, including the nature of the substrate, the desired level of molecular ordering, and the required long-term stability.

References

Sourcing Analytical Reference Standards for tert-Butyl (10-hydroxydecyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity analytical reference standards is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of sourcing options for tert-Butyl (10-hydroxydecyl)carbamate, a key intermediate in various synthetic processes. We will delve into the available product specifications from various suppliers, detail the requisite analytical methodologies for quality assessment, and provide a logical framework for selecting the most suitable reference standard for your research needs.

Comparison of Supplier Specifications

Obtaining a high-quality reference standard for this compound requires careful consideration of the purity and characterization data provided by suppliers. While a comprehensive, side-by-side comparison of all available products is challenging due to variations in supplied documentation, the following table summarizes the typical specifications offered by prominent chemical suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

SupplierPurity SpecificationAnalytical Data ProvidedStorage Condition
BLD Pharm Information available upon request.NMR, HPLC, LC-MS, UPLC mentioned as available.[1]Store in freezer, under -20°C, sealed in dry.[1]
BenchChem Information available upon request.General analytical capabilities suggested.Sealed in a dry environment at -20°C.[2]
Medical Isotopes ≥95%Purity data provided.Information available upon request.
Fluorochem Typically ≥95% for similar products.Information available upon request.Information available upon request.

Note: The purity values and available data are based on information for the specified compound or similar products from the respective suppliers. It is imperative to obtain the Certificate of Analysis for the specific lot you intend to purchase.

Key Analytical Methodologies and Experimental Protocols

The quality of a this compound reference standard is primarily assessed through a combination of chromatographic and spectroscopic techniques. Below are detailed experimental protocols that can be employed for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile organic compounds like this compound. A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (minutes) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (due to the carbamate end group absorption) or ELSD.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the compound and identifying any potential organic impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~4.5 ppm (broad s, 1H): NH proton of the carbamate.

  • 3.64 ppm (t, 2H): -CH₂-OH protons adjacent to the hydroxyl group.

  • 3.10 ppm (q, 2H): -CH₂-NH- protons adjacent to the carbamate nitrogen.

  • 1.57 ppm (m, 2H): -CH₂- proton adjacent to the hydroxyl-bearing carbon.

  • 1.44 ppm (s, 9H): tert-butyl protons.

  • 1.2-1.4 ppm (m, 12H): Methylene protons of the decyl chain.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~156 ppm: Carbonyl carbon of the carbamate.

  • ~79 ppm: Quaternary carbon of the tert-butyl group.

  • ~63 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

  • ~41 ppm: Carbon adjacent to the carbamate nitrogen (-CH₂-NH-).

  • ~25-33 ppm: Carbons of the decyl chain.

  • ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC-MS system.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 274.24. Other adducts such as [M+Na]⁺ at m/z 296.22 may also be present.

Fragmentation Analysis: While detailed fragmentation patterns are compound-specific, common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Workflow for Selecting an Analytical Reference Standard

The selection of an appropriate analytical reference standard is a systematic process that involves several key decision points to ensure the chosen material meets the requirements of the intended application.

workflow cluster_sourcing Sourcing and Initial Evaluation cluster_evaluation Data Review and Comparison cluster_selection Final Selection and Verification cluster_rejection Rejection Path start Define Analytical Requirements (Purity, Impurity Profile, Application) identify_suppliers Identify Potential Suppliers start->identify_suppliers request_info Request Certificates of Analysis (CoA) and Pricing identify_suppliers->request_info review_coa Review and Compare CoAs: - Purity (HPLC, NMR) - Impurity Profile - Characterization Data (NMR, MS) request_info->review_coa compare_specs Compare Supplier Specifications (Price, Availability, Documentation) review_coa->compare_specs select_supplier Select Optimal Supplier compare_specs->select_supplier in_house_verification Perform In-House Verification (e.g., HPLC, NMR) select_supplier->in_house_verification final_approval Approve for Use in_house_verification->final_approval rejection Reject and Re-evaluate Suppliers in_house_verification->rejection Does not meet specs rejection->identify_suppliers

Workflow for selecting a reference standard.

This logical workflow begins with defining the analytical needs and proceeds through a systematic evaluation of supplier-provided data, culminating in an in-house verification to ensure the reference standard's suitability for its intended purpose. By following this structured approach, researchers can confidently source high-quality analytical reference standards for this compound, thereby enhancing the integrity and reproducibility of their scientific work.

References

A Comparative Guide to Spectroscopic Methods for Validating the Structure of tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to validate the structure of tert-Butyl (10-hydroxydecyl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. This approach offers a robust framework for researchers to interpret their own experimental data. We will compare the expected spectroscopic features with data from analogous compounds, providing a clear benchmark for structural confirmation.

Predicted Spectroscopic Data for this compound

The structure of this compound contains several key functional groups that give rise to characteristic signals in various spectroscopic analyses: a tert-butoxycarbonyl (Boc) protecting group, a long aliphatic decyl chain, a secondary carbamate linkage, and a primary alcohol.

Table 1: Predicted and Comparative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Assignment Predicted Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds Multiplicity Integration
-C(CH₃)₃~1.441.46 (tert-Butyl benzylcarbamate)s9H
-(CH₂)₈-~1.261.20-1.40 (Typical long-chain alkanes)m16H
-CH₂-NH-~3.103.0-3.2 (N-Boc protected amines)q2H
-CH₂-OH~3.643.6-3.8 (Primary alcohols)[1]t2H
-NH-~4.504.5-5.0 (Carbamate N-H)br s1H
-OHVariable1.5-3.0 (Primary alcohols)[1]br s1H

Table 2: Predicted and Comparative ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Assignment Predicted Chemical Shift (δ, ppm) for this compound Comparative Chemical Shift (δ, ppm) in Analogous Compounds
-C(CH₃)₃~28.428.3 (tert-Butyl m-tolylcarbamate)
-(CH₂)₈-~25-3325-33 (Typical long-chain alkanes)
-CH₂-NH-~41.0~40-45 (N-Boc protected amines)
-CH₂-OH~62.9~60-65 (Primary alcohols)[2]
-C(CH₃)₃~79.079.45 (tert-Butyl benzylcarbamate)
-C=O~156.0155.9 (tert-Butyl benzylcarbamate)

Table 3: Predicted and Comparative IR Spectroscopic Data

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) for this compound Comparative Frequency (cm⁻¹) in Analogous Compounds
O-H (Alcohol)Stretching~3350 (broad)3550 - 3200 (Alcohols)[3]
N-H (Carbamate)Stretching~33403500 - 3300 (Amides)[3]
C-H (Aliphatic)Stretching~2920, ~28502950 - 2850 (Alkanes)[3]
C=O (Carbamate)Stretching~16851690 - 1630 (Amides)[3]

Table 4: Predicted Mass Spectrometry Data

Analysis Type Predicted Value for this compound Notes
Molecular Weight 273.44 g/mol
HRMS (ESI+) m/z [M+H]⁺: 274.2377m/z [M+Na]⁺: 296.2196Calculated for C₁₅H₃₂NO₃ and C₁₅H₃₁NNaO₃
Key Fragments m/z 218 ([M-tBu+H]⁺)m/z 174 ([M-Boc+H]⁺)m/z 57 ([tBu]⁺)Fragmentation of the Boc group is characteristic.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) source for high-resolution mass spectrometry (HRMS).

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.

    • Tandem MS (MS/MS) can be performed to analyze the fragmentation patterns of the parent ion.

  • Data Analysis: Determine the exact mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic methods.

G Spectroscopic Validation Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Confirmation Sample_Preparation Sample Preparation IR IR Spectroscopy Sample_Preparation->IR NMR NMR Spectroscopy Sample_Preparation->NMR MS Mass Spectrometry Sample_Preparation->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis ¹H & ¹³C Signal Assignment NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS->MS_Analysis Structure_Validation Structure Validation IR_Analysis->Structure_Validation NMR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: Workflow for the spectroscopic validation of organic compounds.

References

Performance Evaluation of Surface Functionalization Agents in Biosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of self-assembled monolayers (SAMs) for biosensor applications, providing a comparative overview of common surface chemistries. This guide addresses the need for robust and sensitive biosensor interfaces, with a focus on the principles of surface functionalization and performance evaluation.

This guide provides a comparison of different SAM-forming molecules categorized by their terminal functional groups, which is crucial for understanding how tert-Butyl (10-hydroxydecyl)carbamate would likely perform and what alternatives exist.

Comparison of Self-Assembled Monolayers for Biosensor Functionalization

The choice of a SAM-forming molecule is critical in biosensor development as it dictates the orientation, density, and activity of the immobilized bioreceptors, ultimately influencing the sensor's sensitivity, selectivity, and stability.[1][2] The terminal functional group of the SAM is the primary determinant of its properties. Below is a comparison of common SAMs based on their terminal groups.

Terminal GroupKey Features & Performance CharacteristicsCommon Applications in BiosensorsRepresentative Molecules
Hydroxyl (-OH) - Forms hydrogen bonds, creating a hydrophilic surface.[2] - Can be activated for covalent immobilization of biomolecules. - Reduces non-specific protein adsorption compared to bare hydrophobic surfaces.Immobilization of proteins, antibodies, and enzymes.[2]11-Mercapto-1-undecanol (MUD)
Carboxylic Acid (-COOH) - Can be deprotonated to create a negatively charged surface. - Readily activated for amide bond formation with amine groups on biomolecules. - Provides a stable and well-defined surface for covalent attachment.Covalent immobilization of proteins, peptides, and DNA.11-Mercaptoundecanoic acid (MUA)
Amine (-NH2) - Positively charged at neutral pH, useful for electrostatic interactions. - Can be used for covalent immobilization via reactions with carboxyl groups on biomolecules.Immobilization of DNA, enzymes, and antibodies.11-Amino-1-undecanethiol (AUT)
Oligo(ethylene glycol) (OEG) - Highly effective at resisting non-specific protein adsorption.[2] - Provides a biocompatible and bio-inert surface. - Can be functionalized with a terminal group for specific biomolecule attachment.Development of highly sensitive and selective biosensors for complex media (e.g., blood, serum).[2](1-Mercapto-11-undecyl)tetra(ethylene glycol)

Experimental Protocols

Detailed experimental protocols are essential for creating high-quality, reproducible SAMs for biosensor applications.[3]

Substrate Preparation
  • Cleaning: Gold-coated substrates are cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

  • Drying: The cleaned substrates are dried under a stream of dry nitrogen gas.

SAM Formation
  • Solution Preparation: A 1-10 mM solution of the desired thiol compound is prepared in a high-purity solvent, typically ethanol.

  • Immersion: The clean, dry gold substrate is immersed in the thiol solution. The immersion time can range from a few hours to 24 hours to ensure the formation of a well-ordered monolayer. The process should be carried out in a clean, vibration-free environment to minimize defects in the monolayer.

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed molecules.

  • Drying: The substrate with the formed SAM is dried under a stream of dry nitrogen.

Biomolecule Immobilization (Example using a -COOH terminated SAM)
  • Activation: The carboxylic acid groups of the SAM are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

  • Rinsing: The activated substrate is rinsed with the buffer to remove excess EDC and NHS.

  • Immobilization: The substrate is immediately incubated with a solution of the biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours. The amine groups on the biomolecule react with the activated carboxyl groups on the SAM to form stable amide bonds.

  • Blocking: Any remaining active sites on the surface are blocked by incubating with a solution of a small molecule containing an amine group (e.g., ethanolamine) or a protein like bovine serum albumin (BSA) to prevent non-specific binding in subsequent steps.

  • Rinsing: The substrate is rinsed with buffer to remove unbound biomolecules.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved in utilizing a SAM-based biosensor, the following diagrams illustrate a typical experimental workflow and a generic signaling pathway.

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_immob Bioreceptor Immobilization sub_clean Substrate Cleaning sub_dry Substrate Drying sub_clean->sub_dry sam_form SAM Formation sub_dry->sam_form sam_rinse Rinsing sam_form->sam_rinse sam_dry Drying sam_rinse->sam_dry activate SAM Activation (e.g., EDC/NHS) sam_dry->activate immobilize Biomolecule Incubation activate->immobilize block Blocking immobilize->block final_rinse Final Rinsing block->final_rinse

Caption: Experimental workflow for biosensor surface functionalization.

G cluster_surface Biosensor Surface gold Gold Substrate sam Self-Assembled Monolayer bioreceptor Immobilized Bioreceptor binding Binding Event bioreceptor->binding analyte Target Analyte analyte->binding signal Signal Transduction binding->signal output Detectable Output (e.g., Electrical, Optical) signal->output

Caption: Generalized signaling pathway of a SAM-based biosensor.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (10-hydroxydecyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of tert-Butyl (10-hydroxydecyl)carbamate, a versatile building block in organic and medicinal chemistry. While this compound is not classified as a hazardous substance for transport, adherence to proper disposal protocols is essential to minimize environmental impact and ensure workplace safety.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[1] Handle the compound in a well-ventilated area to avoid inhalation of any dust or vapors.[3][4] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3][5] Avoid generating dust during cleanup.[3][4] Do not empty the compound or its solutions into drains, as this can negatively impact the environment.[1][4][5]

Waste Classification and Regulatory Compliance

The primary responsibility for proper waste classification lies with the chemical waste generator.[1][6] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of this compound waste.[1][6] While safety data sheets for similar carbamate compounds indicate they are not typically regulated as hazardous waste for transportation, this does not preclude them from being classified as hazardous waste under different regulations.[1]

Key Disposal Principles:

  • Do Not Discharge to Drains: Prevent the entry of this compound into waterways.[1][4][5]

  • Licensed Disposal Vendor: All chemical waste should be disposed of through a licensed and qualified professional waste disposal service.[2][4]

  • Proper Labeling and Containment: Store waste in suitable, closed, and clearly labeled containers awaiting disposal.[1][3][4]

Step-by-Step Disposal Protocol

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated and compatible waste container.

    • Ensure the container is properly sealed to prevent leaks or spills.[1][3]

  • Labeling:

    • Clearly label the waste container with "this compound" and any other relevant hazard information.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[1][5]

  • Waste Manifest and Pickup:

    • Arrange for pickup by a licensed chemical waste disposal company.

    • Provide the disposal company with accurate information about the waste composition.

  • Documentation:

    • Maintain records of all chemical waste disposal activities as required by your institution and local regulations.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of similar carbamate compounds, which can be useful for waste profiling.

PropertyValueSource
Physical StateSolid--INVALID-LINK--[1][3]
AppearanceOff-white--INVALID-LINK--[1][3]
SolubilityInsoluble in water--INVALID-LINK--[1]
Incompatible MaterialsStrong oxidizing agents--INVALID-LINK--[1][5]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)--INVALID-LINK--[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Spill Occurs collect_waste->spill cleanup Sweep Up Solid Material Avoid Dust Generation Place in Waste Container spill->cleanup Yes storage Store in Designated Waste Accumulation Area spill->storage No cleanup->storage classify_waste Consult Local, Regional, and National Regulations for Waste Classification storage->classify_waste contact_vendor Contact Licensed Waste Disposal Vendor classify_waste->contact_vendor documentation Maintain Disposal Records contact_vendor->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling tert-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of tert-Butyl (10-hydroxydecyl)carbamate. It is intended for all researchers, scientists, and drug development professionals engaged in activities involving this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure risk. The following table summarizes the necessary equipment.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. • Inner Glove: Nitrile rubber, minimum 0.11 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness.Provides robust protection against potential skin absorption and allergic reactions.[1] Nitrile offers good splash resistance, while butyl rubber and neoprene provide a strong barrier against a broader range of chemicals.[2][3] Given the absence of specific breakthrough time data, a conservative double-gloving approach is advised.
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4] A full-face shield must be worn over the goggles.[1]Protects against dust particles and potential splashes, which can cause serious eye damage.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with P95 or P100 particulate filters is required.Prevents inhalation of fine dust particles, which can cause respiratory irritation.[1]
Protective Clothing A flame-resistant laboratory coat should be worn over personal clothing. For operations with a higher risk of spillage, a chemical-resistant apron is also required.Provides a barrier against skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the table above.

2.2. Handling:

  • Conduct all manipulations of this compound, especially weighing and transferring, within the chemical fume hood to minimize dust inhalation.[1]

  • Use a spatula for transferring the solid material to prevent the generation of dust.

  • Keep the container of the chemical closed when not in use.

  • After handling, thoroughly wash hands and forearms with soap and water.

  • Remove and dispose of contaminated gloves immediately in the designated hazardous waste container.[1]

2.3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

  • Chemical Waste:

    • Dispose of this compound and any materials contaminated with it (e.g., gloves, weighing paper) as hazardous chemical waste.[1][5]

    • Place all solid waste in a clearly labeled, sealed, and puncture-resistant container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]

  • Contaminated PPE:

    • Dispose of single-use gloves and other disposable PPE as hazardous waste after use.[1]

    • Non-disposable PPE, such as the face shield and lab coat, should be decontaminated after each use.

PPE_Selection_Workflow Workflow for PPE Selection and Handling of this compound cluster_prep Preparation cluster_ppe PPE Donning Sequence cluster_handling Handling Procedure cluster_post Post-Handling start Start: Handling Required risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check hood_check Check Fume Hood Certification ppe_check->hood_check emergency_check Ensure Access to Eyewash/Shower hood_check->emergency_check lab_coat Don Lab Coat emergency_check->lab_coat inner_gloves Don Inner Nitrile Gloves lab_coat->inner_gloves outer_gloves Don Outer Butyl/Neoprene Gloves inner_gloves->outer_gloves goggles Don Chemical Goggles outer_gloves->goggles face_shield Don Face Shield goggles->face_shield respirator Don Respirator (if needed) face_shield->respirator weigh Weigh Compound in Fume Hood respirator->weigh transfer Transfer Compound weigh->transfer work Perform Experimental Work transfer->work close_container Keep Container Closed work->close_container decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: PPE Selection and Handling Workflow.

References

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